NLRP3 antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H18N6O |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
cis-(1S,2R)-2-[[2-amino-7-(1H-pyrazol-5-yl)quinazolin-4-yl]amino]cyclopentan-1-ol |
InChI |
InChI=1S/C16H18N6O/c17-16-20-13-8-9(11-6-7-18-22-11)4-5-10(13)15(21-16)19-12-2-1-3-14(12)23/h4-8,12,14,23H,1-3H2,(H,18,22)(H3,17,19,20,21)/t12-,14+/m1/s1 |
InChI Key |
VVVAZTNDJMQDEL-OCCSQVGLSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |
Canonical SMILES |
C1CC(C(C1)O)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Target Binding Sites of NLRP3 Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases. Its activation triggers a cascade of inflammatory responses, making its inhibition a focal point of drug discovery efforts. This technical guide provides a comprehensive overview of the binding sites of NLRP3 antagonists, detailing the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate these mechanisms.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a multi-step process, typically requiring two signals. The first, a "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB pathway. The second signal, triggered by a diverse array of stimuli including ATP, crystalline structures, and toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. Assembly of the inflammasome leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Core Binding Sites of NLRP3 Antagonists
The majority of direct NLRP3 inhibitors target the central NACHT domain of the protein. The NACHT domain possesses ATPase activity, which is crucial for the conformational changes required for NLRP3 oligomerization and inflammasome assembly. By interfering with ATP binding or hydrolysis, these antagonists effectively lock the NLRP3 protein in an inactive state.
The NACHT Domain: A Hub for Inhibition
The NACHT domain contains several conserved motifs, including the Walker A and Walker B motifs, which are critical for its ATPase function.
-
Walker A Motif (ATP-binding loop): This motif is essential for binding the phosphate groups of ATP. Antagonists targeting this site can directly compete with ATP binding.
-
Walker B Motif (Mg²⁺-binding loop): This motif is involved in coordinating a magnesium ion and is crucial for ATP hydrolysis. Inhibitors that bind to or near this site can allosterically prevent the catalytic activity of the NACHT domain.
Quantitative Analysis of NLRP3 Antagonist Binding
The potency of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cellular assays or their dissociation constant (KD) in direct binding assays. Below is a summary of quantitative data for key NLRP3 antagonists.
| Antagonist | Target Binding Site | Assay System | Potency (IC50 / KD) | References |
| MCC950 | NACHT Domain (Walker B motif) | IL-1β release in mouse BMDMs | ~7.5 - 10 nM | [1][2] |
| IL-1β release in THP-1 cells | 14.3 nM | [3] | ||
| Direct binding (SPR) to NLRP3ΔLRR | KD = 224 nM | [4] | ||
| Dapansutrile (OLT1177) | NACHT Domain (inhibits ATPase activity) | IL-1β and IL-18 release in J774 macrophages | ~1 nM | [5] |
| CY-09 | NACHT Domain (Walker A motif) | IL-1β release in mouse BMDMs | ~6 µM | |
| NLRP3 ATPase activity | Inhibits at 0.1 - 1 µM | |||
| SB-222200 | NACHT Domain | Direct binding (SPR) to NLRP3 | KD = 351.8 nM | |
| Tranilast | NACHT Domain | Inflammasome activation | 10–15 µM | |
| β-Carotene | Pyrin Domain (PYD) | Direct binding (SPR) to NLRP3 PYD | KD = 3.41 µM |
Key Experimental Protocols for Characterizing NLRP3 Antagonists
The identification and characterization of NLRP3 antagonist binding sites rely on a combination of cellular, biochemical, and biophysical assays.
IL-1β Release Assay in Macrophages
This is a fundamental cell-based assay to determine the functional potency of an NLRP3 inhibitor.
Methodology:
-
Cell Culture and Priming: Bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are cultured and primed with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The primed cells are pre-incubated with varying concentrations of the test compound.
-
NLRP3 Activation: The NLRP3 inflammasome is activated with a second stimulus, such as nigericin or ATP.
-
Quantification of IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value is determined by fitting the dose-response data to a suitable curve.
NLRP3 ATPase Activity Assay
This biochemical assay directly measures the effect of an inhibitor on the enzymatic activity of the NLRP3 NACHT domain.
Methodology:
-
Protein Purification: Recombinant NLRP3 protein is purified.
-
Assay Reaction: Purified NLRP3 is incubated with ATP in the presence of various concentrations of the test compound.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The inhibitory effect on ATPase activity is calculated, and an IC50 value can be determined.
Direct Binding Assays
Several biophysical techniques are employed to confirm the direct interaction between an antagonist and the NLRP3 protein.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity (KD) of an inhibitor to immobilized NLRP3 protein in real-time.
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
-
Photoaffinity Labeling: A photoreactive version of the antagonist is used to covalently crosslink to its binding partner upon UV irradiation, allowing for subsequent identification of the target protein by mass spectrometry.
-
Biotinylated Probe Pulldown: A biotin-labeled analog of the inhibitor is used to pull down its binding protein from cell lysates, which is then identified by Western blotting.
ASC Oligomerization Assay
This assay visualizes a key downstream event of NLRP3 activation – the formation of the ASC speck.
Methodology:
-
Cell Line: An immortalized macrophage cell line stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP) is used.
-
Treatment: Cells are primed and treated with the inhibitor, followed by an NLRP3 activator.
-
Imaging: The formation of large, fluorescent ASC specks within the cells is visualized and quantified using fluorescence microscopy. A reduction in the number of cells with ASC specks indicates inhibition of inflammasome assembly.
Conclusion
The development of potent and specific NLRP3 inhibitors represents a promising therapeutic strategy for a multitude of inflammatory diseases. A thorough understanding of their binding sites and mechanisms of action, facilitated by the experimental protocols outlined in this guide, is paramount for the rational design and optimization of next-generation NLRP3-targeted therapeutics. The NACHT domain remains the primary target for most current antagonists, with the Walker A and B motifs being critical sites for inhibitory action. As research progresses, the discovery of novel binding pockets and allosteric regulatory sites may further expand the landscape of NLRP3 inflammasome inhibition.
References
The Discovery and Synthesis of NLRP3 Antagonist 1 (MCC950): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a host of inflammatory diseases. This has rendered it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NLRP3 antagonist 1, widely known as MCC950 (and also as CP-456,773 or CRID3). MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the core biological pathways and synthetic routes.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a wide array of pathogenic and endogenous danger signals.[3] Its activation is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines. This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[4][5]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction, triggers the assembly of the inflammasome complex.
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Caspase-1 can also cleave Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis. Given its central role in inflammation, aberrant NLRP3 activation is linked to a variety of disorders, including cryopyrin-associated periodic syndromes (CAPS), autoimmune diseases, and neurodegenerative conditions.
Discovery and Mechanism of Action of this compound (MCC950)
MCC950 was identified as a potent and selective diarylsulfonylurea-containing small-molecule inhibitor of the NLRP3 inflammasome. It effectively blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations. A key feature of MCC950 is its specificity for NLRP3, showing no significant inhibitory activity against other inflammasomes like AIM2, NLRC4, or NLRP1.
The mechanism of action of MCC950 has been elucidated to be a direct interaction with the NLRP3 protein. It specifically targets the Walker B motif within the NACHT domain of NLRP3. This binding prevents ATP hydrolysis, which is essential for the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly. By locking NLRP3 in an inactive state, MCC950 effectively blocks downstream events, including ASC oligomerization, caspase-1 activation, and the release of IL-1β.
Quantitative Data Summary
The inhibitory potency of MCC950 has been characterized across various cellular models and activation conditions. The following tables summarize the key quantitative data, highlighting the half-maximal inhibitory concentration (IC50) for IL-1β release.
| Inhibitor | Cell Type | Stimulus | IC50 (nM) | Reference |
| MCC950 | THP-1 cells | Not Specified | 8 | |
| THP-1 macrophage-like cells | Lipopolysaccharide (LPS) and Nigericin | 14.3 | ||
| THP-1 cells | Nigericin | 4 | ||
| Human Whole Blood | LPS + Nigericin | 627 | ||
| Mouse Neonatal Microglia | ATP | 60 |
Note: IC50 values can exhibit variability based on specific experimental parameters, such as cell type, stimulus concentration, and assay format.
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a critical signaling cascade in the innate immune response. The following diagram illustrates the key steps, from initial priming to the release of mature inflammatory cytokines.
Caption: The NLRP3 inflammasome signaling pathway.
Experimental Workflow for Screening NLRP3 Antagonists
The evaluation of potential NLRP3 inhibitors typically follows a standardized in vitro workflow. This involves priming immune cells to express inflammasome components, followed by treatment with the test compound and subsequent activation of the NLRP3 inflammasome.
Caption: Workflow for in vitro screening of NLRP3 inhibitors.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method for assessing the inhibitory activity of compounds like MCC950 on the NLRP3 inflammasome in macrophage cell lines (e.g., THP-1) or primary cells (e.g., bone marrow-derived macrophages).
Materials:
-
THP-1 monocytes or bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 or DMEM cell culture medium with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin, ATP)
-
MCC950 or other test compounds
-
ELISA kit for human or mouse IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation:
-
For THP-1 cells: Seed cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours. Wash the cells to remove PMA and allow them to rest for 24 hours.
-
For BMDMs: Seed cells at an appropriate density and allow them to adhere.
-
-
Priming (Signal 1): Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of MCC950 (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis.
-
Data Analysis: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions. Determine the IC50 value of the inhibitor.
ASC Speck Formation Assay
This assay visually assesses the effect of an inhibitor on the formation of the ASC speck, a hallmark of inflammasome assembly.
Procedure:
-
Follow steps 1-4 of the In Vitro NLRP3 Inflammasome Activation and Inhibition Assay using cells cultured on coverslips.
-
Cell Fixation and Permeabilization: After the activation step, gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against ASC overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining. Visualize and quantify ASC speck formation using fluorescence microscopy.
Synthesis of this compound (MCC950)
The synthesis of MCC950 involves a multi-step process. A general synthetic route is outlined below, based on reported protocols for similar sulfonylurea compounds.
Caption: General synthetic route for MCC950.
A more detailed, though still generalized, synthesis involves the preparation of two key intermediates: a sulfonamide and an isocyanate, which are then coupled to form the final sulfonylurea product.
Synthetic Protocol Outline:
-
Synthesis of the Furan Sulfonamide Intermediate: This typically starts from a commercially available furan derivative. The synthesis involves steps to introduce a sulfonyl chloride group, which is then reacted with an amine to form the sulfonamide.
-
Synthesis of the Tricyclic Amine and Isocyanate Intermediate: The tricyclic amine (1,2,3,5,6,7-hexahydro-s-indacen-4-amine) is synthesized according to reported procedures. This amine is then converted to the corresponding isocyanate.
-
Coupling Reaction: The furan sulfonamide intermediate is reacted with the tricyclic isocyanate in the presence of a suitable base to yield MCC950.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
For detailed, step-by-step synthetic procedures and characterization data, researchers are directed to the primary literature.
Conclusion
MCC950 has been instrumental as a research tool for elucidating the role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity have made it a benchmark compound for the development of new NLRP3-targeted therapeutics. This technical guide provides a foundational resource for researchers, offering key data, detailed protocols, and visual aids to facilitate further investigation into the therapeutic potential of NLRP3 inflammasome inhibition. The continued exploration of MCC950 and the development of next-generation inhibitors hold significant promise for the treatment of a wide range of inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
The Cellular Journey of an NLRP3 Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and localization of NLRP3 antagonist 1, using the well-characterized and potent inhibitor MCC950 as a representative molecule. A thorough understanding of how this antagonist enters the cell and where it resides is critical for optimizing its therapeutic efficacy and for the development of next-generation NLRP3-targeted drugs.
The Target: NLRP3 Inflammasome Activation and Localization
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a cytosolic multiprotein complex that plays a crucial role in the innate immune system.[1] Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[2] Activation of the NLRP3 inflammasome is a tightly controlled two-step process:
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or by endogenous cytokines. This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2]
-
Signal 2 (Activation): A diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[3]
The subcellular localization of NLRP3 is dynamic. In a resting state, NLRP3 is found in the cytoplasm and the endoplasmic reticulum (ER).[4] Upon activation, NLRP3 can translocate to mitochondria-associated ER membranes (MAMs) and form a perinuclear aggregate. This localization is thought to be crucial for its activation and the subsequent assembly of the inflammasome complex.
Caption: NLRP3 inflammasome two-step activation pathway and point of inhibition.
Quantitative Data on Cellular Uptake and Efficacy
While direct quantification of intracellular concentrations of this compound (MCC950) is not extensively reported in public literature, its cellular uptake is strongly inferred from its consistent and potent inhibition of the intracellular NLRP3 inflammasome pathway. The half-maximal inhibitory concentration (IC50) values from various cell-based assays serve as a reliable proxy for its effective intracellular concentration.
| Parameter | Cell Type | Assay Condition | Value | Reference |
| IC50 | THP-1 derived macrophages | LPS and Nigericin induced cell death | 0.2 µM | |
| IC50 | THP-1 derived macrophages | Photoaffinity probe (IMP2070) inhibition of cell death | 2.7 µM | |
| IC50 | Bone marrow-derived macrophages (BMDMs) | Inhibition of IL-1β release | ~7.5 nM | |
| IC50 | J774a macrophages | Reduction of IL-1β expression | <20 µM |
In vivo studies using radiolabeled [11C]MCC950 have provided insights into its biodistribution, demonstrating its ability to penetrate tissues and accumulate at sites of inflammation.
| Parameter | Animal Model | Measurement | Key Findings | Reference |
| Biodistribution | Atherosclerotic ApoE-/- mice | PET Imaging | Significant uptake in the liver; heterogeneous uptake in atherosclerotic plaques. | |
| Brain Uptake | Mice and Rhesus Macaque | PET Imaging | Rapid and high brain uptake with fast washout. |
Subcellular Localization of this compound (MCC950)
The primary target of MCC950, the NLRP3 protein, is located in the cytoplasm. Therefore, for MCC950 to be effective, it must cross the plasma membrane and distribute within the cytosol.
Direct visualization of the subcellular localization of MCC950 is challenging due to the lack of commercially available fluorescently labeled derivatives. However, innovative approaches have confirmed its intracellular engagement with NLRP3. Studies utilizing a photoaffinity alkyne-tagged probe of MCC950 (IMP2070) have demonstrated direct binding to endogenous NLRP3 in intact macrophages. This provides conclusive evidence that the antagonist reaches its target within the cellular environment.
Given that NLRP3 translocates to the mitochondria-associated ER membranes (MAMs) upon activation, it is highly probable that MCC950 also localizes to these subcellular compartments to exert its inhibitory effect. Future studies using high-resolution microscopy with a fluorescently tagged version of the antagonist are needed to definitively visualize its subcellular distribution and potential co-localization with NLRP3 in different activation states.
Experimental Protocols
A multi-faceted experimental approach is necessary to fully characterize the cellular uptake and localization of a novel NLRP3 inhibitor.
Quantification of Cellular Uptake by HPLC-MS/MS
This method allows for the precise measurement of the intracellular concentration of the antagonist.
Caption: Workflow for quantifying intracellular antagonist concentration.
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., THP-1 monocytes or bone marrow-derived macrophages) at a suitable density and differentiate into macrophages if necessary.
-
Antagonist Treatment: Treat the cells with the desired concentrations of this compound for various time points (e.g., 0.5, 1, 2, 4, 8 hours) to determine uptake kinetics.
-
Cell Harvesting and Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound antagonist.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the cell lysate.
-
Protein Quantification: Determine the total protein concentration in the lysate using a standard method like the bicinchoninic acid (BCA) assay. This will be used for normalization.
-
Sample Preparation for HPLC-MS/MS: Precipitate the proteins from the lysate (e.g., with acetonitrile) to release the antagonist. Centrifuge to pellet the protein and collect the supernatant.
-
HPLC-MS/MS Analysis: Analyze the supernatant using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method to quantify the concentration of the antagonist.
-
Data Analysis: Express the intracellular concentration of the antagonist as the amount per milligram of total cell protein (e.g., ng/mg protein).
Visualization of Subcellular Localization by Confocal Microscopy
This technique provides high-resolution images of the antagonist's distribution within the cell, ideally using a fluorescently labeled version of the compound.
References
- 1. Novel Optical Imaging Probe for the Targeted Visualization of NLRP3 Inflammasomes in Living Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular fractionation protocol [abcam.com]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Right place, right time: localisation and assembly of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of NLRP3 Antagonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a hypothetical NLRP3 antagonist, designated "NLRP3 Antagonist 1." It details the core methodologies, data interpretation, and signaling pathways relevant to the preclinical assessment of novel NLRP3 inhibitors. This document is intended to serve as a practical resource for researchers in immunology, inflammation, and drug discovery.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system.[1] Its activation is a critical step in the response to a wide array of sterile danger signals and pathogen-associated molecular patterns (PAMPs).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[2]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by PAMPs, such as lipopolysaccharide (LPS), which activate pattern recognition receptors like Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway.[3][4]
-
Activation (Signal 2): A second, diverse stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex comprises the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and an inflammatory form of cell death known as pyroptosis.
Quantitative Data Presentation: Potency of NLRP3 Antagonists
The inhibitory potency of NLRP3 antagonists is a critical parameter in their characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The following tables summarize the reported in vitro IC50 values for several well-characterized NLRP3 inhibitors. It is important to note that IC50 values can vary depending on the cell type, activator used, and specific experimental conditions.
Table 1: In Vitro IC50 Values of NLRP3 Inflammasome Inhibitors (IL-1β Release)
| Inhibitor | Cell Type | Activator(s) | IC50 (nM) | Reference(s) |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | 7.5 | |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | 8.1 | |
| Compound 7 | Human THP-1 cells | Nigericin | 26 | |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | 24 | |
| Dapansutrile (OLT1177) | J774 Macrophages | - | ~1 | |
| Inzomelid | THP-1 | LPS | < 500 | |
| MS-II-124 | Not Specified | Not Specified | 120 |
Table 2: In Vitro IC50 Values of NLRP3 Inflammasome Inhibitors (IL-18 Release)
| Inhibitor | Cell Type | Activator(s) | IC50 (nM) | Reference(s) |
| Compound 7 | Human THP-1 cells | Not Specified | 33 |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize this compound.
Cell Culture and Differentiation
Human THP-1 Monocytes:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA).
-
Incubate for 48-72 hours to allow for differentiation.
-
After incubation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before initiating the assay.
Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF).
-
After 7 days of differentiation, the cells will be mature BMDMs and ready for use in assays.
NLRP3 Inflammasome Activation and Inhibition Assay (IL-1β Release)
This assay measures the dose-dependent inhibition of NLRP3-mediated IL-1β secretion.
-
Priming (Signal 1): Prime the differentiated THP-1 cells or BMDMs by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After the priming step, add the desired concentrations of the antagonist to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Activation (Signal 2): Add an NLRP3 activator to all wells except for the negative control wells. Common activators include:
-
Nigericin: final concentration of 10 µM.
-
ATP: final concentration of 5 mM.
-
-
Incubate for 1-2 hours at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
Quantification of IL-1β by ELISA
-
Use a commercially available human or mouse IL-1β ELISA kit.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.
-
Add the collected cell supernatants and IL-1β standards to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
Determine the IC50 value by plotting the percentage of inhibition of IL-1β release against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
Caspase-1 Activity Assay (Caspase-Glo® 1 Assay)
This assay measures the activity of caspase-1, a direct downstream effector of the NLRP3 inflammasome.
-
Perform the NLRP3 inflammasome activation and inhibition assay as described in section 3.2.
-
Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's instructions. To confirm specificity, prepare a parallel reagent containing the caspase-1 inhibitor Ac-YVAD-CHO.
-
Add the Caspase-Glo® 1 reagent (with and without inhibitor) directly to the wells containing the cells or to the collected supernatant.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The specific caspase-1 activity is the difference between the total luminescence and the luminescence in the presence of the inhibitor.
Cytotoxicity Assay (LDH Release Assay)
This assay is crucial to ensure that the observed inhibition of cytokine release is not due to cell death.
-
Perform the NLRP3 inflammasome activation and inhibition assay as described in section 3.2.
-
Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions and incubate as specified.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
The Effect of NLRP3 Antagonism on ASC Oligomerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. A key event in NLRP3 inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which forms a large signaling platform known as the ASC speck. This guide provides a detailed technical overview of the effect of NLRP3 antagonists, with a focus on the well-characterized small molecule inhibitor MCC950, on ASC oligomerization. We will delve into the underlying signaling pathways, present quantitative data on the inhibitory effects of MCC950, and provide detailed experimental protocols for assessing ASC oligomerization.
The NLRP3 Inflammasome and the Role of ASC Oligomerization
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, NLRP3 undergoes a conformational change, leading to its self-oligomerization.[2][3] This oligomerized NLRP3 then recruits the adaptor protein ASC through homotypic pyrin domain (PYD) interactions.[3]
The recruitment of ASC to the NLRP3 platform triggers a nucleation event, leading to the rapid polymerization of ASC monomers into long, filamentous structures. These filaments coalesce into a single, micron-sized perinuclear structure known as the ASC speck. The formation of the ASC speck is a hallmark of inflammasome activation and serves as a scaffold for the recruitment of pro-caspase-1 via CARD-CARD interactions. The proximity of pro-caspase-1 molecules within the ASC speck facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis.
Mechanism of Action of NLRP3 Antagonist 1 (MCC950) on ASC Oligomerization
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. It has been demonstrated to block both canonical and non-canonical NLRP3 activation. The inhibitory effect of MCC950 occurs upstream of ASC oligomerization.
While the precise molecular interactions are still under investigation, evidence suggests that MCC950 directly targets NLRP3. It is proposed that MCC950 locks NLRP3 in an inactive conformation, thereby preventing the ATP hydrolysis required for its activation and subsequent oligomerization. By inhibiting the initial step of NLRP3 activation, MCC950 effectively prevents the recruitment of ASC and, consequently, the formation of the ASC speck. This blockade of ASC oligomerization is a key mechanism through which MCC950 suppresses downstream inflammatory events, including caspase-1 activation and IL-1β secretion. It is important to note that MCC950 does not affect the activation of other inflammasomes like AIM2 or NLRC4, highlighting its specificity for NLRP3.
Quantitative Data on the Inhibition of ASC Oligomerization by MCC950
The inhibitory potency of MCC950 on ASC oligomerization has been quantified in various cellular models. The following tables summarize the key findings.
| Cell Line | Agonist | Assay | IC50 | Reference |
| Undifferentiated THP-1 | Nigericin | ASC Speck Formation | 3 nM | |
| Differentiated THP-1 | Nigericin | IL-1β Release | 4 nM | |
| THP-1 derived macrophages | LPS + Nigericin | Cell Death | 0.2 µM |
Dose-Dependent Inhibition of ASC Speck Formation by MCC950
| Cell Line | Agonist | MCC950 Concentration | % Inhibition of ASC Speck Formation (relative to control) | Reference |
| Murine Macrophage Reporter | ATP | ~10 nM | ~50% | |
| Murine Macrophage Reporter | ATP | ~100 nM | ~90% | |
| Human THP-1 ASC-GFP Reporter | ATP | ~10 nM | ~50% | |
| Human THP-1 ASC-GFP Reporter | ATP | ~100 nM | ~80% |
Experimental Protocols for Assessing ASC Oligomerization
The formation of ASC specks and the oligomerization of ASC can be assessed using several well-established methods.
Immunofluorescence Microscopy for ASC Speck Visualization
This method allows for the direct visualization and quantification of ASC specks within cells.
Materials:
-
Cell culture plates (e.g., 96-well imaging plates)
-
Immortalized bone marrow-derived macrophages (iBMDMs) stably expressing ASC-mCherry or THP-1 cells stably expressing ASC-GFP.
-
LPS (Lipopolysaccharide)
-
NLRP3 agonist (e.g., Nigericin, ATP)
-
MCC950
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed iBMDMs or THP-1 cells in a 96-well imaging plate at an appropriate density and allow them to adhere.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL for 2 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 for 30 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 agonist (e.g., 10 µM Nigericin for 1-2 hours) to induce inflammasome activation.
-
Fixation and Staining: Fix the cells with 4% PFA, permeabilize with a suitable detergent, and stain the nuclei with DAPI or Hoechst.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of cells with ASC specks (visible as bright, punctate fluorescent structures) is counted and expressed as a percentage of the total number of cells (determined by nuclear staining).
Biochemical Analysis of ASC Oligomerization by Western Blotting
This method biochemically detects the formation of higher-order ASC oligomers.
Materials:
-
Cell culture plates (e.g., 6-well plates)
-
Macrophages (e.g., primary BMDMs or THP-1 cells)
-
LPS
-
NLRP3 agonist (e.g., Nigericin)
-
MCC950
-
Lysis buffer
-
Disuccinimidyl suberate (DSS) for cross-linking
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-ASC antibody
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with LPS, MCC950, and an NLRP3 agonist as described in the immunofluorescence protocol.
-
Cell Lysis: Lyse the cells in a suitable buffer to release cytosolic contents.
-
Isolation of Insoluble Fraction: Centrifuge the cell lysates to pellet the insoluble fraction, which contains the large ASC oligomers.
-
Cross-linking: Resuspend the pellet and treat with DSS to covalently cross-link the ASC oligomers.
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an anti-ASC antibody to visualize the ASC monomers, dimers, trimers, and higher-order oligomers. The intensity of the oligomer bands is indicative of the extent of ASC oligomerization.
Conclusion
The inhibition of ASC oligomerization is a key mechanism for the therapeutic targeting of the NLRP3 inflammasome. NLRP3 antagonists, such as MCC950, effectively block the formation of the ASC speck, thereby preventing the downstream inflammatory cascade. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to understand and modulate NLRP3-driven inflammation. The continued investigation into the precise molecular interactions between NLRP3 inhibitors and the inflammasome complex will further advance the development of novel therapeutics for a wide range of inflammatory diseases.
References
- 1. MCC950 closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Biophysical Properties of NLRP3 Antagonists: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Specific biophysical data for the compound designated "NLRP3 antagonist 1" (CAS 2454017-83-3), referenced in patent WO2021114691A1, is not publicly available. This guide provides a comprehensive overview of the biophysical properties and characterization of a well-studied and representative NLRP3 antagonist, MCC950 , to serve as an illustrative technical resource.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule antagonists of NLRP3 are therefore of significant therapeutic interest. This technical guide details the biophysical properties, mechanism of action, and experimental characterization of NLRP3 antagonists, with a focus on the representative molecule MCC950.
Core Signaling Pathway of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process, often referred to as "priming" and "activation".
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, can provide the second signal. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-gasdermin D (GSDMD), leading to the secretion of mature IL-1β and pyroptotic cell death.
Biophysical Properties of MCC950
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. Its biophysical properties have been extensively characterized to understand its mechanism of action and guide further drug development.
| Parameter | Value | Method | Description |
| Binding Affinity (KD) | ~20 nM | Cryo-EM | Dissociation constant for the binding of MCC950 to inactive human NLRP3. A lower KD indicates higher binding affinity. |
| IC50 (IL-1β release) | ~7.5 nM | ELISA | Concentration of MCC950 required to inhibit 50% of IL-1β release from mouse bone marrow-derived macrophages (BMDMs). |
| Thermal Shift (ΔTm) | ~4 °C | nanoDSF | Increase in the melting temperature of NLRP3 upon binding of MCC950, indicating stabilization of the protein. |
Experimental Protocols
The characterization of NLRP3 antagonists involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β ELISA)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an antagonist in a cellular context.
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media.
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of the NLRP3 antagonist (or vehicle control) for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercial ELISA kit.
-
Data Analysis: Plot the IL-1β concentration against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding kinetics and affinity (KD) of the antagonist to purified NLRP3 protein.
Methodology:
-
Immobilization: Covalently immobilize purified recombinant NLRP3 protein onto a sensor chip surface.
-
Analyte Injection: Flow solutions of the NLRP3 antagonist at various concentrations over the sensor chip.
-
Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of antagonist bound to the immobilized NLRP3.
-
Data Analysis: Analyze the association and dissociation phases of the binding curves to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
ASC Speck Formation Assay
Objective: To visualize the effect of the antagonist on the formation of the ASC speck, a hallmark of inflammasome assembly.
Methodology:
-
Cell Line: Use a reporter cell line, such as THP-1 cells stably expressing ASC-GFP.
-
Assay Procedure: Perform the priming, inhibitor treatment, and activation steps as described in the IL-1β ELISA protocol.
-
Imaging: Following activation, fix the cells and visualize the formation of ASC specks (fluorescent puncta) using fluorescence microscopy.
-
Quantification: Quantify the percentage of cells containing ASC specks in the presence and absence of the antagonist.
An In-depth Technical Guide to the Selectivity Profile of NLRP3 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[1][2] A key challenge in the development of NLRP3 inhibitors is ensuring their specificity to avoid off-target effects on other essential inflammasome complexes such as NLRP1, NLRC4, and AIM2.[1] This guide provides a comprehensive overview of the selectivity profile of a representative potent and selective NLRP3 antagonist, herein referred to as "NLRP3 Antagonist 1" (using MCC950 as a well-characterized example), supported by quantitative data, detailed experimental methodologies, and signaling pathway diagrams.
Quantitative Selectivity Profile of NLRP3 Antagonists
The inhibitory activity of NLRP3 antagonists against various inflammasome complexes is a crucial determinant of their therapeutic potential and utility as specific research tools. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several widely studied NLRP3 inhibitors, providing a comparative view of their selectivity.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selective Inhibition |
| This compound (MCC950) | NLRP3 | ~8 | Yes [1] |
| NLRP1 | No significant inhibition | ||
| NLRC4 | No significant inhibition[1] | ||
| AIM2 | No significant inhibition | ||
| CY-09 | NLRP3 | Comparable to MCC950 | Yes |
| NLRP1 | No binding observed | ||
| NLRC4 | No binding observed | ||
| AIM2 | No binding observed | ||
| Bay 11-7082 | NLRP3 | Active | Selective for NLRP3 over other inflammasomes |
| Oridonin | NLRP3 | Active | Does not inhibit AIM2 or NLRC4 |
| β-Hydroxybutyrate (BHB) | NLRP3 | Active | Does not interfere with AIM2 or NLRC4 |
Note: "No significant inhibition" or "No binding observed" indicates that the compound does not affect the activity of the respective inflammasome at concentrations where it effectively inhibits NLRP3.
Core Signaling Pathway and Point of Inhibition
The activation of the NLRP3 inflammasome is a two-step process, involving a priming signal (Signal 1) and an activation signal (Signal 2). NLRP3 antagonists, such as MCC950, are understood to directly target the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Experimental Protocols for Assessing Selectivity
The selectivity of NLRP3 inhibitors is primarily evaluated using in vitro assays that measure the activation of different inflammasomes in response to specific stimuli.
Inflammasome Activation and Cytokine Release Assay
This assay quantifies the ability of a compound to inhibit the release of IL-1β from immune cells following the activation of specific inflammasomes.
a. Cell Culture and Priming:
-
Cell Types: Bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used. Immortalized cell lines such as THP-1 can also be utilized after differentiation into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).
-
Priming: Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
b. Inhibitor Treatment:
-
Following priming, the cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a specified period, typically 30-60 minutes.
c. Inflammasome Activation:
-
Specific inflammasomes are activated using the following agonists:
-
NLRP3: ATP (e.g., 5 mM) or nigericin (e.g., 10 µM).
-
NLRC4: Salmonella typhimurium or flagellin.
-
AIM2: Poly(dA:dT).
-
NLRP1: Anthrax lethal toxin (in specific mouse genetic backgrounds).
-
d. Sample Collection and Analysis:
-
After a defined incubation period (e.g., 1-6 hours), the cell culture supernatants are collected.
-
The concentration of mature IL-1β in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
e. Data Analysis:
-
The percentage of inhibition of IL-1β release is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a suitable curve.
ASC Speck Formation Assay
This microscopy-based assay visualizes the assembly of the inflammasome complex.
a. Cell Culture and Transfection:
-
An immortalized macrophage cell line stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP) is used.
-
Cells are plated in a format suitable for microscopy.
b. Priming and Inhibitor Treatment:
-
Cells are primed with LPS.
-
The primed cells are then treated with the test inhibitor.
c. Inflammasome Activation:
-
Cells are stimulated with an appropriate inflammasome agonist.
d. Imaging and Analysis:
-
The formation of fluorescent ASC specks (pyroptosomes), which indicates inflammasome assembly, is visualized using fluorescence microscopy.
-
The percentage of cells with ASC specks is quantified in the presence and absence of the inhibitor.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a streamlined workflow for determining the selectivity profile of a novel NLRP3 inflammasome inhibitor.
Caption: Experimental workflow for determining NLRP3 inhibitor selectivity.
Conclusion
The selective inhibition of the NLRP3 inflammasome holds immense therapeutic promise for a multitude of inflammatory diseases. Compounds such as MCC950 (represented here as this compound) demonstrate that high selectivity for NLRP3 over other inflammasomes is achievable. The experimental protocols detailed in this guide provide a robust framework for researchers to rigorously assess the selectivity profile of novel NLRP3 inhibitors, a critical step in both fundamental research and the drug development pipeline.
References
An In-depth Technical Guide on the Core NLRP3 Antagonist: MCC950
Disclaimer: The compound "NLRP3 antagonist 1" was not identified as a standard nomenclature in scientific literature or patent databases. Therefore, this guide focuses on MCC950 (also known as CRID3 or CP-456,773), a potent, selective, and well-characterized NLRP3 inflammasome inhibitor that serves as a foundational tool and benchmark in the field.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a cornerstone of the innate immune system.[1] It is a cytosolic multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Activation of the NLRP3 inflammasome is a critical step in initiating an inflammatory response, leading to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of inflammatory cell death known as pyroptosis.[3]
The activation process is typically described as a two-step mechanism:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β. It is often triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as Tumor Necrosis Factor (TNF).[4][5]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate crystals), microbial toxins, and mitochondrial dysfunction, can provide the second signal. This signal triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
Once assembled, the proximity of pro-caspase-1 molecules facilitates their auto-cleavage into the active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. Given its central role in inflammation, aberrant NLRP3 inflammasome activation is implicated in a host of diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, Alzheimer's disease, and multiple sclerosis. This has made the NLRP3 inflammasome a highly attractive target for therapeutic intervention.
MCC950: A Prototypical NLRP3 Antagonist
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome. It was identified from a diarylsulfonylurea-containing compound library and has since become an indispensable chemical probe for studying NLRP3-driven biology and a leading candidate for clinical development.
Patent and Development History
The development of diarylsulfonylurea compounds, including the molecule that would become known as MCC950, originated from work at Pfizer. Subsequent research has led to numerous patents covering its use and derivatives for various inflammatory conditions. While MCC950 itself faced challenges in Phase II clinical trials due to potential liver toxicity at high doses, its foundational scaffold continues to inspire the development of next-generation NLRP3 inhibitors with improved safety profiles.
Mechanism of Action
MCC950 exerts its inhibitory effect through direct interaction with the NLRP3 protein. Specifically, it binds to the Walker B motif within the central NACHT domain of NLRP3. This interaction is believed to lock NLRP3 in an inactive conformation, which prevents the ATP hydrolysis necessary for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex. A key feature of MCC950 is its specificity; it potently blocks both canonical and non-canonical NLRP3 activation while having no effect on other inflammasomes like AIM2, NLRC4, or NLRP1. This selective action prevents the downstream activation of caspase-1 and the release of IL-1β.
Quantitative Data Summary
The efficacy of MCC950 has been extensively documented across numerous in vitro and in vivo models. The following tables provide a consolidated summary of its inhibitory activity.
Table 1: In Vitro Activity of MCC950
| Assay Description | Cell Type | Species | Activator(s) | IC50 Value | Reference |
| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + ATP | 7.5 nM | |
| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + Nigericin | 8.1 nM | |
| IL-1β Release | Peripheral Blood Mononuclear Cells (PBMCs) | Human | LPS + ATP | 15.6 nM | |
| IL-1β Release (Non-canonical) | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Transfected LPS | ~50 nM | |
| IL-1β Release (Muckle-Wells Syndrome) | Patient PBMCs | Human | Constitutive | ~10 nM | |
| Pyroptosis (Cell Death) | THP-1 derived macrophages | Human | LPS + Nigericin | 0.2 µM |
Table 2: In Vivo Activity and Pharmacokinetics of MCC950
| Disease Model | Animal Model | Dosing Regimen | Key Outcome(s) | Reference |
| Muckle-Wells Syndrome (CAPS) | Mouse | 10 mg/kg, i.p., daily | Rescued neonatal lethality, reduced IL-1β levels | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg, i.p., daily | Attenuated disease severity | |
| Spinal Cord Injury | Mouse | 10 mg/kg, i.p. | Improved neurological outcomes, reduced inflammation | |
| Type 2 Diabetes (db/db) | Mouse | 10 mg/kg, i.p., daily | Improved renal function, reduced kidney inflammation | |
| Isoflurane-induced Cognitive Impairment | Aged Mouse | 10 mg/kg, i.p. | Ameliorated cognitive impairment, reduced pyroptosis | |
| Pharmacokinetics | (C57BL/6 Mouse) | 20 mg/kg, p.o. | Oral Bioavailability: 68%, Cmax: 25,333 ng/mL, T½: ~3 h | **** |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of NLRP3 antagonists. Below are protocols for key experiments cited in the literature for characterizing MCC950.
In Vitro NLRP3 Inflammasome Inhibition Assay in Murine BMDMs
This protocol describes the canonical method for assessing an inhibitor's potency in primary macrophages.
1. Cell Differentiation and Seeding:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages. Provide fresh medium on days 3 and 6.
-
On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 1-2 x 10^5 cells/well. Allow cells to adhere overnight.
2. Priming:
-
Replace the medium with serum-free medium (e.g., Opti-MEM).
-
Prime the cells with 500 ng/mL LPS (from E. coli O111:B4) for 3-4 hours.
3. Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
4. Activation:
-
Stimulate the cells with a NLRP3 activator, such as 5 mM ATP for 1 hour or 10 µM Nigericin for 2 hours.
5. Sample Collection and Analysis:
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
(Optional) Lyse the remaining cells to prepare for Western blot analysis to detect the cleaved p20 subunit of caspase-1 in the supernatant and cell lysate.
In Vivo Efficacy in a Mouse Model of EAE
This protocol outlines the evaluation of MCC950 in a widely used model for multiple sclerosis.
1. EAE Induction:
-
Use female C57BL/6 mice (8-12 weeks old).
-
On day 0, immunize mice subcutaneously with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On days 0 and 2, administer 200 ng of Pertussis toxin (PTX) intraperitoneally (i.p.).
2. Treatment:
-
Prepare MCC950 in a suitable vehicle (e.g., sterile PBS).
-
Administer MCC950 (e.g., 10 mg/kg) or vehicle i.p. daily, starting from the day of immunization or at the onset of clinical signs.
3. Monitoring and Endpoint Analysis:
-
Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no sign and 5 is moribund).
-
At the study endpoint, collect tissues (e.g., spinal cord, brain) for histological analysis (to assess immune cell infiltration) and biochemical analysis (e.g., cytokine measurement).
Visualizations: Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Effect of NLRP3 Antagonist 1 on Pyroptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a host of inflammatory diseases. Activation of the NLRP3 inflammasome complex triggers a cascade of events leading to the maturation of pro-inflammatory cytokines and a lytic, pro-inflammatory form of cell death known as pyroptosis. Consequently, the development of specific NLRP3 inhibitors is a significant area of interest for therapeutic intervention. This technical guide provides a comprehensive overview of the role of a potent and selective NLRP3 inhibitor, herein referred to as "NLRP3 antagonist 1," in the context of pyroptosis inhibition. This document details the mechanism of NLRP3-mediated pyroptosis, provides generalized experimental protocols for assessing the efficacy of NLRP3 inhibitors, and presents a comparative landscape of the potency of various known antagonists.
The NLRP3 Inflammasome and Pyroptosis Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This engagement leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances (e.g., monosodium urate crystals), can trigger the activation of the NLRP3 protein. This leads to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation.
Activated caspase-1 then cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. Crucially for pyroptosis, caspase-1 also cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cytokines, thereby propagating the inflammatory response.
This compound is a potent small molecule inhibitor that is understood to suppress NLRP3 inflammasome activation. Its mechanism of action is believed to involve the direct binding to the NLRP3 protein, preventing the conformational changes required for inflammasome assembly. This action effectively blocks the downstream events of caspase-1 activation, GSDMD cleavage, and ultimately, pyroptotic cell death.
Caption: The NLRP3 inflammasome signaling cascade leading to pyroptosis and the point of inhibition by this compound.
Quantitative Data on NLRP3 Inhibition
The inhibitory potency of a compound against the NLRP3 inflammasome is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%. While specific IC50 data for "this compound" is proprietary, it is described as a potent antagonist. The following table summarizes the in vitro IC50 values for several notable NLRP3 inhibitors to provide a comparative landscape.
| Inhibitor | Cell Type | Activator(s) | Assay | IC50 (nM) | Reference |
| This compound | - | - | IL-1β Release | Potent | - |
| MCC950 | Mouse BMDMs | ATP | IL-1β Release | 7.5 | [1] |
| MCC950 | Human HMDMs | ATP | IL-1β Release | 8.1 | [1] |
| CY-09 | Mouse BMDMs | Not Specified | IL-1β Release | 6000 | [2] |
| Dapansutrile (OLT1177) | J774 Macrophages | Not Specified | IL-1β & IL-18 Release | 1 | [2] |
| Tranilast | Not Specified | Not Specified | Inflammasome Activation | 10,000-15,000 | [2] |
BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of compounds like this compound on NLRP3-mediated pyroptosis.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To determine the efficacy of an inhibitor in preventing NLRP3 inflammasome activation in a cellular model.
Cell Lines:
-
Primary Bone Marrow-Derived Macrophages (BMDMs): Harvested from the femurs and tibias of mice and differentiated with M-CSF.
-
THP-1 Cells: A human monocytic cell line that can be differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).
Protocol:
-
Cell Seeding: Seed differentiated THP-1 cells or BMDMs in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS) and incubate for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator to the wells. For example:
-
ATP: final concentration of 5 mM, incubate for 1 hour.
-
Nigericin: final concentration of 10 µM, incubate for 1-2 hours.
-
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatants for analysis.
-
Analysis: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Pyroptosis Assessment by Lactate Dehydrogenase (LDH) Release Assay
Objective: To quantify cell lysis as a marker of pyroptosis.
Protocol:
-
Follow the cell seeding, priming, inhibitor treatment, and activation steps as described in the inflammasome activation assay (Section 3.1).
-
Sample Collection: After the activation step, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Measurement:
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's protocol.
-
To determine maximum LDH release, lyse control wells (that were not treated with the inhibitor) with the provided lysis buffer.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to the maximum LDH release control.
Gasdermin D (GSDMD) Cleavage Assay by Western Blot
Objective: To visualize the inhibition of GSDMD cleavage, a key step in pyroptosis.
Protocol:
-
Cell Treatment: Treat cells in a larger format (e.g., 6-well plate) following the same priming, inhibitor treatment, and activation steps as in Section 3.1.
-
Cell Lysis: After treatment, collect the cell pellets and lyse them with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the N-terminal fragment of GSDMD and full-length GSDMD. A loading control like β-actin should also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Expected Result: In cells treated with an NLRP3 activator, a cleaved GSDMD band will be present. In cells pre-treated with an effective concentration of this compound, the intensity of this cleaved band should be significantly reduced.
Caption: A generalized experimental workflow for determining the in vitro efficacy of an NLRP3 inhibitor.
Conclusion
This compound represents a class of potent inhibitors targeting a key driver of inflammation. By effectively blocking the assembly and activation of the NLRP3 inflammasome, these antagonists can prevent the downstream cleavage of Gasdermin D and the subsequent execution of pyroptosis. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of such inhibitors. The continued development and characterization of specific and potent NLRP3 inhibitors hold significant promise for the treatment of a wide range of debilitating inflammatory diseases.
References
Foundational Research on NLRP3 Antagonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. This multiprotein complex acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering a cascade of inflammatory responses.[1][2] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in the pathogenesis of a host of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[3][4] Consequently, the NLRP3 inflammasome has emerged as a prime therapeutic target for the development of novel anti-inflammatory agents.
This technical guide provides a comprehensive overview of the foundational research on NLRP3 antagonist 1, a representative small molecule inhibitor. It is designed to equip researchers, scientists, and drug development professionals with core knowledge of the NLRP3 signaling pathway, detailed methodologies for key experimental assays, and a summary of quantitative data for prominent NLRP3 inhibitors.
The NLRP3 Inflammasome Signaling Pathway
Activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming (Signal 1) and activation (Signal 2).[2]
-
Signal 1 (Priming): The priming step is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) upon recognition of PAMPs, such as lipopolysaccharide (LPS), or by endogenous cytokines. This leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, resulting in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).
-
Signal 2 (Activation): A diverse range of stimuli can provide the second signal, leading to the assembly and activation of the NLRP3 inflammasome. These stimuli don't directly bind to NLRP3 but rather trigger common downstream cellular stress signals. These include:
-
Ionic Flux: Potassium (K+) efflux is a common trigger for NLRP3 activation.
-
Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA into the cytosol can activate NLRP3.
-
Lysosomal Damage: Particulate matter such as monosodium urate (MSU) crystals can cause lysosomal rupture and the release of cathepsins, triggering NLRP3 activation.
-
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC then recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Activated caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are then secreted from the cell. Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and an inflammatory form of cell death known as pyroptosis.
NLRP3 antagonists, such as the well-characterized inhibitor MCC950, typically function by directly binding to the NACHT domain of the NLRP3 protein. This interaction is thought to lock NLRP3 in an inactive conformation, inhibiting its ATPase activity and preventing the assembly of the inflammasome complex.
References
- 1. nodthera.com [nodthera.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor VTX2735 – Ventyx Biosciences, Inc. [ir.ventyxbio.com]
- 4. A Review of RRx-001: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Biological Evaluation of NLRP3 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of NLRP3 Antagonist 1, a potent inhibitor of the NLRP3 inflammasome. Detailed information on its chemical structure, the NLRP3 signaling pathway, and extensive experimental protocols for its characterization are presented. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel NLRP3 inhibitors.
Chemical Structure of this compound
This compound, also known by its MedChemExpress catalog number HY-143563 and CAS number 2454017-83-3, is a potent and specific inhibitor of the NLRP3 inflammasome. Its chemical structure was identified as compound 3 in patent WO2021114691A1.
IUPAC Name: 2-((1-(4-(2,4-dichlorophenyl)-5-(1-hydroxy-1-methylethyl)-1H-imidazol-2-yl)cyclobutyl)amino)pyrimidine-5-carbonitrile
Chemical Formula: C₂₃H₂₁Cl₂N₇O
Molecular Weight: 498.37 g/mol
Canonical SMILES: CC(C)(C1=C(N=C(N1C2CCC2)NC3=NC=C(C=N3)C#N)C4=C(C=C(C=C4)Cl)Cl)O
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, its structural analogs and other well-characterized NLRP3 inhibitors provide a strong framework for understanding its biological activity and the methodologies for its evaluation. The following sections detail the relevant signaling pathways and experimental protocols.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process, often referred to as "priming" and "activation".[1][2]
Signal 1 (Priming): The priming signal is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). These signals are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This engagement activates the nuclear factor-kappa B (NF-κB) signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).[1]
Signal 2 (Activation): A second, distinct stimulus is required to activate the NLRP3 inflammasome. A diverse array of stimuli can provide this second signal, including ion fluxes (such as potassium efflux), the generation of mitochondrial reactive oxygen species (ROS), and lysosomal destabilization.[3] This activation signal triggers the assembly of the multi-protein inflammasome complex, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[2] The proximity of pro-caspase-1 molecules within the complex facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Caption: NLRP3 Inflammasome Activation Pathway.
Experimental Protocols for Characterization of this compound
A comprehensive evaluation of a novel NLRP3 inhibitor involves a series of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action. The following protocols are representative of the methodologies commonly employed in the field.
In Vitro Assays
This is a primary functional assay to assess the inhibitory activity of a compound on the NLRP3 inflammasome.
-
Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and treat with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Assay Protocol:
-
Priming: After differentiation, replace the medium and prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours.
-
Inhibitor Treatment: Add serial dilutions of this compound (or vehicle control, e.g., DMSO) to the wells and incubate for 1 hour.
-
Activation: Induce NLRP3 inflammasome activation by adding 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.
-
This assay measures the activity of the key effector enzyme of the inflammasome.
-
Protocol:
-
Perform the cell culture, priming, inhibitor treatment, and activation steps as described in the IL-1β release assay.
-
Use a commercially available luminescent or colorimetric caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).
-
Add the caspase-1 reagent, which contains a specific caspase-1 substrate, directly to the cell culture wells or to the collected supernatants.
-
Incubate according to the manufacturer's instructions and measure the resulting luminescent or colorimetric signal.
-
This assay directly visualizes the assembly of the inflammasome complex.
-
Protocol:
-
Culture, prime, treat with inhibitor, and activate cells as previously described.
-
Lyse the cells in a buffer containing a mild detergent.
-
Centrifuge the lysates at a low speed to pellet the large ASC oligomers ("specks").
-
Wash the pellet and cross-link the proteins using disuccinimidyl suberate (DSS).
-
Resuspend the cross-linked pellet in sample buffer, separate the proteins by SDS-PAGE, and perform a Western blot using an anti-ASC antibody.
-
Inhibition of NLRP3 will result in a decrease in the formation of high-molecular-weight ASC oligomers.
-
This biochemical assay determines if the inhibitor directly targets the ATPase activity of the NLRP3 NACHT domain.
-
Protocol:
-
Use purified recombinant human NLRP3 protein.
-
In a 384-well plate, combine the NLRP3 protein, assay buffer, and various concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the amount of inorganic phosphate released using a malachite green-based detection reagent.
-
In Vivo Models
In vivo models are crucial for evaluating the therapeutic potential of an NLRP3 inhibitor in a physiological context.
This is an acute model of systemic inflammation.
-
Protocol:
-
Administer this compound (or vehicle) to mice via an appropriate route (e.g., intraperitoneal or oral).
-
After a defined pre-treatment period, inject the mice intraperitoneally with a sublethal dose of LPS.
-
At various time points post-LPS injection, collect blood samples.
-
Measure serum levels of IL-1β and other inflammatory cytokines by ELISA.
-
This model mimics the two-signal activation of the NLRP3 inflammasome in vivo.
-
Protocol:
-
Prime mice with an intraperitoneal injection of LPS.
-
After 2-4 hours, administer this compound (or vehicle).
-
Subsequently, challenge the mice with an intraperitoneal injection of ATP.
-
After a short period (e.g., 30 minutes), collect peritoneal lavage fluid and blood.
-
Measure IL-1β levels in the peritoneal fluid and serum.
-
Data Presentation
Quantitative data from the described assays should be systematically organized to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound (Hypothetical Data)
| Assay | Cell Type | Stimulus | Endpoint | IC₅₀ (µM) |
| IL-1β Release | PMA-differentiated THP-1 | LPS + ATP | IL-1β Secretion | 0.05 |
| IL-1β Release | PMA-differentiated THP-1 | LPS + Nigericin | IL-1β Secretion | 0.08 |
| Caspase-1 Activity | PMA-differentiated THP-1 | LPS + ATP | Caspase-1 Activity | 0.06 |
| ASC Oligomerization | PMA-differentiated THP-1 | LPS + ATP | ASC Speck Formation | 0.12 |
| NLRP3 ATPase Activity | Recombinant human NLRP3 | ATP | Phosphate Release | 0.03 |
Table 2: In Vivo Efficacy of this compound in LPS-Induced Systemic Inflammation (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | Serum IL-1β (pg/mL) at 4h | % Inhibition |
| Vehicle | - | 1500 ± 150 | - |
| This compound | 1 | 900 ± 100 | 40% |
| This compound | 5 | 450 ± 50 | 70% |
| This compound | 20 | 150 ± 30 | 90% |
Visualizations of Experimental Workflows
Caption: Workflow for In Vitro Characterization.
Conclusion
This compound represents a promising scaffold for the development of therapeutics targeting NLRP3-driven inflammatory diseases. This technical guide provides the foundational information on its chemical structure, the biological context of the NLRP3 inflammasome, and a comprehensive set of experimental protocols for its characterization. The methodologies and data presentation formats outlined herein are intended to support and streamline the research and development efforts of scientists in the field of immunology and drug discovery.
References
Methodological & Application
In Vivo Experimental Protocols for NLRP3 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of a representative NLRP3 antagonist, MCC950, hereafter referred to as "NLRP3 Antagonist 1." The protocols and data presented are synthesized from established methodologies and serve as a framework for assessing the efficacy and pharmacodynamics of novel NLRP3 inflammasome inhibitors.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] It is a multi-protein complex that, upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), orchestrates an inflammatory response.[1] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in a host of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders. This central role in disease pathogenesis makes the NLRP3 inflammasome a prime therapeutic target for the development of novel anti-inflammatory agents.
Mechanism of Action: NLRP3 Inflammasome Signaling
The activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming and activation.
-
Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor (TNF). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.
-
Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex. These stimuli can include extracellular ATP, crystalline substances like monosodium urate (MSU), reactive oxygen species (ROS), and mitochondrial dysfunction. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1.
-
Downstream Effects: Activated caspase-1 has two primary functions: it cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, and it cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to the secretion of mature IL-1β and IL-18 and a form of inflammatory cell death known as pyroptosis.
This compound (MCC950) is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.
Signaling Pathway Diagram
Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
In Vivo Experimental Models
The choice of animal model is critical for evaluating the efficacy of an NLRP3 antagonist. Below are protocols for two common models.
Acute Model: LPS-Induced Systemic Inflammation in Mice
This model is widely used to assess the acute in vivo efficacy of NLRP3 inflammasome inhibitors by measuring the rapid induction and subsequent inhibition of IL-1β.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound (MCC950)
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water for oral gavage)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (in sterile, pyrogen-free saline)
-
Adenosine triphosphate (ATP) (in sterile PBS)
-
Anesthesia and euthanasia supplies
-
Blood collection tubes (EDTA-coated)
-
Peritoneal lavage supplies (ice-cold PBS)
-
ELISA kits for mouse IL-1β and IL-18
Protocol:
-
Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound at low, medium, and high doses). A typical group size is 5-8 mice.
-
Antagonist Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection). Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption.
-
Priming (Signal 1): Inject mice i.p. with a priming dose of LPS (e.g., 20 mg/kg).
-
Incubation: Wait for 4 hours after LPS priming.
-
Activation (Signal 2): Challenge the mice with an i.p. injection of ATP (e.g., 15-30 mM in 200 µL).
-
Sample Collection: After 30 minutes, euthanize the mice.
-
Peritoneal Lavage: Inject 5 mL of ice-cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid. Centrifuge to pellet cells and collect the supernatant for cytokine analysis.
-
Blood: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
-
Analysis: Measure IL-1β and IL-18 concentrations in the peritoneal lavage fluid and plasma using ELISA kits according to the manufacturer's instructions.
Chronic Model: Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model
Transgenic mouse models expressing a gain-of-function mutation in the Nlrp3 gene (e.g., Nlrp3A350V) recapitulate the phenotype of CAPS and are invaluable for testing the long-term efficacy of NLRP3 inhibitors.
Materials:
-
CAPS transgenic mice (e.g., Nlrp3A350V knock-in) and wild-type littermate controls
-
This compound (MCC950)
-
Vehicle control
-
Equipment for chronic dosing (e.g., oral gavage needles)
-
Blood collection supplies
-
ELISA kits for mouse IL-1β, IL-18, and Serum Amyloid A (SAA)
Protocol:
-
Genotyping and Enrollment: Genotype mice and enroll CAPS-positive animals into treatment and control groups.
-
Chronic Dosing: Administer this compound or vehicle on a chronic basis (e.g., daily oral gavage). The dose and frequency should be determined by pharmacokinetic studies.
-
Monitoring: Regularly monitor the health of the animals, including body weight, clinical signs of inflammation (e.g., skin lesions, joint swelling), and survival.
-
Blood Sampling: Periodically collect blood samples (e.g., via tail vein or submandibular bleed) to measure systemic inflammatory markers like IL-1β, IL-18, and SAA.
-
Analysis: Analyze the data to determine the effect of the NLRP3 antagonist on the disease phenotype and inflammatory biomarkers over the treatment period.
Data Presentation: In Vivo Efficacy
The following tables summarize representative quantitative data for this compound (MCC950) from various in vivo studies.
| Animal Model | Species | Antagonist/Dose | Route | Outcome Measure | Result | Reference |
| LPS-induced IL-1β release | Mouse | MCC950 / 0.4 mg/kg | p.o. | Plasma IL-1β | 50% inhibition | |
| LPS-induced IL-1β release | Mouse | MCC950 / 1.2 mg/kg | p.o. | Plasma IL-1β | 90% inhibition | |
| LPS-induced IL-1β release | Mouse | MCC950 / >4 mg/kg | p.o. | Plasma IL-1β | >90% inhibition | |
| Muckle-Wells Syndrome | Mouse | MCC950 / 40 mg/kg | i.p. | Systemic inflammation | Similar efficacy to CY-09 | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | MCC950 / 10 mg/kg (alternate days) | i.p. | Disease progression | Impeded disease progression | |
| Parkinson's Disease Model | Mouse | MCC950 (oral) | p.o. | Dopaminergic degeneration | Rescued degeneration |
| Pharmacokinetic Parameter | Species | Dose | Route | Value | Unit | Reference |
| Bioavailability | C57BL/6 Mouse | 20 mg/kg | p.o. | 68 | % | |
| Cmax | C57BL/6 Mouse | 20 mg/kg | p.o. | 25,333 | ng/mL | |
| AUC | C57BL/6 Mouse | 20 mg/kg | p.o. | 163,410 | ng*h/mL | |
| Half-life | C57BL/6 Mouse | 20 mg/kg | p.o. | ~3 | h |
Experimental Workflow Visualization
A generalized workflow for the in vivo evaluation of a novel NLRP3 antagonist is depicted below.
Caption: A generalized workflow for the in vivo evaluation of NLRP3 inflammasome inhibitors.
Conclusion
The in vivo administration and evaluation of NLRP3 antagonists are crucial for the preclinical development of therapies for a wide range of inflammatory diseases. The protocols detailed herein for acute and chronic models of inflammation provide a robust framework for these studies. It is essential to perform thorough preliminary investigations to establish the optimal formulation, dosage, and safety profile for any novel compound before commencing large-scale efficacy studies. Careful experimental design, the use of appropriate controls, and validated biomarker analysis will ensure the generation of reliable and reproducible data.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assay Design of NLRP3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, functioning as a sensor for a wide array of microbial and endogenous danger signals.[1][2] Upon activation, NLRP3 assembles a multi-protein complex that triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime therapeutic target for novel drug development.
These application notes provide a comprehensive guide to designing and implementing robust cell-based assays for the screening and characterization of NLRP3 antagonist compounds. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Signaling Pathways and Experimental Logic
Canonical NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process, ensuring tight regulation of this potent inflammatory pathway.
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs). This engagement activates the NF-κB signaling cascade, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.
-
Signal 2 (Activation): A diverse range of secondary stimuli, including extracellular ATP, the pore-forming toxin nigericin, or crystalline substances, can provide the activation signal. These stimuli converge on inducing a common cellular event, potassium (K+) efflux, which is a critical trigger for NLRP3 activation. This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and subsequent activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves gasdermin D (GSDMD) to initiate pyroptosis.
NLRP3 antagonists are designed to interfere with this process, typically by preventing the assembly or activation of the inflammasome complex. The assays described herein are designed to quantify the inhibitory effect of test compounds on these downstream events.
Caption: Canonical NLRP3 inflammasome activation pathway and point of antagonist intervention.
Experimental Workflow
A systematic workflow is essential for characterizing the efficacy of NLRP3 antagonists. The process begins with cell culture and priming, followed by inhibitor treatment and NLRP3 activation. Downstream readouts are then measured to quantify the inhibitory effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Application Notes and Protocols for the Use of NLRP3 Antagonist 1 (MCC950) in Primary Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[2][3] This has led to significant interest in the development of specific inhibitors, such as NLRP3 antagonist 1 (MCC950), a potent and well-characterized small molecule inhibitor.[4] These application notes provide detailed protocols for the use of MCC950 in primary macrophage cultures to investigate its effects on NLRP3 inflammasome activation.
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, involves the transcriptional upregulation of NLRP3 and pro-IL-1β, often initiated by signals from Toll-like receptors (TLRs) like lipopolysaccharide (LPS). The second step is the activation and assembly of the inflammasome complex in response to a variety of stimuli, including extracellular ATP, nigericin, and crystalline substances. This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.
Signaling Pathways
The NLRP3 inflammasome signaling cascade is a key pathway in innate immunity. The diagram below illustrates the canonical activation pathway and the point of inhibition by NLRP3 antagonists.
Caption: NLRP3 Inflammasome Signaling Pathway.
Quantitative Data Summary
The following tables summarize the reported efficacy of MCC950 in primary macrophages.
| Cell Type | Activator(s) | Assay | IC50 | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin/ATP | IL-1β Release | ~7.5 nM | |
| Human Monocyte-Derived Macrophages (MDMs) | LPS + Nigericin | IL-1β Release | Not specified | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | IL-1β Release | Not specified | |
| THP-1 (human monocytic cell line) | LPS + Nigericin | IL-1β Release | 57.5 nM |
Experimental Protocols
A generalized workflow for investigating the effects of NLRP3 inhibitors in primary macrophages is outlined below.
Caption: Experimental Workflow for Inhibitor Testing.
Protocol 1: Isolation and Culture of Mouse Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 mice
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
25G needle and syringe
-
50 mL conical tubes
-
BMDM differentiation medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL recombinant M-CSF.
-
Non-tissue culture-treated petri dishes
Procedure:
-
Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow with sterile PBS using a 25G needle and syringe into a 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium.
-
Plate the cells in non-tissue culture-treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days, replacing the medium on day 3.
-
On day 7, adherent macrophages can be harvested by gentle scraping or using a cell lifter.
Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome in BMDMs
Materials:
-
Differentiated BMDMs
-
96-well tissue culture plates
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (MCC950)
-
DMSO (vehicle control)
-
ATP or Nigericin
-
ELISA kits for murine IL-1β and IL-18
-
Reagents for Western blotting (lysis buffer, antibodies against caspase-1 p20)
Procedure:
-
Cell Seeding: Seed differentiated BMDMs in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the macrophages with LPS (100 ng/mL to 1 µg/mL) for 3-4 hours.
-
Inhibitor Pre-treatment: Remove the priming medium and add fresh medium containing the desired concentrations of MCC950 (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) and incubate for the desired time (e.g., 30-60 minutes for ATP, 1-2 hours for Nigericin).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Lyse the remaining cells with an appropriate lysis buffer for Western blot analysis of caspase-1 activation.
-
Protocol 3: Downstream Analysis
A. IL-1β and IL-18 Measurement by ELISA:
-
Quantify the concentration of mature IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
B. Caspase-1 Cleavage by Western Blot:
-
Prepare cell lysates from the treated macrophages.
-
Perform protein quantification to ensure equal loading.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the bands. An increase in the p20 subunit indicates caspase-1 activation.
C. Cell Death/Pyroptosis Assay (LDH Release):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.
Troubleshooting and Considerations
-
Cell Health: Ensure high viability of primary macrophages before starting experiments. Stressed or over-confluent cells may exhibit altered responses.
-
LPS Purity: Use high-purity, TLR4-grade LPS to prevent off-target effects.
-
Inhibitor Solubility: Confirm the complete solubilization of MCC950 in the appropriate vehicle (e.g., DMSO) before diluting it in the culture medium.
-
Controls: Always include appropriate controls:
-
Untreated cells (negative control)
-
LPS only
-
LPS + Activator (positive control)
-
Vehicle control (LPS + Activator + DMSO)
-
Logical Flow of an Inhibitor Study
The diagram below outlines the logical progression of an experiment designed to test the efficacy of an NLRP3 inhibitor.
Caption: Logical Flow of an Inhibitor Study.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3 Antagonist 1 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific in vivo administration data for a compound designated "NLRP3 antagonist 1" is not widely available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other well-characterized NLRP3 inflammasome inhibitors (e.g., MCC950, Dapansutrile, Oridonin) administered to mice. Researchers must perform compound-specific validation for formulation, dosage, and toxicity for any new chemical entity, including this compound.
Introduction: The NLRP3 Inflammasome as a Therapeutic Target
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1] It responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] The activation of the NLRP3 inflammasome is a two-step process: a "priming" signal that upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), and an "activation" signal that triggers the assembly of the inflammasome complex.[4][5] This assembly leads to the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. Therefore, small molecule inhibitors targeting NLRP3 are of significant therapeutic interest. These inhibitors can act at different points in the pathway, such as preventing the initial activation of NLRP3, blocking its oligomerization, or inhibiting its ATPase activity. This document provides a comprehensive guide for the in vivo administration of novel NLRP3 inhibitors, using "this compound" as a representative, in various mouse models of inflammation.
NLRP3 Inflammasome Signaling Pathway
The diagram below illustrates the canonical NLRP3 inflammasome activation pathway, which involves a priming step and an activation step, leading to inflammation. NLRP3 antagonists are designed to interfere with this process, typically by preventing the assembly and activation of the inflammasome complex.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Preparing and Using NLRP3 Antagonist 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates a potent inflammatory response. This process involves the activation of caspase-1, which subsequently cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, making it a key target for therapeutic intervention.
NLRP3 antagonist 1 is a potent small molecule inhibitor of the NLRP3 inflammasome. This document provides detailed protocols for the preparation of stock solutions and its application in cell-based assays to study NLRP3-mediated inflammation.
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second step, "activation," is triggered by a diverse range of stimuli such as ATP, nigericin, or crystalline materials. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 and cleaves Gasdermin D (GSDMD) to induce pyroptosis, an inflammatory form of cell death. This compound acts to prevent the assembly and activation of this complex.
Compound Information and Properties
Quantitative data for this compound are summarized below.
| Property | Value | Source |
| Product Name | This compound | MedchemExpress |
| CAS Number | 2454017-83-3 | [1] |
| Molecular Formula | C₁₆H₁₈N₆O | MedchemExpress |
| Molecular Weight | 310.35 g/mol | MedchemExpress |
| Appearance | Solid powder | - |
| Purity | ≥98% | - |
| IC₅₀ Value | Data not publicly available. Potent inhibition reported. A dose-response experiment is required to determine the effective concentration for each cell type and assay. | [2] |
Preparation of Stock Solution
Proper preparation and storage of the stock solution are critical for maintaining the compound's activity and ensuring experimental reproducibility.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (322.22 mM) | Recommended solvent for primary stock solution. Use of ultrasonic bath may be required for complete dissolution. Use fresh, anhydrous DMSO as the compound may be hygroscopic.[2] |
| Ethanol | Data not available | Not recommended as a primary solvent without first determining solubility. |
| Water / PBS | Insoluble | Do not attempt to dissolve the compound directly in aqueous buffers. |
Protocol for 10 mM Stock Solution in DMSO
-
Preparation :
-
Briefly centrifuge the vial containing the solid this compound to ensure all powder is at the bottom.
-
To prepare a 10 mM stock solution, add 3.22 mL of anhydrous DMSO to 10 mg of the compound (Molecular Weight: 310.35).
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution :
-
Vortex the solution thoroughly for 2-3 minutes.
-
If particulates are still visible, use a water bath sonicator for 5-10 minutes to aid dissolution.[2] Gentle warming to 37°C can also be applied.
-
-
Storage and Handling :
-
Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in low-protein-binding tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to compound degradation.
-
When retrieving an aliquot for use, allow it to thaw completely and come to room temperature before opening to prevent condensation.
-
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on IL-1β release from immortalized bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells.
-
Differentiated THP-1 cells or primary/immortalized BMDMs
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (10 mM stock in DMSO)
-
NLRP3 activators: ATP (use fresh, pH to 7.2-7.4) or Nigericin
-
Sterile, pyrogen-free PBS
-
ELISA kit for mature IL-1β (human or mouse, as appropriate)
-
LDH cytotoxicity assay kit
-
Cell Seeding (Day 1) :
-
Seed macrophages (e.g., 2.5 x 10⁵ cells/well for THP-1 or 1.5 x 10⁵ cells/well for BMDMs) into a 96-well flat-bottom tissue culture plate.
-
For THP-1 cells, differentiate them into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours prior to the experiment. After differentiation, replace the media with fresh, PMA-free media and rest the cells for 24 hours.
-
-
Priming (Signal 1) (Day 2) :
-
Carefully remove the culture medium.
-
Add fresh serum-free or low-serum medium containing LPS (e.g., 1 µg/mL).
-
Incubate for 3-4 hours at 37°C and 5% CO₂. This step upregulates pro-IL-1β and NLRP3 expression.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the wells remains below 0.5% (preferably ≤0.1%) to avoid solvent-induced toxicity or off-target effects.
-
Recommended Concentration Range for Initial Testing : Since a specific IC₅₀ is not available, a broad dose-response curve is recommended, for example, from 1 nM to 10 µM (e.g., 1, 10, 100, 1000, 10000 nM).
-
After LPS priming, remove the medium and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2) :
-
Add the NLRP3 activator directly to the wells.
-
ATP : Add to a final concentration of 2.5-5 mM. Incubate for 30-60 minutes.
-
Nigericin : Add to a final concentration of 5-20 µM. Incubate for 1-2 hours.
-
-
Incubate at 37°C for the specified time.
-
-
Sample Collection and Analysis :
-
Centrifuge the plate (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant for analysis.
-
IL-1β Measurement : Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Measurement (Optional) : Assess cell death by measuring the release of lactate dehydrogenase (LDH) from the supernatant using an LDH cytotoxicity assay kit.
-
Protocol: Assessing Stability in Cell Culture Medium
The stability of small molecule inhibitors in aqueous solutions at 37°C can be limited. It is recommended to perform a stability test in your specific medium if the compound will be incubated for extended periods (e.g., >24 hours).
-
Sample Preparation :
-
Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile microcentrifuge tubes, one for each time point.
-
-
Incubation :
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).
-
-
Time-Point Collection :
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one tube. The T=0 sample should be processed immediately after preparation.
-
To quench any degradation, immediately add an equal volume of cold acetonitrile to the sample. This will precipitate proteins.
-
-
Processing and Analysis :
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the concentration of the intact this compound using a validated HPLC method. A decrease in the peak area corresponding to the compound over time indicates degradation.
-
Troubleshooting
-
High Background IL-1β in Unstimulated Cells : May indicate endotoxin contamination in reagents or stressed/over-confluent cells. Use fresh, pyrogen-free reagents and ensure optimal cell health.
-
No or Low IL-1β Secretion After Stimulation : Could result from inefficient priming (optimize LPS concentration/time), inactive activator (use fresh ATP/nigericin), or a cell line that does not express all necessary inflammasome components.
-
Compound Precipitation in Media : If the working solution appears cloudy, the antagonist may have precipitated. This is common for hydrophobic compounds. To mitigate this, ensure the final DMSO concentration is low, add the stock solution to the medium while vortexing, and consider pre-warming the medium to 37°C. Do not use a working solution with visible precipitate.
References
Application Notes and Protocols for Western Blot Analysis of NLRP3 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response.[1] Its dysregulation is implicated in a wide range of inflammatory diseases.[2] The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).[2][3] Signal 1, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression.[2] Signal 2, triggered by various stimuli such as ATP or nigericin, results in the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage of pro-caspase-1 into its active p10 and p20 subunits, which in turn cleave pro-inflammatory cytokines like pro-IL-1β into their mature, active forms.
"NLRP3 antagonist 1" is a potent and selective inhibitor of the NLRP3 inflammasome. This document provides detailed protocols for utilizing "this compound" in Western blot analysis to assess its inhibitory effects on NLRP3 inflammasome activation. For the purpose of these protocols, the well-characterized NLRP3 inhibitor MCC950 is used as a representative example of an "this compound". Western blotting is a reliable method to monitor the activation of the NLRP3 inflammasome by detecting the cleaved p20 subunit of caspase-1 and changes in the expression of NLRP3 protein.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for assessing the efficacy of an NLRP3 antagonist using Western blot analysis.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Caption: General workflow for assessing NLRP3 antagonist efficacy.
Quantitative Data Presentation
The inhibitory effect of "this compound" can be quantified by densitometric analysis of the protein bands on the Western blot. The data should be presented as a percentage of inhibition relative to the vehicle-treated control.
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | % Inhibition |
| Cleaved Caspase-1 (p20) | Vehicle Control | 1000 | 0% |
| This compound (1 µM) | 500 | 50% | |
| This compound (10 µM) | 100 | 90% | |
| NLRP3 | Vehicle Control | 1200 | 0% |
| This compound (1 µM) | 1150 | 4.2% | |
| This compound (10 µM) | 1100 | 8.3% |
Note: The above table is an example. Actual values will vary depending on the experimental conditions. It is important to note that many NLRP3 inhibitors, like MCC950, primarily block the activation and assembly of the inflammasome rather than the expression of its components. Therefore, a significant reduction in cleaved Caspase-1 is expected, while the effect on total NLRP3 protein levels might be minimal.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in mouse BMDMs and its inhibition by "this compound" (e.g., MCC950).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
"this compound" (e.g., MCC950)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in DMEM with 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the media on day 3 and day 6.
-
Cell Seeding: On day 7, harvest the differentiated BMDMs and seed them in a 6-well plate at a density of 1 x 10^6 cells/well. Allow the cells to adhere overnight.
-
Priming (Signal 1): Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of "this compound" (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for analysis of secreted proteins (optional, e.g., for ELISA).
-
Cell Lysate: Wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the cleared supernatant (cell lysate).
-
Protocol 2: Western Blot Analysis of Caspase-1 Cleavage and NLRP3 Expression
Materials:
-
Cell lysates from Protocol 1
-
BCA or Bradford protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (12-15% for Caspase-1, 8% for NLRP3)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Caspase-1 (p20 subunit)
-
Rabbit anti-NLRP3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Caspase-1 p20 or anti-NLRP3) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect the loading control, the membrane can be stripped and re-probed with an anti-β-actin antibody.
Protocol 3: Assessing the Specificity of "this compound"
To ensure that "this compound" is specific for the NLRP3 inflammasome, its effect on other inflammasomes, such as AIM2 and NLRC4, should be assessed.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Instead of using NLRP3 activators, use specific activators for other inflammasomes:
-
AIM2: Transfect the cells with poly(dA:dT) to activate the AIM2 inflammasome.
-
NLRC4: Infect the cells with Salmonella typhimurium to activate the NLRC4 inflammasome.
-
-
Perform Western blot analysis for cleaved Caspase-1 as described in Protocol 2. A specific NLRP3 inhibitor should not inhibit Caspase-1 cleavage induced by AIM2 or NLRC4 activators.
Caption: Workflow for assessing the specificity of an NLRP3 antagonist.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to effectively use "this compound" in Western blot analysis to study the NLRP3 inflammasome. By following these detailed methodologies, researchers can obtain reliable and quantifiable data on the efficacy and specificity of NLRP3 inhibitors, which is crucial for advancing the understanding and therapeutic targeting of inflammatory diseases.
References
Application Notes and Protocols for IL-1β ELISA with NLRP3 Antagonist MCC950
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the inflammatory response.[1][2][3] Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome complex assembles.[4][5] This assembly leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, biologically active form, IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, preventing its activation and subsequent downstream events, including IL-1β secretion. These application notes provide a detailed protocol for utilizing an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory effect of MCC950 on IL-1β production in a cell-based assay.
Signaling Pathways and Experimental Logic
Canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically induced by microbial components like lipopolysaccharide (LPS), which binds to Toll-like receptors (TLRs). This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and IL1B (the gene for pro-IL-1β).
-
Activation (Signal 2): A second, diverse stimulus such as ATP, nigericin, or crystalline substances triggers the assembly and activation of the NLRP3 inflammasome complex.
The NLRP3 antagonist, MCC950, is introduced after the priming step but before the activation signal. This allows for the assessment of its ability to specifically block the activation of the NLRP3 inflammasome and, consequently, the production and release of mature IL-1β. The secreted IL-1β is then quantified using a sandwich ELISA.
NLRP3 Inflammasome Signaling Pathway with MCC950 Inhibition
Caption: NLRP3 inflammasome pathway and MCC950 inhibition.
Experimental Protocols
This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) and its inhibition by MCC950, followed by the quantification of IL-1β using an ELISA kit.
Materials
-
Bone marrow cells from C57BL/6 mice or isolated human PBMCs
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant mouse or human M-CSF (for BMDM differentiation)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
MCC950
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
Human or mouse IL-1β ELISA kit
-
Microplate reader
Cell Preparation and Seeding
For Mouse Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well. Allow the cells to adhere overnight.
For Human Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 medium and seed in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Allow the cells to rest for at least 2 hours before treatment.
Experimental Workflow
Caption: Experimental workflow for IL-1β ELISA with MCC950.
Detailed Procedure
-
Priming (Signal 1):
-
For BMDMs, prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.
-
For PBMCs, prime the cells with 1 µg/mL LPS for 3 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of MCC950 in the appropriate cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO).
-
After the priming step, gently remove the LPS-containing medium and replace it with medium containing the different concentrations of MCC950 or vehicle.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM).
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and ELISA:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell layer.
-
Perform the IL-1β ELISA on the supernatant according to the manufacturer's instructions. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Logical Relationship of the Experiment
Caption: Logical framework of the MCC950 inhibition experiment.
Data Presentation
The quantitative data obtained from the IL-1β ELISA should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of MCC950.
Table 1: In Vitro IC50 of MCC950 for IL-1β Secretion
| Cell Type | Species | NLRP3 Activator | IC50 (nM) | Reference(s) |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | 7.5 | |
| Human Monocyte-Derived Macrophages (HMDMs) | Human | ATP | 8.1 | |
| THP-1 derived macrophages | Human | Nigericin | ~200 | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | LPS | 70.4 | |
| Whole Blood | Human | LPS + Nigericin | 627 |
Table 2: Potency of MCC950 and Related Compounds on IL-1β Release
| Compound | IL-1β IC50 (nM) | Reference(s) |
| MCC950 | 8 | |
| Compound 2 (alkenyl version of MCC950) | 208 | |
| Thiophene analogue 3 | 70 | |
| Thiophene analogue 4 | 96 | |
| 4-pyridine derivative 5 | 164 | |
| Thiazole compound 7 | 35 |
Conclusion
This application note provides a comprehensive guide for assessing the efficacy of the NLRP3 antagonist MCC950 by measuring its impact on IL-1β secretion. The detailed protocols and data presentation formats are intended to assist researchers in obtaining reliable and reproducible results. The provided diagrams offer a visual representation of the underlying biological pathways and experimental design, facilitating a deeper understanding of the assay principles. The specificity of MCC950 for the NLRP3 inflammasome, with no significant effect on AIM2 or NLRC4 inflammasomes, makes it an invaluable tool for studying NLRP3-driven inflammation.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Cellular Models and Assays to Study NLRP3 Inflammasome Biology | Semantic Scholar [semanticscholar.org]
Measuring the Efficacy of NLRP3 Antagonists In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This document provides detailed application notes and protocols for evaluating the in vitro efficacy of NLRP3 antagonists. The methodologies described herein focus on quantifiable endpoints of NLRP3 activation, including cytokine release, adaptor protein oligomerization, and enzyme activation.
The canonical activation of the NLRP3 inflammasome is a two-step process.[1][2] A priming signal (Signal 1), typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB pathway.[1][3][4] A second activation signal (Signal 2), triggered by a diverse array of stimuli such as ATP, nigericin, or crystalline materials, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights potential points of inhibition for antagonists.
Caption: Canonical NLRP3 inflammasome activation pathway and point of antagonist intervention.
Experimental Workflow for Efficacy Testing
The general workflow for assessing the efficacy of an NLRP3 antagonist involves priming cells, treating with the antagonist, stimulating inflammasome activation, and then measuring the downstream consequences.
Caption: A generalized workflow for testing the efficacy of NLRP3 antagonists in vitro.
Key In Vitro Assays for NLRP3 Antagonist Efficacy
The efficacy of an NLRP3 antagonist is typically determined by its ability to inhibit the downstream effects of inflammasome activation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following are key assays to determine the IC50 of "NLRP3 antagonist 1".
IL-1β Release Assay (ELISA)
This is the most common method to quantify NLRP3 inflammasome activation by measuring the amount of secreted mature IL-1β.
Protocol: IL-1β ELISA
-
Cell Seeding:
-
Plate immortalized bone marrow-derived macrophages (iBMDMs) or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of "this compound" in cell culture medium.
-
After priming, replace the medium with fresh medium containing the antagonist at various concentrations.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as 5 mM ATP or 10 µM nigericin, to the wells.
-
Incubate for 1-2 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
ELISA:
-
Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each antagonist concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
-
ASC Speck Formation Assay
This imaging-based assay visualizes the oligomerization of the ASC adaptor protein into a single perinuclear "speck," a hallmark of inflammasome activation.
Protocol: ASC Speck Formation Assay
-
Cell Seeding and Differentiation:
-
Seed THP-1-ASC-GFP cells or other suitable cells expressing fluorescently tagged ASC onto 96-well imaging plates.
-
If using standard THP-1 cells, differentiate them with PMA (phorbol 12-myristate 13-acetate).
-
-
Priming, Antagonist Treatment, and Activation:
-
Follow steps 2-4 of the IL-1β ELISA protocol.
-
-
Cell Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde (PFA).
-
If not using cells with fluorescently tagged ASC, permeabilize the cells and stain with an anti-ASC antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of cells containing an ASC speck.
-
An ASC speck is identified as a single, bright, perinuclear aggregate.
-
Calculate the percentage of inhibition of ASC speck formation for each antagonist concentration.
-
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of cleaved caspase-1, the effector enzyme of the NLRP3 inflammasome.
Protocol: Caspase-1 Activity Assay
-
Cell Culture, Priming, Antagonist Treatment, and Activation:
-
Follow steps 1-4 of the IL-1β ELISA protocol.
-
-
Sample Collection:
-
Collect the cell culture supernatant or prepare cell lysates.
-
-
Caspase-1 Activity Measurement:
-
Use a commercial luminescence- or fluorescence-based caspase-1 activity assay kit (e.g., Caspase-Glo® 1).
-
These assays typically use a specific caspase-1 substrate that, when cleaved, produces a detectable signal.
-
To ensure specificity, run parallel reactions with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of caspase-1 activity for each antagonist concentration.
-
Determine the IC50 value as described for the IL-1β ELISA.
-
Data Presentation
Quantitative data from the assays should be summarized in a clear and structured format to allow for easy comparison of the efficacy of "this compound".
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Activator | IC50 (nM) |
| IL-1β Release | THP-1 | Nigericin | Insert Value |
| IL-1β Release | iBMDMs | ATP | Insert Value |
| ASC Speck Formation | THP-1-ASC-GFP | Nigericin | Insert Value |
| Caspase-1 Activity | THP-1 | Nigericin | Insert Value |
Table 2: Comparative IC50 Values of Known NLRP3 Inhibitors
| Compound | Cell Type | Activator(s) | Assay | IC50 Value (nM) | Reference |
| MCC950 | Mouse BMDMs | ATP | IL-1β release | 7.5 | |
| MCC950 | Human HMDMs | ATP | IL-1β release | 8.1 | |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 | |
| Compound 7 | Human THP-1 cells | MSU | IL-1β release | 24 |
Conclusion
The protocols and application notes provided here offer a robust framework for the in vitro characterization of NLRP3 inflammasome antagonists. By employing a multi-assay approach that includes quantifying IL-1β release, visualizing ASC speck formation, and measuring caspase-1 activity, researchers can confidently determine the potency and cellular efficacy of novel inhibitory compounds. Consistent and well-documented experimental procedures are crucial for generating reproducible data that can guide further drug development efforts.
References
Application Notes and Protocols for In Vitro Evaluation of NLRP3 Inflammasome Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key therapeutic target. These application notes provide detailed protocols for the in vitro characterization of NLRP3 inflammasome antagonists using common cell culture models. The methodologies described herein are designed to assess the potency and cellular activity of test compounds.
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline materials like monosodium urate (MSU), leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves gasdermin D (GSDMD) to induce pyroptosis, a lytic form of cell death.[1][2]
Data Presentation: In Vitro Potency of Representative NLRP3 Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized NLRP3 inflammasome inhibitors across different cell-based assays. This data serves as a benchmark for evaluating novel antagonists.
| Antagonist | Cell Line | Activator(s) | Readout Assay | IC50 Value | Reference(s) |
| MCC950 | Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β Release | 7.5 nM | [1][3] |
| MCC950 | Human THP-1 cells | LPS + Nigericin | IL-1β Release | 14.3 nM | [2] |
| CY-09 | Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS + MSU/Nigericin/ATP | IL-1β Secretion | 1-10 µM | |
| CY-09 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | Caspase-1 Activation / IL-1β Production | Dose-dependent inhibition | |
| Oridonin | Murine Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | IL-1β Secretion | 0.75 µM | |
| Tranilast | Murine Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | IL-1β Secretion | 10-15 µM | |
| OLT1177 (Dapansutrile) | J774 Macrophages | Not Specified | IL-1β and IL-18 Release | 1 nM |
Mandatory Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for NLRP3 Antagonist Evaluation.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Human THP-1 Monocytes
This protocol describes a common method for assessing the potency of an NLRP3 antagonist in a human cell line.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
NLRP3 Antagonist 1 (Test Compound)
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 50-100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh RPMI-1640 and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3-4 hours at 37°C in a CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After the priming step, add the desired concentrations of the antagonist to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM to all wells except for the negative control wells.
-
Incubate for 1 hour at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for analysis.
-
-
Readout:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a cytotoxicity assay kit as an indicator of pyroptosis.
-
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition in Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the use of primary murine macrophages, which are a robust model for studying inflammasome biology.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
ATP or Monosodium Urate (MSU) crystals
-
This compound (Test Compound)
-
Murine IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
-
6-well or 12-well cell culture plates
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM containing 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages. Change the medium every 2-3 days.
-
-
Cell Seeding:
-
On day 7, detach the differentiated BMDMs and seed them in 96-well plates at a density of 1 x 10^5 cells/well. Allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs with 50 ng/mL of LPS for 3 hours.
-
-
Inhibitor Treatment:
-
Add serial dilutions of this compound to the cells and incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome with one of the following stimuli:
-
ATP: 5 mM for 45 minutes.
-
MSU crystals: 150 µg/mL for 4 hours.
-
-
-
Supernatant Collection and Readout:
-
Follow steps 5 and 6 from Protocol 1, using a murine IL-1β ELISA kit.
-
Protocol 3: ASC Speck Visualization Assay
This assay directly visualizes the formation of the ASC speck, a hallmark of inflammasome activation, using fluorescence microscopy.
Materials:
-
Immortalized macrophage cell line stably expressing ASC-GFP (e.g., from InvivoGen).
-
LPS
-
Nigericin or ATP
-
This compound
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed ASC-GFP reporter cells on glass-bottom dishes or chamber slides suitable for imaging.
-
-
Priming and Inhibition:
-
Prime the cells with LPS as described in the previous protocols.
-
Treat with the NLRP3 antagonist at the desired concentrations.
-
-
Activation:
-
Activate the NLRP3 inflammasome with nigericin or ATP.
-
-
Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Counterstain the nuclei with DAPI.
-
Visualize the formation of ASC specks (large, bright fluorescent puncta) using a fluorescence microscope.
-
-
Quantification:
-
Quantify the percentage of cells containing ASC specks in different treatment groups using image analysis software. A reduction in the number of speck-forming cells indicates inhibition of inflammasome assembly.
-
References
Application Notes and Protocols for the Evaluation of NLRP3 Inflammasome Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. These application notes provide a comprehensive guide to designing and executing robust experiments for the evaluation of NLRP3 antagonists. This includes detailed protocols for key assays and a thorough discussion of the appropriate controls necessary for valid and reproducible results.
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway. The second signal, "activation," is triggered by a diverse array of stimuli, including microbial toxins (e.g., nigericin), endogenous danger signals (e.g., ATP), and crystalline substances. This leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][2][3]
Core Principles of Control Design
The inclusion of comprehensive controls is paramount to ensure the specificity and validity of findings in NLRP3 antagonist studies. A well-designed experiment should incorporate a multi-tiered control strategy to address various aspects of the NLRP3 signaling pathway.
Controls for NLRP3 Inflammasome Activation
These controls are essential to confirm that the experimental system is responsive to known activators and that the observed effects are indeed due to NLRP3 inflammasome activation.
-
Negative Controls:
-
Unstimulated Cells: Cells that do not receive any priming or activation signals. This group serves as the baseline for all measurements.
-
Priming Only (LPS alone): Cells treated only with the priming agent (e.g., LPS). This control is crucial to demonstrate that the priming step alone does not induce significant inflammasome activation.[4][5]
-
Activator Only (e.g., Nigericin or ATP alone): Cells treated only with the activation signal. This control ensures that the activator itself does not cause non-specific effects in the absence of priming.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the NLRP3 antagonist. This accounts for any potential effects of the vehicle on inflammasome activity.
-
-
Positive Controls:
-
Primed and Activated Cells (LPS + Activator): Cells treated with both a priming agent (e.g., LPS) and a known NLRP3 activator (e.g., nigericin or ATP). This group represents the maximal NLRP3 inflammasome activation in the assay.
-
Known NLRP3 Inhibitor: A well-characterized NLRP3 inhibitor, such as MCC950, should be included as a positive control for inhibition. This validates the assay's ability to detect NLRP3 inhibition.
-
Controls for Antagonist Specificity
These controls are designed to ensure that the antagonist specifically targets the NLRP3 inflammasome and not other inflammatory pathways or inflammasomes.
-
Specificity for NLRP3:
-
Alternative Inflammasome Activators: To demonstrate specificity for NLRP3, the antagonist should be tested against activators of other inflammasomes, such as AIM2 (activated by poly(dA:dT)) or NLRC4 (activated by specific bacterial components). The antagonist should not inhibit these other inflammasomes.
-
Upstream NF-κB Signaling: The effect of the antagonist on the priming step should be assessed. This can be done by measuring the expression of NF-κB target genes like NLRP3 and IL1B or by measuring the secretion of NF-κB-dependent cytokines like TNF-α. A specific NLRP3 antagonist should not inhibit the priming step.
-
-
Off-Target and Cytotoxicity Controls:
-
Cell Viability Assays: It is crucial to assess the cytotoxicity of the antagonist at the concentrations used in the experiments. Common assays include LDH release assays or CellTiter-Glo. The observed inhibition of inflammasome activation should not be a result of cell death.
-
Key Experimental Protocols
IL-1β Secretion Assay (ELISA)
This is the most common and quantitative method to assess NLRP3 inflammasome activation by measuring the secretion of mature IL-1β.
Protocol:
-
Cell Seeding: Seed immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.
-
Inhibitor Treatment: Pre-incubate the cells with the NLRP3 antagonist at various concentrations for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin or 5 mM ATP, for 1-2 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | IL-1β Concentration (pg/mL) | Standard Deviation |
| Unstimulated | 15.2 | 3.1 |
| LPS Only | 45.8 | 8.9 |
| LPS + Nigericin (Vehicle) | 1520.3 | 120.5 |
| LPS + Nigericin + Antagonist (X nM) | 850.1 | 75.3 |
| LPS + Nigericin + Antagonist (Y nM) | 310.5 | 45.2 |
| LPS + Nigericin + MCC950 (1 µM) | 55.6 | 12.8 |
ASC Speck Formation Assay
The formation of the ASC speck is a hallmark of inflammasome activation and can be visualized by microscopy.
Protocol:
-
Cell Seeding: Seed iBMDMs or THP-1 cells expressing a fluorescently tagged ASC in a 96-well imaging plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 500 ng/mL LPS for 3-4 hours at 37°C.
-
Inhibitor Treatment: Pre-incubate the cells with the NLRP3 antagonist for 1 hour at 37°C.
-
Activation: Stimulate the cells with 10 µM nigericin for 1-2 hours at 37°C.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with a permeabilization buffer.
-
Stain with an anti-ASC primary antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the percentage of cells containing an ASC speck (a single, bright perinuclear aggregate).
Data Presentation:
| Treatment Group | Percentage of Cells with ASC Specks | Standard Deviation |
| Unstimulated | 1.2 | 0.5 |
| LPS Only | 2.5 | 0.8 |
| LPS + Nigericin (Vehicle) | 75.8 | 6.2 |
| LPS + Nigericin + Antagonist (X nM) | 40.3 | 4.5 |
| LPS + Nigericin + Antagonist (Y nM) | 15.1 | 2.8 |
| LPS + Nigericin + MCC950 (1 µM) | 5.4 | 1.1 |
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1, the effector enzyme of the inflammasome.
Protocol:
-
Cell Treatment: Follow the same steps for cell seeding, priming, inhibitor treatment, and activation as in the IL-1β ELISA protocol.
-
Sample Collection: Collect the cell culture supernatant or lyse the cells according to the assay kit instructions.
-
Caspase-1 Activity Measurement: Use a commercially available caspase-1 activity assay kit (colorimetric or fluorometric/luminescent). These kits typically use a specific caspase-1 substrate (e.g., YVAD-pNA or a luminogenic substrate).
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
Data Presentation:
| Treatment Group | Caspase-1 Activity (Relative Luminescence Units) | Standard Deviation |
| Unstimulated | 1,250 | 210 |
| LPS Only | 2,800 | 450 |
| LPS + Nigericin (Vehicle) | 85,600 | 7,800 |
| LPS + Nigericin + Antagonist (X nM) | 42,300 | 5,100 |
| LPS + Nigericin + Antagonist (Y nM) | 15,800 | 2,900 |
| LPS + Nigericin + MCC950 (1 µM) | 4,500 | 980 |
Visualization of Pathways and Workflows
Caption: Canonical NLRP3 inflammasome signaling pathway and point of antagonist intervention.
Caption: General experimental workflow for evaluating NLRP3 inflammasome antagonists.
Caption: Logical relationships of experimental controls for NLRP3 antagonist validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for NLRP3 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of NLRP3 antagonists in research and drug development. While several suppliers offer a compound designated as "NLRP3 antagonist 1," publicly available, detailed experimental data and protocols for this specific molecule are limited. Therefore, this guide will focus on MCC950 (also known as CP-456773) , a highly potent, selective, and well-characterized NLRP3 inflammasome inhibitor that serves as an exemplary tool for studying the NLRP3 signaling pathway. The principles and protocols described herein are broadly applicable to other potent and selective NLRP3 antagonists.
Introduction to this compound and Representative Compound MCC950
This compound is a potent antagonist of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.
MCC950 is a diarylsulfonylurea-containing compound that is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[2][4] It has been shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations. Due to its high potency and specificity, MCC950 is an invaluable tool for investigating the role of the NLRP3 inflammasome in various physiological and pathological processes.
Suppliers and Purchasing
This compound (CAS: 2454017-83-3) is available from various chemical suppliers. MCC950 (CAS: 210826-40-7) is also widely available from numerous research chemical companies. It is recommended to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the compound.
Table 1: Supplier Information for this compound
| Supplier | Catalog Number | Purity | Notes |
| MedchemExpress | HY-143563 | >98% | Available in various quantities. |
| DC Chemicals | DC49668 | >98% | Provided with a datasheet. |
This is not an exhaustive list. Researchers should conduct their own searches for the most suitable supplier.
Physicochemical and Storage Properties
Proper handling and storage are critical for maintaining the activity of NLRP3 antagonists.
Table 2: Physicochemical and Storage Properties of MCC950
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₂O₅S |
| Molecular Weight | 404.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL) |
| Storage (Solid) | Store at -20°C, protected from light. |
| Storage (Solution) | Prepare fresh solutions. If necessary, store in aliquots at -80°C for short-term use. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
MCC950 directly targets the NLRP3 protein, specifically the NACHT domain, which possesses ATPase activity. By binding to this domain, MCC950 is thought to lock NLRP3 in an inactive conformation, thereby preventing its oligomerization and the subsequent assembly of the inflammasome complex. This action is highly specific to the NLRP3 inflammasome and does not affect other inflammasomes like AIM2, NLRC4, or NLRP1.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by MCC950.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of NLRP3 antagonists like MCC950.
In Vitro IL-1β Release Assay in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This assay is a standard method to assess the potency of NLRP3 inhibitors.
Table 3: Quantitative Parameters for In Vitro IL-1β Release Assay
| Parameter | Value |
| Cell Type | Mouse Bone Marrow-Derived Macrophages (BMDMs) |
| Seeding Density | 0.5 - 1 x 10⁶ cells/mL in a 96-well plate |
| Priming (Signal 1) | Lipopolysaccharide (LPS), 100 ng/mL for 4 hours |
| Inhibitor Incubation | 30 minutes to 1 hour prior to activation |
| Activation (Signal 2) | ATP (5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 1-2 hours |
| Readout | IL-1β concentration in the supernatant (ELISA) |
| MCC950 IC₅₀ | ~7.5 nM |
Protocol:
-
Cell Culture: Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice and differentiate them into BMDMs by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.
-
Cell Seeding: Seed the differentiated BMDMs into a 96-well plate at the recommended density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (100 ng/mL) in fresh media for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 antagonist (e.g., MCC950, typically from 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or Nigericin (5-10 µM), for the specified duration.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
In Vivo Model of LPS-Induced Systemic Inflammation
This in vivo model is used to evaluate the efficacy of NLRP3 inhibitors in a systemic inflammatory setting.
Table 4: Quantitative Parameters for In Vivo LPS-Induced Inflammation Model
| Parameter | Value |
| Animal Model | C57BL/6 mice, 8-12 weeks old |
| Inhibitor Dosing | MCC950 (10-50 mg/kg) or vehicle |
| Route of Administration | Intraperitoneal (i.p.) or oral (p.o.) |
| LPS Challenge | 10-20 mg/kg, i.p. |
| Time Points | Blood collection at 2-6 hours post-LPS |
| Readout | Serum IL-1β levels (ELISA) |
Protocol:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Inhibitor Administration: Administer the NLRP3 antagonist (e.g., MCC950 at 10-50 mg/kg) or vehicle control to the mice via the desired route (e.g., i.p. or p.o.). The timing of administration relative to the LPS challenge should be optimized based on the pharmacokinetic properties of the compound (typically 30-60 minutes prior for i.p. administration).
-
LPS Challenge: Inject the mice with a sterile solution of LPS (10-20 mg/kg, i.p.).
-
Blood Collection: At a predetermined time point (e.g., 2-6 hours) after the LPS challenge, collect blood from the mice via an appropriate method (e.g., cardiac puncture under terminal anesthesia).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Analysis: Measure the concentration of IL-1β in the serum using an ELISA kit.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel NLRP3 inhibitor.
Caption: A typical experimental workflow for the evaluation of a novel NLRP3 inhibitor.
Conclusion
NLRP3 antagonists, exemplified by the potent and selective inhibitor MCC950, are powerful tools for dissecting the role of the NLRP3 inflammasome in health and disease. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding NLRP3-driven inflammation and developing novel therapeutics. It is crucial to carefully consider the experimental model, appropriate controls, and quantitative readouts to ensure the generation of robust and reproducible data.
References
Application Notes and Protocols: Long-Term Stability of NLRP3 Antagonist 1 in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[1][2][3] NLRP3 antagonists are therefore valuable research tools and promising therapeutic candidates. "NLRP3 antagonist 1" is a potent inhibitor of this pathway.[4] The reliability and reproducibility of experimental data derived from this compound are critically dependent on its stability in solution. Degradation can lead to a loss of potency, resulting in erroneous structure-activity relationships (SAR) and misleading biological data.[5]
These application notes provide a comprehensive guide to the recommended storage, handling, and stability assessment of this compound in solution, based on publicly available data for the compound and related small molecule NLRP3 inhibitors.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process, commonly referred to as "priming" and "activation".
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-IL-1β via the NF-κB signaling pathway.
-
Signal 2 (Activation): A second stimulus, such as extracellular ATP, nigericin, or crystalline materials, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. This compound and similar inhibitors typically act on the activation step, preventing inflammasome assembly.
Recommended Storage and Handling
Proper storage is essential to maintain the chemical integrity and biological activity of this compound. While specific, long-term stability data for "this compound" is limited, the following recommendations are based on data from the supplier and from chemically related NLRP3 inhibitors.
Solid Compound:
-
Store the lyophilized powder at -20°C for long-term storage (up to several years).
-
Protect from light and moisture.
Stock Solutions:
-
The recommended solvent for creating high-concentration stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). The use of fresh DMSO is critical as it is hygroscopic; absorbed water can reduce compound solubility and promote degradation.
-
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
Summary of Storage Conditions for NLRP3 Antagonist Stock Solutions
| Compound Class/Name | Solvent | Storage Temperature | Duration | Source(s) |
|---|---|---|---|---|
| This compound | DMSO | -80°C | 6 months | |
| -20°C | 1 month | |||
| Nlrp3-IN-18 | DMSO | -80°C | up to 6 months | |
| -20°C | up to 1 month | |||
| Nlrp3-IN-21 | DMSO | -80°C | up to 6 months | |
| -20°C | up to 1 month | |||
| Nlrp3-IN-27 | DMSO | -80°C | up to 6 months |
| General Guideline | DMSO | -20°C or -80°C | up to 6 months | |
Working Solutions:
-
Aqueous dilutions for cell-based assays should be prepared fresh for each experiment from a frozen DMSO stock.
-
Do not store aqueous solutions of the compound, as compounds with heterocyclic scaffolds can be susceptible to hydrolysis, especially at non-physiological pH.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Protocols for Assessing Long-Term Stability
To ensure data integrity, especially during long-term studies or when using a new batch of the compound, it is advisable to perform stability assessments.
Protocol 1: Chemical Stability Assessment by HPLC
This protocol provides a method to evaluate the chemical stability of this compound in a specific solution over time by quantifying the remaining parent compound.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer or cell culture medium of interest
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator (e.g., 37°C, 5% CO2 for cell culture medium)
-
HPLC vials
Methodology:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer or medium at the final working concentration.
-
Analyze T=0 Sample: Immediately take an aliquot of the solution. If necessary, centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. Analyze via HPLC to determine the initial peak area of the parent compound. This serves as the 100% reference.
-
Incubate Samples: Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 4°C, or 37°C).
-
Prepare Time-Point Samples: At predetermined time points (e.g., 2, 8, 24, 48 hours), take aliquots of the incubated solution. Process each sample as described in step 2.
-
HPLC Analysis: Analyze all time-point samples using the same HPLC method as the T=0 sample.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing its peak area to the peak area of the T=0 sample. A significant decrease in the peak area of the parent compound, or the appearance of new peaks, indicates degradation.
Protocol 2: Kinetic Solubility Assay
Precipitation is a common form of instability for hydrophobic small molecules when diluted from a DMSO stock into an aqueous buffer. This assay helps determine the maximum soluble concentration under specific experimental conditions.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer or cell culture medium of interest
-
96-well plate (clear bottom)
-
Plate reader (optional, for turbidity measurement)
Methodology:
-
Prepare Serial Dilution: Create a serial dilution of the 10 mM stock solution in DMSO.
-
Dilute into Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer. This creates a range of final compound concentrations with a consistent final DMSO percentage.
-
Incubate: Incubate the plate at room temperature or 37°C for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well against a dark background for any signs of cloudiness or precipitate.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of the compound under those conditions.
Troubleshooting Common Stability Issues
Issue: The compound precipitates when diluted into the aqueous experimental medium.
-
Cause: The final concentration of the compound exceeds its aqueous solubility limit.
-
Solutions:
-
Warm the Medium: Gently warm the cell culture medium to 37°C before adding the inhibitor stock solution.
-
Vortex During Dilution: Add the stock solution to the medium drop-wise while vortexing to ensure rapid and even distribution.
-
Lower Final Concentration: Reduce the final working concentration of the compound in your assay.
-
Use a Carrier Protein: For some in vitro experiments, a carrier protein like bovine serum albumin (BSA) in the buffer can help maintain solubility.
-
Issue: Loss of inhibitory activity is observed in a time-course experiment.
-
Cause: The compound may be degrading under the experimental conditions (e.g., at 37°C in the culture medium).
-
Solutions:
-
Confirm with HPLC: Perform a chemical stability study (Protocol 1) to confirm degradation.
-
Prepare Fresh: Always prepare working solutions immediately before use.
-
Reduce Incubation Time: If degradation is confirmed, shorten the incubation time of the compound in the assay if the experimental design allows.
-
Check Stock Solution: Ensure the DMSO stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot or prepare a new stock solution.
-
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application of NLRP3 Antagonist in CRISPR Screens: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing a specific NLRP3 antagonist, exemplified by the well-characterized molecule MCC950, in conjunction with CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screens. This integrated approach is a powerful tool for identifying novel genetic regulators of the NLRP3 inflammasome pathway and for discovering synthetic lethal interactions that can inform drug development strategies.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule inhibitors targeting NLRP3 are of significant therapeutic interest.[1][2][3] CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling the systematic interrogation of gene function.[4] Combining CRISPR screens with a potent and selective NLRP3 antagonist allows for the identification of genes that modulate cellular sensitivity to NLRP3 inhibition, thereby uncovering potential drug resistance mechanisms and identifying novel therapeutic targets.[5]
This guide will focus on the application of a representative NLRP3 antagonist, MCC950, a potent and specific inhibitor of the NLRP3 inflammasome.
Data Presentation
The following tables summarize key quantitative data for the NLRP3 antagonist MCC950 and provide a representative example of data from a hypothetical CRISPR screen.
Table 1: In Vitro Potency of MCC950 (NLRP3 Antagonist 1)
| Cell Line/System | Assay Type | IC50 Value | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release Assay | 7.5 nM | |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release Assay | 8.1 nM | |
| THP-1 cells | IL-1β Release Assay | 98.83 µM (cytotoxicity) | |
| Recombinant NLRP3 protein | Binding Affinity (KD) | 224 nM |
Table 2: Representative Data from a Pooled CRISPR-Cas9 Knockout Screen with this compound (MCC950)
This table presents hypothetical data for illustrative purposes, based on the expected outcomes of a CRISPR screen designed to identify genes that modulate sensitivity to MCC950.
| Gene | Function | Phenotype in MCC950 Screen | Log2 Fold Change (MCC950 vs. DMSO) | p-value | Interpretation |
| NLRP3 | Inflammasome sensor | Resistance | +3.5 | < 0.001 | Knockout of the direct target confers resistance. |
| CASP1 | Inflammasome effector | Resistance | +3.1 | < 0.001 | Loss of a key downstream effector confers resistance. |
| GSDMD | Executioner of pyroptosis | Resistance | +2.8 | < 0.001 | Loss of the pyroptosis executioner confers resistance. |
| GENE X | Unknown | Sensitization | -2.5 | < 0.01 | Knockout of this gene enhances MCC950 efficacy. |
| GENE Y | Drug efflux pump | Resistance | +2.2 | < 0.01 | Upregulation may contribute to drug resistance. |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. An activation signal (Signal 2), triggered by various stimuli such as ATP or nigericin, induces the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation and the subsequent maturation of pro-inflammatory cytokines.
References
- 1. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR screens identify PARP inhibitor sensitivity and resistance in prostate cancer - ecancer [ecancer.org]
Troubleshooting & Optimization
Technical Support Center: NLRP3 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with NLRP3 antagonist 1, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for preparing stock solutions of this compound and similar small molecule inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] Due to the hydrophobic nature of many inhibitors, they exhibit optimal solubility and stability in DMSO.[3]
Q2: I'm having difficulty dissolving this compound in DMSO. What are the potential causes and solutions?
A2: Several factors can contribute to poor solubility in DMSO.[1] Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key factors include compound purity, DMSO quality, temperature, and the concentration of the solution you are trying to prepare.
Q3: My this compound precipitates from the DMSO stock solution after storage, especially after freeze-thaw cycles. What should I do?
A3: Precipitation after storage is a common issue. To address this, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature and visually inspect to ensure the compound has fully redissolved. If precipitation persists, gentle warming and vortexing or sonication may be required to bring the compound back into solution.
Q4: The compound dissolves in DMSO but precipitates when I dilute it into my aqueous cell culture medium or buffer. How can this be prevented?
A4: This phenomenon, often called "salting out," occurs due to the drastic change in solvent polarity. To mitigate this, it is advisable to perform serial dilutions of your concentrated DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium. Additionally, adding the diluted stock solution dropwise into the aqueous medium while vortexing or stirring can aid in dispersion and prevent localized high concentrations that lead to precipitation.
Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A5: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being tolerant up to 1%. However, a final concentration of 0.1% or lower is generally recommended to minimize off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental samples) in your experiments. Interestingly, some studies suggest that DMSO itself can have a concentration-dependent dual effect on the NLRP3 inflammasome, with high concentrations potentially causing activation and other reports suggesting inhibitory effects.
Troubleshooting Guide: Solubility Issues in DMSO
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems with this compound in DMSO.
Initial Dissolution Problems
If you observe visible solid particles or cloudiness in your DMSO solution, follow these steps:
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Dissolution | Insufficient mixing or agitation. | Vortex the vial vigorously for 2-5 minutes. If particles persist, sonicate in a water bath for 10-15 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Low Temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. | Increased kinetic energy helps to overcome the solid's lattice energy, leading to dissolution. | |
| Concentration exceeds solubility limit. | Prepare a more dilute stock solution. For instance, if a 10 mM stock is problematic, attempt to prepare a 5 mM or 1 mM solution. | The compound dissolves completely at a lower concentration. | |
| Poor DMSO Quality. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can decrease solubility. | The compound readily dissolves in the fresh, water-free DMSO. | |
| Compound Purity. | Ensure you are using a high-purity grade of the antagonist. Impurities can significantly impact solubility. | A higher purity compound may exhibit better solubility characteristics. |
Precipitation in Aqueous Media
If the compound precipitates upon dilution into your experimental buffer or cell culture medium:
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Precipitation upon Dilution | Rapid change in solvent polarity ("salting out"). | Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| Final DMSO concentration is too low. | Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1%). | The compound remains dissolved at an optimized final DMSO concentration. | |
| Localized high concentration during dilution. | Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion. | Prevents the formation of localized high concentrations that can initiate precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated balance
-
Appropriate sterile vials (e.g., amber glass or polypropylene)
Procedure:
-
Preparation: Allow the vial containing the this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the mass of the inhibitor required to prepare the desired volume of a 10 mM solution.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Warming (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Avoid excessive heat, as it may degrade the compound.
-
Final Inspection: Visually inspect the solution against a light source to ensure all particles have dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. For this compound, storage at -80°C for 6 months or -20°C for 1 month is a general guideline, but always refer to the manufacturer's datasheet.
Visualizations
Caption: Simplified signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting initial dissolution problems of this compound in DMSO.
References
Technical Support Center: Optimizing NLRP3 Antagonist 1 Working Concentration
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vitro working concentration of NLRP3 Antagonist 1. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of this compound concentration.
Q1: What is the general mechanism of this compound? this compound is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome, a multi-protein complex crucial to the innate immune response.[1][2] Activation of the NLRP3 inflammasome is a two-step process: a "priming" signal (Signal 1) upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), while an "activation" signal (Signal 2) triggers the assembly of the complex.[1][3] This assembly, involving NLRP3, the ASC adaptor protein, and pro-caspase-1, leads to the activation of caspase-1.[4] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can also cleave gasdermin D (GSDMD) to induce an inflammatory form of cell death called pyroptosis. This compound is designed to interfere with the assembly and activation of this complex, thereby blocking downstream inflammatory events.
Q2: What is a good starting concentration for this compound in cell-based assays? The optimal working concentration is highly dependent on the cell type, stimulus, and specific experimental conditions. Therefore, it is essential to perform a dose-response experiment to determine the effective concentration for your system. A recommended starting range for a dose-response curve is between 1 nM and 10 µM . For context, other well-characterized NLRP3 inhibitors like MCC950 show efficacy in the low nanomolar range (IC₅₀ of ~7.5 nM in mouse bone marrow-derived macrophages).
Q3: I am not observing any inhibition of NLRP3 inflammasome activation. What could be the problem? Several factors can lead to a lack of inhibitory effect. The table below outlines potential issues and their solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low IL-1β secretion after stimulation | - Inefficient priming (Signal 1).- Inactive or suboptimal NLRP3 activator (Signal 2).- Cell line does not express all necessary inflammasome components. | - Confirm priming by measuring pro-IL-1β and NLRP3 expression via Western blot or qPCR. Optimize LPS concentration (e.g., 200-1000 ng/mL) and incubation time (2-4 hours).- Use a fresh, validated batch of the activator (e.g., 5-10 µM nigericin or 2.5-5 mM ATP).- Use a cell line known to have a functional NLRP3 inflammasome, such as differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs). |
| No inhibitory effect observed | - Inhibitor concentration is too low.- Incorrect timing of inhibitor addition.- The inflammatory response is not mediated by the NLRP3 inflammasome.- Inhibitor instability. | - Perform a full dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration.- Ensure the antagonist is added after the priming step but before the activation signal. A pre-incubation time of 30-60 minutes is common.- Confirm the pathway's dependence on NLRP3 using appropriate controls, such as cells from Nlrp3⁻/⁻ mice if available. The inhibitor is not expected to block other inflammasomes like AIM2 or NLRC4.- Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles. |
| Inconsistent results between experiments | - High variability in cell passage number or health.- Inconsistent timing of experimental steps.- Variability in reagent lots. | - Use cells within a consistent and low passage number range.- Standardize all incubation times and procedural steps precisely.- Use reagents from the same lot for a set of comparative experiments. |
Q4: I am observing significant cell death. How can I distinguish between antagonist-induced cytotoxicity and NLRP3-mediated pyroptosis? This is a critical control. NLRP3 activation can lead to pyroptosis, a lytic form of cell death, which is expected to be prevented by an effective NLRP3 inhibitor. If you observe cell death in cultures treated with this compound alone (without NLRP3 activators) or an increase in cell death when the antagonist is combined with activators, it may be due to off-target cytotoxicity. To distinguish between these, you must run a parallel cytotoxicity assay.
Q5: How can I mitigate potential cytotoxicity from this compound? If you suspect the antagonist itself is causing cell death, consider the following troubleshooting steps.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed | - Inhibitor concentration is too high.- Off-target effects of the compound.- High concentration of the vehicle/solvent (e.g., DMSO). | - Perform a dose-response curve for cytotoxicity with the inhibitor alone to determine the maximum non-toxic concentration.- Lower the inhibitor concentration and/or reduce the pre-incubation time.- Ensure the final concentration of the vehicle is non-toxic for your cells (typically <0.5% for DMSO). Always include a vehicle-only control group. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency. IC₅₀ values can vary significantly based on the cell type, activator used, and assay conditions. The following table summarizes reported IC₅₀ values for several well-characterized NLRP3 inhibitors to provide a reference for your experiments.
| Inhibitor | Cell Type | Activator(s) | Assay | IC₅₀ (nM) |
| MCC950 | Mouse BMDMs | ATP | IL-1β release | 7.5 |
| MCC950 | Human MDMs | ATP | IL-1β release | 8.1 |
| CY-09 | Mouse BMDMs | Not Specified | IL-1β release | 6000 |
| Tranilast | Not Specified | Not Specified | Inflammasome Activation | 10,000-15,000 |
| OLT1177 | J774 Macrophages | Not Specified | IL-1β & IL-18 release | 1 |
Visualized Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the NLRP3 signaling pathway and a standard workflow for inhibitor optimization.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General experimental workflow for optimizing antagonist concentration.
Detailed Experimental Protocols
The following are generalized protocols. Optimal cell densities, reagent concentrations, and incubation times should be empirically determined for your specific experimental setup.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound in macrophages.
Materials:
-
Immune cells (e.g., murine BMDMs or human THP-1 monocytes differentiated into macrophages).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
NLRP3 activator (e.g., Nigericin or ATP).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Carefully replace the medium with fresh medium containing LPS (e.g., 200-1000 ng/mL). Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium to cover a range from 1 nM to 10 µM. Also, prepare a vehicle-only control (containing the same final concentration of DMSO). After LPS priming, remove the priming medium and add the medium containing the different concentrations of the antagonist or vehicle. Pre-incubate the cells for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. Common activators include Nigericin (final concentration 5-10 µM) or ATP (final concentration 2.5-5 mM).
-
Incubation: Incubate for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the cell culture supernatant for downstream analysis of IL-1β (Protocol 2) and cytotoxicity (Protocol 3). Store supernatants at -80°C if not analyzed immediately.
Protocol 2: IL-1β Quantification by ELISA
Procedure: Follow the manufacturer's instructions for the specific IL-1β ELISA kit you are using. A general workflow is as follows:
-
Coat a 96-well ELISA plate with capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add your collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction. Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each antagonist concentration compared to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 3: Cytotoxicity Assessment (LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of membrane rupture (pyroptosis or necrosis).
Procedure:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol.
-
In a separate 96-well plate, add a sample of the cell culture supernatant collected in Protocol 1.
-
Add the reaction mixture provided in the kit to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Include controls for maximum LDH release (by lysing untreated cells) and spontaneous LDH release (from untreated, unstimulated cells) to calculate the percentage of cytotoxicity.
Protocol 4: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of living cells and can be run in parallel on a separate plate to assess cytotoxicity that is not dependent on membrane rupture.
Procedure:
-
Cell Treatment: Seed and treat cells with this compound (without LPS or Nigericin/ATP stimulation) in a 96-well plate as described in Protocol 1.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. At the end of the treatment period, add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 540 and 590 nm. A decrease in absorbance indicates reduced cell viability.
References
Technical Support Center: Troubleshooting Off-Target Effects of NLRP3 Antagonist 1
Welcome to the technical support center for NLRP3 antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during in vitro experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the specificity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound is inhibiting IL-1β release as expected, but I'm also observing significant cell death that doesn't seem to be pyroptosis. What could be the cause?
A1: This is a common issue that may point towards off-target cytotoxicity. While NLRP3 inflammasome activation can induce a form of inflammatory cell death called pyroptosis, a specific NLRP3 inhibitor should ideally prevent this. If you observe widespread cell death at concentrations effective for IL-1β inhibition, it is crucial to assess for general cytotoxicity. This could be due to the compound affecting other cellular pathways essential for cell survival. We recommend performing a lactate dehydrogenase (LDH) release assay or a CellTiter-Glo® assay to quantify cytotoxicity independently of inflammasome activation.[1][2][3]
Q2: I've confirmed my this compound is not cytotoxic at the working concentration. However, I suspect it might be inhibiting other inflammatory pathways. How can I test for this?
A2: To investigate off-target anti-inflammatory effects, you should assess the inhibitor's effect on pathways independent of the NLRP3 inflammasome. A key upstream pathway in inflammation is the NF-κB signaling cascade, which is activated by the priming signal (e.g., LPS) and leads to the transcriptional upregulation of pro-IL-1β and NLRP3.[4][5] You can measure the levels of other pro-inflammatory cytokines, such as TNF-α and IL-6, which are also regulated by NF-κB but are not direct products of NLRP3 inflammasome activation. If your compound inhibits the release of TNF-α or IL-6, it may have off-target effects on the NF-κB pathway.
Q3: How can I be certain that my inhibitor is specific to the NLRP3 inflammasome and not affecting other inflammasomes?
A3: Demonstrating specificity is critical. To confirm that your antagonist is selective for NLRP3, you need to test its activity against other known inflammasomes, such as NLRC4 and AIM2. These inflammasomes are activated by different stimuli. For instance, NLRC4 is activated by specific bacterial proteins, and AIM2 is activated by cytosolic double-stranded DNA. A selective NLRP3 inhibitor should not inhibit IL-1β release when the inflammasome is activated via these alternative pathways.
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to troubleshooting potential off-target effects of this compound.
Problem 1: Unexpected Cytotoxicity
Observation: Significant cell death is observed at or below the effective concentration for NLRP3 inhibition.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Problem 2: Inhibition of Non-NLRP3 Inflammatory Cytokines
Observation: The inhibitor reduces the secretion of TNF-α or IL-6 in addition to IL-1β.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inhibition of non-NLRP3 cytokines.
Comparative Data of NLRP3 Inhibitors
To aid in the interpretation of your results, the following table summarizes the selectivity profiles of several well-characterized NLRP3 inhibitors.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selective Inhibition | Reference(s) |
| MCC950 | NLRP3 | ~8 | Yes | |
| NLRC4 | No significant inhibition | |||
| AIM2 | No significant inhibition | |||
| CY-09 | NLRP3 | Comparable to MCC950 | Yes | |
| NLRC4 | No binding observed | |||
| AIM2 | No binding observed | |||
| Oridonin | NLRP3 | Active | Does not inhibit AIM2 or NLRC4 | |
| Bay 11-7082 | NLRP3 | Active | Selective for NLRP3 over other inflammasomes | |
| Glyburide | NLRP3 | Active | Does not prevent IL-1β release from activated NLRC4 or NLRP1 |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method for assessing the efficacy of an NLRP3 inhibitor in vitro using THP-1 cells or bone marrow-derived macrophages (BMDMs).
Materials:
-
THP-1 cells or BMDMs
-
RPMI-1640 or DMEM media with 10% FBS
-
PMA (for THP-1 differentiation)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
This compound
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Workflow Diagram:
Caption: Experimental workflow for NLRP3 inhibition assay.
Procedure:
-
Cell Seeding: Seed THP-1 cells (differentiated with PMA) or BMDMs in a 96-well plate.
-
Priming (Signal 1): Stimulate the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After priming, replace the media with fresh media containing various concentrations of this compound. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (final concentration 5 mM) or nigericin (final concentration 10 µM) and incubate for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 2: Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key enzyme in the NLRP3 inflammasome pathway that cleaves pro-IL-1β into its active form.
Materials:
-
Cell lysates from treated cells (as in Protocol 1)
-
Caspase-1 fluorometric or colorimetric assay kit (containing a YVAD or WEHD substrate)
-
96-well black or clear microplate
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Lysis: After treatment and activation, lyse the cells according to the assay kit manufacturer's instructions to release intracellular contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-1 substrate and reaction buffer provided in the kit.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence (Ex/Em = 400/505 nm for fluorometric assays) or absorbance (405 nm for colorimetric assays).
-
Data Analysis: Calculate the fold increase in caspase-1 activity relative to untreated controls.
Protocol 3: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity.
Materials:
-
Cell culture supernatants from treated cells
-
LDH cytotoxicity assay kit
-
96-well plate
-
Spectrophotometer
Procedure:
-
Supernatant Transfer: Transfer a portion of the cell culture supernatant from your experimental wells to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells).
Signaling Pathway
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
References
Technical Support Center: Reducing Cytotoxicity of NLRP3 Antagonists
<Disclaimer: "NLRP3 antagonist 1" is a generic term and does not refer to a specific, universally recognized compound. The following information is based on the well-characterized and widely studied NLRP3 inhibitor, MCC950 , as a representative example. The principles and protocols provided are broadly applicable for troubleshooting cytotoxicity with other selective NLRP3 inhibitors.
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering cytotoxicity issues with NLRP3 antagonists in their cell-based experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify the potential causes of cell death and provide strategies to mitigate these effects, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity when using an NLRP3 antagonist?
A1: Cytotoxicity observed during treatment with an NLRP3 antagonist can stem from several factors:
-
High Concentrations: Exceeding the optimal concentration range for your specific cell type can lead to off-target effects and subsequent cell death.[1][2]
-
Solvent Toxicity: The solvent used to dissolve the antagonist, most commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[1][3]
-
Off-Target Effects: Although potent and selective inhibitors exist, some compounds may interact with other cellular targets, leading to unintended toxicity.[4]
-
Prolonged Exposure: Continuous incubation with the inhibitor may disrupt essential cellular processes over time, leading to cumulative toxicity.
-
Cell Line Sensitivity: Different cell types, especially primary cells, can have varying sensitivities to small molecule inhibitors.
-
Compound Instability: Degradation of the compound in culture media can sometimes produce toxic byproducts.
Q2: My NLRP3 antagonist is supposed to inhibit pyroptosis, so why am I seeing cell death?
A2: This is a critical point. NLRP3 inflammasome activation leads to a form of inflammatory cell death called pyroptosis. A specific NLRP3 inhibitor should prevent this form of cell death. If you observe cytotoxicity, especially in the absence of an inflammasome activator, it is likely due to off-target effects or other issues mentioned in Q1, rather than an on-target effect. It is crucial to distinguish between the inhibition of pyroptosis and general compound-induced cytotoxicity.
Q3: How can I determine the optimal, non-toxic concentration of my NLRP3 antagonist?
A3: The best approach is to perform a dose-response experiment for every new cell line and experimental setup. This involves treating your cells with a range of antagonist concentrations and assessing cell viability. This will help you determine the maximal non-toxic concentration and the optimal inhibitory concentration for your experiments.
Q4: What are the best practices for preparing and using NLRP3 antagonists in cell culture to minimize cytotoxicity?
A4: To ensure consistency and minimize potential toxicity, follow these guidelines:
-
High-Quality Inhibitor: Purchase inhibitors from a reputable source to ensure purity and stability.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent (e.g., 10 mM in DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the antagonist.
-
Optimize Incubation Time: Determine the minimum incubation time required to achieve effective NLRP3 inhibition to reduce the risk of long-term toxicity.
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing significant cell death in your experiments, use the following guide to troubleshoot the issue.
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death in antagonist-treated wells (without inflammasome activator) | 1. Antagonist concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Cell line is highly sensitive. | 1. Perform a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration). Use concentrations well below the CC50 for your experiments. 2. Ensure the final solvent concentration is non-toxic for your cells (typically ≤0.1% for DMSO). Run a solvent-only control. 3. Consider using a more robust cell line or optimizing culture conditions for primary cells. |
| Inconsistent results and variable cell death between experiments | 1. Inconsistent cell health or passage number. 2. Instability of the antagonist in culture medium. 3. Variability in priming or activation reagents. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. 2. Prepare fresh dilutions of the antagonist for each experiment. Minimize the time the compound is in aqueous solution before adding it to the cells. 3. Use reagents from the same lot for a set of experiments and maintain consistent timing for all steps. |
| Cell death is observed even at low, supposedly non-toxic concentrations | 1. The antagonist may have off-target effects. 2. The compound may have degraded into a toxic substance. | 1. Test the antagonist's effect on other inflammasomes (e.g., AIM2, NLRC4) to confirm its specificity for NLRP3. 2. Prepare a fresh stock solution of the antagonist. If possible, verify the compound's integrity. |
Data Presentation: Cytotoxicity and Potency of MCC950
The following tables summarize the reported cytotoxicity and inhibitory concentrations for MCC950 in various cell lines. These values can serve as a starting point for designing your experiments.
Table 1: Cytotoxicity of MCC950 in Different Cell Types
| Cell Type | Assay | Concentration Range Tested | Observation | Reference |
| Raw 264.7 Macrophages | Cell Viability Assay | 0.01 - 10 µM | No significant cytotoxicity observed. | |
| C2C12 Myoblasts | Cell Viability Assay | 0.01 - 10 µM | No significant cytotoxicity observed. | |
| J774a Murine Macrophages | Viability Assay | Up to 20 µM (3 days) | No impact on viability. | |
| Human Coronary Artery Endothelial Cells | Viability Assay | Up to 20 µM (3 days) | No impact on viability. | |
| Human Smooth Muscle Cells | Viability Assay | Up to 20 µM (3 days) | No impact on viability. | |
| Pancreatic Islets | Hoechst/PI Staining | Not specified | Improved cell viability in the presence of inflammatory cytokines. |
Table 2: Inhibitory Potency of MCC950
| Cell Type | NLRP3 Activator | IC50 for IL-1β Inhibition | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 nM | |
| THP-1 Cells | Nigericin | Not specified (effective at 300 nM - 10 µM) | |
| Peripheral Blood Mononuclear Cells (PBMCs) | LPS (24h) | Dose-dependent inhibition (1-1000 nM) | |
| J774a Macrophages | ATP | Dose-dependent inhibition (1-1000 nM) |
Experimental Protocols
Here are detailed methodologies for key experiments to assess cytotoxicity and NLRP3 inhibition.
Protocol 1: Determining the Cytotoxic Concentration (CC50) using MTT Assay
This protocol describes how to determine the concentration at which your NLRP3 antagonist causes a 50% reduction in cell viability.
-
Materials:
-
Your chosen cell line (e.g., THP-1 macrophages, BMDMs)
-
96-well cell culture plates
-
Complete culture medium
-
NLRP3 antagonist stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your NLRP3 antagonist in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the antagonist. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the antagonist concentration to determine the CC50 value.
-
Protocol 2: Assessing NLRP3 Inflammasome Inhibition and Cytotoxicity
This protocol allows you to simultaneously measure the inhibition of IL-1β release and assess cell viability/pyroptosis via an LDH assay.
-
Materials:
-
Your chosen cell line (e.g., PMA-differentiated THP-1 cells)
-
24-well cell culture plates
-
Complete culture medium
-
LPS (Lipopolysaccharide)
-
NLRP3 antagonist
-
NLRP3 activator (e.g., Nigericin or ATP)
-
IL-1β ELISA kit
-
LDH cytotoxicity assay kit
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 24-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibition: Pre-incubate the primed cells with various concentrations of your NLRP3 antagonist (or vehicle control) for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5 µM nigericin or 5 mM ATP) and incubate for 1-2 hours.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure the release of lactate dehydrogenase (LDH) in the supernatant using an LDH cytotoxicity assay kit as a measure of pyroptosis/cell lysis.
-
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of an NLRP3 antagonist.
Caption: General experimental workflow for assessing NLRP3 antagonist efficacy and cytotoxicity.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with an NLRP3 antagonist.
References
NLRP3 antagonist 1 inconsistent results in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results and other challenges encountered during experiments with NLRP3 Antagonist 1.
Troubleshooting Guide: Quick Reference
This guide is designed to help you systematically troubleshoot common issues observed during NLRP3 inflammasome inhibition assays.
| Problem Observed | Potential Cause | Recommended Solution |
| No or Weak Inhibition | Inhibitor-related: - Concentration too low - Compound instability/degradation - Poor solubility | - Perform a dose-response curve to determine the optimal IC50 for your specific experimental setup.[1][2] - Store the compound as recommended (typically desiccated at -20°C) and prepare fresh working solutions for each experiment.[1] - Ensure you are using the recommended solvent and that the antagonist is fully dissolved before use.[3] |
| Assay-related: - Inefficient priming (Signal 1) - Inactive activator (Signal 2) - Incorrect timing of inhibitor addition | - Optimize LPS concentration and priming time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours).[4] Confirm priming by measuring pro-IL-1β expression via Western blot or qPCR. - Use a fresh, validated batch of the activator (e.g., ATP, nigericin). - Add this compound after the priming step but before the activation step. A pre-incubation time of 30-60 minutes is generally recommended. | |
| Inconsistent Results Between Experiments | - Variability in cell passage number - Inconsistent timing or procedure - Reagent variability | - Use cells within a consistent and low passage number range, as high-passage cells can have altered responses. - Standardize all incubation times and procedural steps across all experiments. - Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Use endotoxin-free reagents. |
| High Background Signal or Cell Death | - Cell culture contamination - High solvent concentration (e.g., DMSO) - Off-target or cytotoxic effects of the inhibitor | - Regularly test cell lines for mycoplasma contamination and practice aseptic techniques. - Maintain a final DMSO concentration below 0.5% (v/v) and always include a vehicle control. - Perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel to distinguish between specific pyroptosis and general toxicity. Lower the inhibitor concentration if necessary. |
Frequently Asked Questions (FAQs)
Inhibitor-Related Issues
Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor that is designed to directly target the NLRP3 protein. By binding to the NACHT domain, the inhibitor aims to lock NLRP3 in an inactive conformation, which prevents its self-oligomerization and the subsequent assembly of the inflammasome complex. This action blocks the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: How should I prepare and store this compound? A2: For optimal stability, this compound should be stored as a desiccated solid at -20°C. Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot this stock solution into single-use vials to minimize freeze-thaw cycles. For experiments, prepare fresh working solutions from the DMSO stock. Avoid prolonged storage of diluted aqueous solutions.
Q3: What is the optimal concentration of this compound to use? A3: The optimal concentration can vary significantly between cell types and activation stimuli. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific system. As a reference, well-characterized NLRP3 inhibitors like MCC950 often have IC50 values in the nanomolar range.
Assay and Cell-Related Issues
Q4: When is the correct time to add this compound in my experiment? A4: For the best inhibitory effect, the antagonist should be added to the cell culture after the priming step (Signal 1, e.g., LPS) but before the activation step (Signal 2, e.g., ATP or nigericin). A pre-incubation period of 30 to 60 minutes with the inhibitor is typically recommended before adding the activator.
Q5: My cells are not producing IL-1β even in the positive control. What could be wrong? A5: This suggests an issue with the inflammasome activation protocol itself. First, ensure your priming step is effective by optimizing the LPS concentration and incubation time (e.g., 1 µg/mL for 3-4 hours). You can verify priming by checking for increased expression of NLRP3 and pro-IL-1β. Second, confirm that your NLRP3 activator (Signal 2) is potent and used at an optimal concentration (e.g., 5 mM ATP or 10 µM nigericin). Finally, ensure you are using a cell line known to have a functional NLRP3 inflammasome, such as THP-1 macrophages or bone marrow-derived macrophages (BMDMs).
Q6: How can I confirm that the observed inhibition is specific to the NLRP3 inflammasome? A6: To ensure specificity, include proper controls. Measure the release of inflammasome-independent cytokines like TNF-α or IL-6, which should not be affected by a specific NLRP3 inhibitor. Additionally, you can test the antagonist's effect on other inflammasomes, such as NLRC4 or AIM2, to confirm its selectivity for NLRP3. The gold standard for demonstrating specificity is to use cells from Nlrp3-/- knockout mice, which should not release IL-1β in response to NLRP3-specific stimuli.
Visual Guides and Workflows
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Standard Experimental Workflow
Caption: General workflow for an in vitro NLRP3 inflammasome inhibition assay.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot ineffective NLRP3 inhibition.
Reference Data
Table 2: IC50 Values for Representative NLRP3 Inhibitors (for reference only) Note: This data is for established NLRP3 inhibitors and should be used as a general reference. The optimal concentration for this compound must be determined experimentally in your system.
| Inhibitor | Cell Type | Activation Stimulus | IC50 (nM) |
| MCC950 | Mouse BMDM | ATP | ~7.5 |
| MCC950 | Human Monocytes | Nigericin | ~8.1 |
| Compound 7 | Mouse BMDM | LPS + ATP | 35 |
| YQ128 | Mouse Macrophages | Not Specified | 300 |
(Data sourced from reference)
Key Experimental Protocols
Protocol 1: General In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general framework. Optimal conditions should be determined empirically.
-
Cell Seeding: Plate macrophages (e.g., differentiated THP-1 cells or primary BMDMs) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Carefully remove the culture medium. Add fresh medium containing a priming agent (e.g., 1 µg/mL LPS). Incubate for 2-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound. Remove the priming medium and add the medium containing the inhibitor or vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP or 10 µM nigericin) directly to the wells. Incubate for the appropriate time (e.g., 30-60 minutes for ATP) at 37°C.
-
Sample Collection: Centrifuge the plate to pellet cells. Carefully collect the supernatant for analysis of secreted cytokines (ELISA) and cytotoxicity (LDH assay). The remaining cells can be lysed for Western blot analysis.
Protocol 2: IL-1β ELISA
Follow the manufacturer’s instructions for your specific IL-1β ELISA kit. A general workflow is as follows:
-
Coat a 96-well plate with capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction. Read the absorbance at the appropriate wavelength.
Protocol 3: Western Blot for Cleaved Caspase-1 (p20)
-
Sample Prep: Lyse cells collected from the inhibition assay in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel (e.g., 12-15%) and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
Technical Support Center: Improving In Vivo Bioavailability of NLRP3 Antagonist 1
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for in vivo experiments involving NLRP3 antagonist 1.
Troubleshooting Guide
This guide addresses common challenges encountered during in vivo studies with this compound, focusing on improving its bioavailability and ensuring experimental success.
| Issue | Potential Cause | Recommended Solution |
| 1. Compound Precipitation in Formulation | Poor aqueous solubility of this compound. The antagonist is practically insoluble in water.[1] | Optimize Vehicle Composition: Utilize a multi-component solvent system. A common and effective vehicle for poorly soluble compounds is a mixture of co-solvents and surfactants. For this compound, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been suggested to achieve a clear solution of at least 2.5 mg/mL.[2] Proper Mixing Technique: Ensure the compound is first fully dissolved in DMSO before slowly adding the other vehicle components while vortexing to prevent the compound from crashing out of solution.[3] Gentle warming or sonication can also aid dissolution.[4] |
| 2. Low or Variable In Vivo Efficacy | Poor Bioavailability: The formulated antagonist may have low absorption from the gastrointestinal tract or be subject to rapid first-pass metabolism. | Conduct a Pilot Pharmacokinetic (PK) Study: Before large-scale efficacy studies, perform a pilot PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will confirm if the antagonist is reaching systemic circulation at therapeutic concentrations. Alternative Formulations: If the initial formulation yields poor exposure, consider alternatives. For this compound, two other vehicle systems are recommended: 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil .[2] Cyclodextrins (like SBE-β-CD) can enhance the solubility and bioavailability of poorly soluble drugs. Lipid-based vehicles like corn oil can also improve the absorption of lipophilic compounds. |
| Inadequate Dose: The administered dose may be too low to achieve the necessary therapeutic concentration at the target site of inflammation. | Dose-Range Finding Study: Conduct a dose-escalation study to evaluate the efficacy and tolerability of higher doses. Start with a dose based on in vitro potency (IC50) and data from similar compounds. | |
| 3. Observed Toxicity or Adverse Events in Animals | Vehicle Toxicity: High concentrations of certain solvents, like DMSO, can be toxic to animals. | Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its potential effects on the animals. Minimize Co-solvent Concentration: Aim for the lowest concentration of organic co-solvents necessary to keep the antagonist in solution. For sensitive animal models, reducing the DMSO percentage may be necessary. |
| Off-Target Effects: The antagonist may be interacting with other cellular targets, leading to toxicity. | In Vitro Selectivity Profiling: If not already done, profile the antagonist against a panel of other kinases and receptors to assess its selectivity. Dose Reduction: Lower the dose or the frequency of administration to see if the adverse effects diminish while maintaining efficacy. A maximum tolerated dose (MTD) study can help identify the optimal therapeutic window. | |
| 4. Inconsistent Results Between Experiments | Formulation Instability: The formulation may not be stable over time, leading to precipitation or degradation of the antagonist. | Prepare Fresh Formulations: It is best practice to prepare fresh dosing solutions for each experiment. Check for Lot-to-Lot Variability: If using different batches of the antagonist, ensure consistent purity and solubility. |
| Variability in Animal Handling: Inconsistent oral gavage technique can lead to variability in dosing and absorption. | Standardize Procedures: Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound (CAS No. 2454017-83-3) is a potent antagonist of the NLRP3 inflammasome. It has a molecular weight of 310.35 g/mol and the formula C16H18N6O. Like many small molecule inhibitors, it is a solid, off-white to light yellow powder with high solubility in DMSO (100 mg/mL) but is practically insoluble in aqueous solutions.
Q2: Why is improving the bioavailability of this compound important for in vivo studies?
A2: Bioavailability refers to the proportion of an administered drug that reaches the systemic circulation. For orally administered drugs, low bioavailability can be due to poor solubility, low intestinal permeability, or rapid metabolism in the liver before reaching the bloodstream (first-pass effect). Improving the bioavailability of this compound is crucial to ensure that a sufficient concentration of the compound reaches the target tissues to exert its therapeutic effect and to obtain reliable and reproducible results in your in vivo experiments.
Q3: What are the recommended starting formulations for in vivo oral administration of this compound?
A3: Based on supplier data, the following three formulations are recommended to achieve a clear solution of at least 2.5 mg/mL for this compound:
-
Formulation 1 (Co-solvent/Surfactant): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Formulation 2 (Cyclodextrin-based): 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Formulation 3 (Oil-based): 10% DMSO, 90% Corn Oil.
Q4: How do I choose the best formulation for my experiment?
A4: The choice of formulation can depend on the specific animal model and experimental design.
-
The co-solvent/surfactant formulation is a common starting point for many poorly soluble compounds.
-
Cyclodextrin-based formulations are known to improve the solubility and bioavailability of hydrophobic drugs.
-
Oil-based formulations can be particularly effective for highly lipophilic compounds and may offer sustained release. It is advisable to test the tolerability of the chosen vehicle in your animal model.
Q5: What are the key readouts to assess the in vivo efficacy of an NLRP3 inhibitor?
A5: The primary method to assess efficacy is to measure the downstream products of NLRP3 inflammasome activation. Key biomarkers include the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). A significant reduction in the levels of these cytokines in plasma, serum, or tissue homogenates after antagonist administration indicates target engagement and efficacy.
Q6: What is the NLRP3 inflammasome signaling pathway?
A6: The NLRP3 inflammasome is a multi-protein complex in the innate immune system. Its activation is a two-step process: a "priming" signal (Signal 1) leads to the increased expression of NLRP3 and pro-IL-1β, and an "activation" signal (Signal 2) triggers the assembly of the inflammasome complex. This complex then activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to inflammation. This compound is designed to block this process.
Data Presentation
The following tables summarize pharmacokinetic data for well-characterized NLRP3 inhibitors, demonstrating the impact of formulation on bioavailability. While specific data for this compound is not yet publicly available, these examples serve as a valuable reference for what can be achieved with optimized formulations.
Table 1: Pharmacokinetic Parameters of Various NLRP3 Inhibitors in Mice
| Compound | Formulation | Route | Dose | Bioavailability (%) | Cmax (ng/mL) | T½ (h) | Reference |
| MCC950 | Not specified | Oral | 20 mg/kg | 68% | 25,333 | ~3 | |
| Compound 7 | 1% Tween 80 + 99% (0.5% methyl cellulose in water) | Oral | 3 mg/kg | 99% | 8,490 | 2.86 | |
| P33 | Not specified | Oral | Not specified | 62% | Not reported | Not reported |
Experimental Protocols
Protocol 1: Preparation of Oral Gavage Formulation (Co-solvent/Surfactant Method)
This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh 2.5 mg of this compound powder.
-
Add 100 µL of DMSO to the powder and vortex thoroughly until the compound is completely dissolved. Sonication may be used to aid dissolution.
-
In a separate sterile tube, add 400 µL of PEG300.
-
Slowly add the this compound/DMSO solution to the PEG300 while vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until uniform.
-
Add 450 µL of saline dropwise while continuously vortexing to bring the total volume to 1 mL and prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and homogenous before administration.
Protocol 2: Pharmacokinetic Study Design in Mice
This protocol provides a general framework for a pilot pharmacokinetic study.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Groups:
-
Group 1 (Intravenous): this compound at 1-2 mg/kg in a suitable IV formulation (requires separate formulation development).
-
Group 2 (Oral Gavage): this compound at 5-10 mg/kg using a prepared oral formulation (e.g., from Protocol 1).
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (with access to water) before dosing.
-
Administer the antagonist to each group.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using appropriate software. Absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Below are diagrams to illustrate key pathways and workflows.
Caption: Canonical NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for low in vivo bioavailability.
References
Technical Support Center: Troubleshooting NLRP3 Antagonist 1 Delivery to Cells
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering NLRP3 Antagonist 1 to cells for in vitro experiments.
Frequently Asked Questions (FAQs)
Inhibitor and Reagent Related Issues
-
Q1: What is the recommended solvent for dissolving this compound?
-
Q2: My this compound is precipitating when I add it to my cell culture medium. What can I do?
-
A2: Precipitation is a common issue with hydrophobic compounds.[1] To avoid this:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically below 0.5%, to prevent both precipitation and solvent-induced toxicity.[4]
-
Perform serial dilutions. Instead of adding the concentrated stock directly to your aqueous buffer, create intermediate dilutions in your cell culture medium.
-
Gently warm the cell culture medium to 37°C before adding the antagonist stock solution.
-
Add the stock solution drop-wise while vortexing or swirling the medium to ensure rapid and even mixing.
-
-
-
Q3: How should I store this compound?
-
A3: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month. It is not recommended to store aqueous dilutions; they should be prepared fresh for each experiment.
-
-
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
-
A4: Lot-to-lot variability in purity, the presence of impurities, or degradation of the compound can significantly impact its biological activity. It is crucial to perform a functional validation, such as determining the IC50 value, for each new lot to ensure consistent performance.
-
Experimental Setup and Execution
-
Q5: What is a good starting concentration for this compound in my cell-based assay?
-
A5: The optimal concentration is cell-type and stimulus-dependent. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 20 µM. For some specific NLRP3 inhibitors, the effective concentration range in vitro is between 1.5 µM and 6 µM.
-
-
Q6: When should I add this compound to my cells?
-
A6: The antagonist should be added after the priming step (Signal 1, e.g., LPS) and before the activation step (Signal 2, e.g., nigericin or ATP). A pre-incubation time of 30-60 minutes with the inhibitor is common practice.
-
-
Q7: I am not seeing any inhibition of NLRP3 inflammasome activation. What are the possible reasons?
-
A7: Several factors could be at play:
-
Suboptimal Inhibitor Concentration: Your concentration may be too low. Perform a dose-response curve to determine the optimal inhibitory concentration.
-
Inefficient Priming (Signal 1): Confirm that your priming step is effectively upregulating pro-IL-1β and NLRP3 expression using methods like Western blot or qPCR.
-
Inactive Activator (Signal 2): Ensure that your NLRP3 activator (e.g., ATP, nigericin) is fresh and active.
-
Incorrect Timing of Addition: The inhibitor must be added before NLRP3 activation.
-
-
-
Q8: I am observing significant cytotoxicity in my experiments. How can I address this?
-
A8: Cytotoxicity can be dose-dependent or an off-target effect.
-
Lower the Concentration: Use a lower concentration of the antagonist. A thorough dose-response curve will help identify a non-toxic, effective concentration.
-
Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., LDH or MTT assay) to distinguish between specific inhibition of pyroptosis and general cytotoxicity.
-
Reduce Incubation Time: Shorten the pre-incubation time with the inhibitor to the minimum required for effective inhibition.
-
Check Solvent Concentration: Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).
-
-
Troubleshooting Guides
Problem 1: Low or No Inhibition of NLRP3 Activation
| Potential Cause | Recommended Solution |
| Inhibitor Concentration Too Low | Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the IC50 for your specific cell type and stimulus. |
| Ineffective Priming (Signal 1) | Confirm upregulation of pro-IL-1β and NLRP3 expression via Western blot or qPCR after LPS treatment. Optimize LPS concentration and incubation time (e.g., 1 µg/mL for 3-4 hours). |
| Inactive NLRP3 Activator (Signal 2) | Use a fresh, validated batch of your activator (e.g., ATP, nigericin). Titrate the activator concentration to find an optimal level for inhibition studies. |
| Incorrect Timing of Inhibitor Addition | Ensure the antagonist is added after priming and 30-60 minutes before adding the activation signal. |
| Inhibitor Instability/Degradation | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. Prepare working dilutions fresh for each experiment. |
| Cell Line Unresponsive | Use a cell line known to have a functional NLRP3 inflammasome, such as THP-1 cells or bone marrow-derived macrophages (BMDMs). |
Problem 2: High Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Inhibitor Concentration Too High | Perform a dose-response curve to find an effective concentration with minimal toxicity. Run a parallel cytotoxicity assay (e.g., LDH, MTT). |
| Solvent (DMSO) Toxicity | Maintain a final DMSO concentration below 0.5% (v/v). Always include a vehicle control with the same DMSO concentration. |
| Off-Target Effects | Test the inhibitor against other inflammasomes (e.g., NLRC4, AIM2) to assess specificity. |
| Over-stimulation with Priming/Activating Agents | Optimize the concentration and incubation time for both LPS and the NLRP3 activator to minimize non-specific cell death. |
| Contamination | Use endotoxin-free reagents and consumables. Regularly test for mycoplasma contamination. |
Quantitative Data Summary
Table 1: IC50 Values for Representative NLRP3 Inhibitors
| Inhibitor | Cell Type | Activation Stimulus | IC50 |
| MCC950 | Mouse BMDM | ATP | ~7.5 nM |
| MCC950 | Human Monocytes | Nigericin | ~8.1 nM |
| Compound 7 | Mouse BMDM | LPS + ATP | 35 nM |
| YQ128 | Mouse Macrophages | Not Specified | 300 nM |
| Nlrp3-IN-26 | Not Specified | Not Specified | 0.13 µM |
Note: This data is for representative NLRP3 inhibitors and should be used as a reference. The optimal concentration for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in macrophage-like cells (e.g., PMA-differentiated THP-1 cells or BMDMs).
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere. For THP-1 cells, differentiate with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period.
-
Priming (Signal 1): Replace the culture medium with fresh medium containing a priming agent such as LPS (e.g., 1 µg/mL). Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Remove the priming medium and add fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Pre-incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 2.5-5 mM) or nigericin (e.g., 5-10 µM). Incubate for 1-2 hours at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis. The cell pellet can be lysed for intracellular protein analysis.
-
Analysis:
-
Cytokine Release: Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.
-
Pyroptosis/Cell Death: Measure the release of lactate dehydrogenase (LDH) in the supernatant using an LDH cytotoxicity assay kit.
-
Caspase-1 Activation: Analyze cleaved caspase-1 (p20 subunit) in the cell lysate or supernatant by Western blot. Alternatively, use a fluorometric caspase-1 activity assay.
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Troubleshooting workflow for ineffective NLRP3 inhibition.
References
Technical Support Center: Minimizing Variability in NLRP3 Antagonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring robust, reproducible results in experiments involving NLRP3 antagonists.
Frequently Asked Questions (FAQs)
Inhibitor-Related Issues
Q1: My NLRP3 antagonist shows inconsistent or no inhibition. What are the potential causes and solutions?
A1: Inconsistent or absent inhibition by an NLRP3 antagonist can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Suboptimal Inhibitor Concentration: The effective concentration of an antagonist can vary significantly between different cell types and activation stimuli. It is essential to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific experimental setup.[1][2] A wide concentration range, from nanomolar to micromolar, is advisable for novel compounds.[3]
-
Inhibitor Instability and Solubility: Small molecule inhibitors can degrade over time or have poor solubility.[2]
-
Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO and store them in aliquots at -80°C to minimize freeze-thaw cycles.[1] Ensure the antagonist is fully dissolved before adding it to cell culture media.
-
-
Incorrect Timing of Addition: For most experiments, the NLRP3 antagonist should be added after the priming step (Signal 1) but before the activation step (Signal 2). A pre-incubation time of 30-60 minutes is generally recommended.
Q2: How can I be sure that my new batch of NLRP3 antagonist is performing consistently with previous batches?
A2: Lot-to-lot variability in small molecule inhibitors is a common source of experimental inconsistency. Functional validation of each new lot is critical.
-
Solution: Perform a dose-response experiment to determine the IC50 of the new lot and compare it to the IC50 of previous, validated batches. This will help ensure consistent potency and performance in your assays.
Cell-Based Assay Issues
Q3: I am observing high background inflammation or significant cell death in my control wells. What could be the cause?
A3: High background signal or cytotoxicity can mask the specific effects of your NLRP3 antagonist.
-
LPS Contamination: Use endotoxin-free reagents and consumables to avoid unintended immune cell activation.
-
DMSO Toxicity: The final concentration of DMSO in your cell culture medium should typically be below 0.5% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control with the same DMSO concentration as your treated samples.
-
Over-stimulation: Optimize the concentration and incubation time for both the priming agent (e.g., LPS) and the NLRP3 activator (e.g., ATP, nigericin) to minimize non-specific cell death.
-
Cell Health: Ensure cells are healthy, within a consistent and low passage number, and not overgrown before starting the experiment.
Q4: How do I confirm that the NLRP3 inflammasome is being properly activated in my experiment?
A4: Proper activation of the NLRP3 inflammasome requires two signals and can be confirmed by measuring several downstream readouts.
-
Signal 1 (Priming): This step, often induced by LPS, upregulates the expression of NLRP3 and pro-IL-1β. Successful priming can be confirmed by measuring NLRP3 and pro-IL-1β mRNA or protein levels via qPCR or Western blot.
-
Signal 2 (Activation): This step is triggered by various stimuli like ATP, nigericin, or MSU crystals and leads to inflammasome assembly.
-
Confirmation of Activation: A multi-faceted approach provides the most robust data. Key readouts include:
-
IL-1β/IL-18 Release: Measured by ELISA.
-
Caspase-1 Cleavage: The active p20/p10 subunits can be detected by Western blot.
-
ASC Oligomerization: ASC speck formation can be visualized by immunofluorescence or detected by Western blot after cross-linking.
-
Pyroptosis: Quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant.
-
Data Interpretation
Q5: My NLRP3 antagonist inhibits IL-1β secretion, but not other inflammatory readouts. What does this mean?
A5: Some NLRP3 inhibitors may also affect upstream signaling pathways. For example, an inhibitor that also targets NF-κB signaling could reduce the transcription of pro-IL-1β (Signal 1), thereby decreasing mature IL-1β secretion without directly inhibiting the inflammasome complex itself. It is important to consider potential off-target effects and evaluate the inhibitor's impact on other inflammatory pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibition | Suboptimal inhibitor concentration | Perform a dose-response curve to determine the IC50 for your specific cell type and stimulus. |
| Inefficient priming (Signal 1) | Confirm robust priming by measuring NLRP3 and pro-IL-1β expression via qPCR or Western blot. Optimize LPS concentration and incubation time (e.g., 1 µg/mL for 3-4 hours). | |
| Inhibitor instability | Prepare fresh stock solutions in anhydrous DMSO, aliquot, and store at -80°C to minimize freeze-thaw cycles. | |
| Incorrect timing of inhibitor addition | Add the inhibitor after priming but before the activation signal (e.g., pre-incubate for 30-60 minutes). | |
| High Background/Cell Death | LPS contamination | Use endotoxin-free reagents and consumables. |
| DMSO toxicity | Maintain a final DMSO concentration below 0.5% (v/v) and include a vehicle control. | |
| Over-stimulation with priming or activating agents | Optimize the concentration and incubation time for both LPS and the NLRP3 activator. | |
| Variability Between Experiments | Inconsistent cell passage number | Use cells within a consistent and low passage range. |
| Variability in reagents | Use reagents from the same lot for a set of experiments. | |
| Inconsistent timing | Standardize all incubation times and procedural steps. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
This protocol provides a general framework for assessing the efficacy of an NLRP3 antagonist in vitro using bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., THP-1).
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
LPS (e.g., from E. coli O111:B4)
-
NLRP3 activator (e.g., ATP, Nigericin)
-
NLRP3 antagonist
-
DMSO (vehicle)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate macrophages at an appropriate density in a multi-well plate and allow them to adhere. For THP-1 cells, differentiation into a macrophage-like state with PMA is required.
-
Priming (Signal 1): Stimulate cells with an optimized concentration of LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of the NLRP3 antagonist or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator. Common examples include ATP (e.g., 2.5-5 mM for 30-60 minutes) or nigericin (e.g., 5-10 µM for 1-2 hours).
-
Sample Collection: Collect the cell culture supernatant for IL-1β ELISA and LDH assays. The remaining cells can be lysed for Western blot analysis.
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions for the specific IL-1β ELISA kit being used. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add collected cell culture supernatants and standards to the wells.
-
Add a detection antibody.
-
Add an enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
Protocol 3: Western Blot for Cleaved Caspase-1
-
Protein Extraction: Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the point of antagonist inhibition.
Caption: General experimental workflow for assessing NLRP3 antagonist efficacy in vitro.
Caption: Logical troubleshooting workflow for inconsistent NLRP3 antagonist activity.
References
Technical Support Center: NLRP3 Antagonist 1 & Fluorescence Assays
Welcome to the technical support center for researchers utilizing NLRP3 antagonist 1 in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence assay?
A1: Small molecule compounds, including this compound, have the potential to interfere with fluorescence-based assays. This interference can manifest as high background fluorescence (autofluorescence), quenching of the fluorescent signal, or spectral overlap with your fluorescent probes.[1][2][3] The likelihood and nature of this interference depend on the chemical structure and spectral properties of the antagonist, as well as the specific wavelengths used in your assay.
Q2: What are the primary mechanisms of fluorescence assay interference by small molecules?
A2: The two main mechanisms of interference are:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at similar wavelengths to your experimental fluorophore, which can lead to false-positive signals or high background.[1][3]
-
Quenching: The compound may absorb the excitation light intended for your fluorophore or absorb the emitted light from the fluorophore, resulting in a decreased signal (false negative). This is also known as the inner filter effect.
Q3: How can I proactively check for interference from this compound?
A3: Before starting your main experiments, it is crucial to run control experiments. The most informative control is to measure the fluorescence of this compound alone in your assay buffer at the concentrations you plan to use. This will help you determine if the compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Q4: Are there alternative assay formats that are less susceptible to interference?
A4: Yes, if significant interference is observed and cannot be easily mitigated, consider using orthogonal assays with different detection methods. For example, a luminescence-based assay (e.g., luciferase reporter assays) or a label-free method might be suitable alternatives. Bioluminescence Resonance Energy Transfer (BRET) has also been used to study NLRP3 engagement.
Troubleshooting Guides
Problem 1: High Background Fluorescence in a Plate Reader Assay
Symptoms:
-
Wells containing this compound, but no fluorescent probe, show a high signal.
-
The signal-to-noise ratio of the assay is low.
Troubleshooting Steps:
-
Confirm Interference: Run a control plate with wells containing only the assay buffer, wells with the fluorescent probe alone, and wells with this compound alone at various concentrations. This will allow you to quantify the background signal originating from the antagonist.
-
Background Subtraction: If the background fluorescence from this compound is consistent, you can subtract the average signal from the "antagonist only" wells from all other experimental wells.
-
Optimize Filter Sets: If your plate reader allows, try using narrower bandpass filters for excitation and emission to reduce the collection of off-target fluorescence.
-
Switch Fluorophore: Consider using a fluorophore that excites and emits at longer wavelengths (red or far-red spectrum), as small molecule autofluorescence is often more prominent in the blue-green region of the spectrum.
Problem 2: Reduced Fluorescent Signal (Quenching)
Symptoms:
-
The fluorescent signal in the presence of this compound is lower than expected, even at concentrations where the antagonist should not inhibit the biological activity being measured.
Troubleshooting Steps:
-
Assess Quenching Effect: Perform a serial dilution of your fluorescent probe in the presence and absence of a fixed, high concentration of this compound. A decrease in the fluorescent signal in the presence of the antagonist suggests quenching.
-
Reduce Antagonist Concentration: If your experimental design permits, lowering the concentration of this compound can minimize quenching effects.
-
Change Assay Format: If quenching is severe, consider switching to a different assay format, such as a time-resolved fluorescence (TRF) assay, which can often reduce interference from short-lived background fluorescence and quenching.
Quantitative Data Summary
The following tables provide example data to illustrate the concepts of autofluorescence and quenching. Note: This is hypothetical data for illustrative purposes.
Table 1: Example of Autofluorescence Measurement
| Well Contents | Concentration of Antagonist 1 (µM) | Average Fluorescence Units (RFU) |
| Buffer Only | 0 | 50 |
| Fluorescent Probe Only | 0 | 2000 |
| Antagonist 1 Only | 1 | 150 |
| Antagonist 1 Only | 10 | 800 |
| Antagonist 1 Only | 50 | 3500 |
Table 2: Example of Quenching Assessment
| Concentration of Fluorescent Probe (nM) | RFU (without Antagonist 1) | RFU (with 50 µM Antagonist 1) | % Signal Reduction |
| 10 | 1000 | 750 | 25% |
| 50 | 5000 | 3750 | 25% |
| 100 | 10000 | 7500 | 25% |
Key Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence of this compound
Objective: To quantify the background fluorescence signal originating from this compound.
Materials:
-
This compound
-
Assay buffer
-
Multi-well plates (e.g., 96-well black, clear bottom)
-
Fluorescence plate reader
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer, covering the range of concentrations to be used in your experiment.
-
Add the antagonist dilutions to the wells of the microplate. Include wells with assay buffer only as a blank.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your intended experimental fluorophore.
-
Measure the fluorescence intensity in all wells.
-
Subtract the average fluorescence of the blank wells from the measurements for the antagonist-containing wells.
Protocol 2: Assessing the Quenching Potential of this compound
Objective: To determine if this compound quenches the signal of your fluorescent probe.
Materials:
-
This compound
-
Your fluorescent probe
-
Assay buffer
-
Multi-well plates
-
Fluorescence plate reader
Methodology:
-
Prepare a solution of your fluorescent probe in the assay buffer at a concentration that gives a robust signal.
-
Prepare a solution of this compound at the highest concentration you plan to use in your experiments.
-
In the wells of a microplate, add the fluorescent probe solution.
-
To one set of wells, add the this compound solution. To another set, add an equal volume of assay buffer (or vehicle control).
-
Incubate the plate for a short period to allow for any interactions.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Compare the signal from the wells with and without the antagonist to determine the percentage of signal reduction.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical activation pathway of the NLRP3 inflammasome and the inhibitory point of NLRP3 antagonists.
Experimental Workflow for Interference Testing
Caption: Workflow for testing potential fluorescence assay interference by this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting fluorescence assay interference.
References
Technical Support Center: Overcoming Resistance to NLRP3 Antagonist 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with NLRP3 Antagonist 1. The focus is on identifying and overcoming potential resistance to this inhibitor.
Troubleshooting Guide: Reduced or Lost Efficacy of this compound
This guide provides a systematic approach to troubleshoot experiments where this compound shows diminished or no inhibitory effect on NLRP3 inflammasome activation.
Visual Troubleshooting Workflow
The following decision tree illustrates a logical workflow to diagnose the root cause of experimental failure.
Caption: Troubleshooting workflow for ineffective this compound.
Frequently Asked Questions (FAQs)
Inhibitor-Related Issues
Q1: What is the optimal concentration of this compound to use in my experiment?
A1: The optimal concentration of any NLRP3 inhibitor can vary significantly between cell types and the specific stimulus used for activation. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your experimental system. For a well-characterized NLRP3 inhibitor like MCC950, the IC50 is typically in the nanomolar range in standard cell-based assays[1].
Q2: My this compound is not dissolving properly. What should I do?
A2: Poor solubility can drastically reduce the effective concentration of the inhibitor in your assay. Always use the recommended solvent (e.g., DMSO) and ensure the compound is fully dissolved before adding it to your cell culture media. It is also critical to include a vehicle-only control in your experiments to exclude any solvent-induced effects[1][2].
Q3: Could my this compound be degrading in the cell culture media?
A3: The stability of small molecule inhibitors can vary. It is best practice to prepare fresh solutions of this compound for each experiment and avoid repeated freeze-thaw cycles of stock solutions to ensure its potency[2].
Experimental Setup and Controls
Q4: How can I be sure that the NLRP3 inflammasome is being properly activated in my cells?
A4: Proper activation of the canonical NLRP3 inflammasome requires two signals: a priming signal (Signal 1) and an activation signal (Signal 2)[3].
-
Priming (Signal 1): Often provided by lipopolysaccharide (LPS), this step upregulates the expression of NLRP3 and pro-IL-1β. You can confirm successful priming by measuring the mRNA or protein levels of NLRP3 and pro-IL-1β via qPCR or Western blot, respectively.
-
Activation (Signal 2): This signal is provided by stimuli like nigericin, ATP, or monosodium urate (MSU) crystals, and it triggers the assembly of the inflammasome complex. A robust positive control (primed and activated cells without any inhibitor) showing high levels of IL-1β secretion is essential to confirm activation.
Q5: What are the key readouts to measure NLRP3 inflammasome inhibition?
A5: The most common and robust readouts include:
-
IL-1β and IL-18 Secretion: Measuring the levels of these mature cytokines in the cell culture supernatant by ELISA is a primary indicator of inflammasome activity.
-
Caspase-1 Activity: Directly measuring the enzymatic activity of caspase-1 in cell lysates or supernatants using a fluorometric or colorimetric assay.
-
ASC Oligomerization: Visualizing the formation of ASC specks by immunofluorescence microscopy is a direct indicator of inflammasome assembly.
-
Pyroptosis: Quantifying inflammatory cell death by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant.
Mechanisms of Resistance
Q6: My experimental setup is validated, but the antagonist is still not working. Could the cells be resistant?
A6: Yes, resistance to NLRP3 inhibitors can occur, primarily through two mechanisms:
-
NLRP3 Gene Mutations: Gain-of-function mutations in the NLRP3 gene can lead to a constitutively active inflammasome that is less sensitive or completely resistant to certain inhibitors. For example, the L353P mutation in NLRP3 has been shown to confer resistance to MCC950. If you are using a cell line, consider sequencing the NLRP3 gene to check for mutations.
-
Activation of Alternative Pathways: Cells might be utilizing alternative inflammasome activation pathways that bypass the target of your specific antagonist. The alternative NLRP3 inflammasome pathway, for instance, can be activated in human monocytes by LPS alone and is independent of K+ efflux, a key event inhibited by some antagonists.
Q7: What can I do if I suspect NLRP3 mutations are causing resistance?
A7: If you suspect mutations, you can:
-
Test other NLRP3 inhibitors: Some newer inhibitors may bind to different sites on the NLRP3 protein and could be effective against mutations that confer resistance to antagonists like MCC950.
-
Use a different cell line: If possible, switch to a cell line with a wild-type NLRP3 gene.
-
Confirm with a rescue experiment: Transfecting resistant cells with wild-type NLRP3 could restore sensitivity to the inhibitor.
Quantitative Data Summary
The following tables summarize representative quantitative data for NLRP3 inhibitors. Note that "this compound" is a placeholder; data for the well-characterized inhibitor MCC950 and other compounds are provided as a reference.
Table 1: IC50 Values for Representative NLRP3 Inhibitors
| Inhibitor | Cell Type | Activation Stimulus | IC50 (nM) | Reference |
|---|---|---|---|---|
| MCC950 | Mouse BMDM | ATP | ~7.5 | |
| MCC950 | Human Monocytes | Nigericin | ~8.1 | |
| CY-09 | Mouse Macrophages | LPS + ATP | Not specified, but effective |
| Tranilast | Human Monocytes | Not specified | 10,000-15,000 | |
Table 2: Effect of NLRP3 Mutations on Inhibitor Sensitivity
| NLRP3 Variant | Sensitivity to MCC950 | Reference |
|---|---|---|
| Wild-Type (WT) | Sensitive | |
| V198M | Sensitive | |
| T348M | Sensitive | |
| A352V | Partially Sensitive | |
| D303N | Partially Sensitive | |
| L353P | Fully Resistant |
| G569R | Fully Resistant | |
Signaling Pathways
Canonical NLRP3 Inflammasome Activation Pathway
This diagram illustrates the two-signal model for canonical NLRP3 inflammasome activation and the potential points of inhibition by an antagonist.
Caption: Canonical NLRP3 inflammasome activation and inhibition.
Detailed Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay in THP-1 Cells
This protocol describes a common in vitro assay to determine the potency of this compound by measuring the inhibition of IL-1β release.
1. Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
2. Inflammasome Priming and Inhibitor Treatment:
-
After differentiation, replace the medium with fresh RPMI-1640.
-
Prime the cells with 1 µg/mL LPS for 3 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Following priming, pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
3. Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as 10 µM nigericin, and incubate for 1-2 hours.
4. Measurement of IL-1β Release:
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: ASC Speck Formation Assay
This microscopy-based assay visually assesses the formation of the ASC speck, a hallmark of inflammasome activation, and its inhibition by this compound.
1. Cell Culture:
-
Use THP-1 cells stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP).
-
Differentiate the cells with PMA as described in Protocol 1.
2. Inflammasome Priming, Inhibition, and Activation:
-
Follow the same steps for priming (LPS, 3 hours), inhibitor treatment (30-60 minutes), and activation (e.g., nigericin, 1 hour) as described in Protocol 1.
3. Cell Fixation and Imaging:
-
After activation, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cell nuclei with a fluorescent dye like Hoechst 33342.
-
Image the cells using a fluorescence microscope.
4. Data Analysis:
-
Quantify the percentage of cells containing ASC specks (large, bright fluorescent puncta) in each treatment group.
-
Compare the percentage of speck-forming cells in the inhibitor-treated groups to the vehicle control group. A significant reduction indicates successful inhibition of inflammasome assembly.
Protocol 3: Caspase-1 Activity Assay
This protocol measures the enzymatic activity of cleaved caspase-1, a direct downstream effector of NLRP3 inflammasome assembly.
1. Cell Culture, Priming, Inhibition, and Activation:
-
Follow the steps outlined in Protocol 1 for preparing and treating the cells (e.g., differentiated THP-1 cells or bone marrow-derived macrophages).
2. Sample Collection:
-
After the activation step, collect both the cell culture supernatant and the cell lysate. The location of active caspase-1 (intracellular vs. extracellular) can vary.
3. Caspase-1 Activity Measurement:
-
Use a commercially available caspase-1 activity assay kit, which typically utilizes a specific substrate (e.g., labeled Z-YVAD) that produces a fluorescent or colorimetric signal upon cleavage by active caspase-1.
-
Follow the manufacturer's instructions to measure the signal in your samples using a plate reader.
4. Data Analysis:
-
Normalize the caspase-1 activity to the total protein concentration in the cell lysates.
-
Compare the activity in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
References
Technical Support Center: Refining NLRP3 Antagonist 1 Treatment Duration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NLRP3 Antagonist 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine the treatment duration of this compound in your experiments, ensuring optimal efficacy and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment duration for this compound?
A1: The initial and most critical step is to perform a time-course experiment in your specific in vitro or in vivo model. This will establish the relationship between the duration of exposure to this compound and its inhibitory effect on the NLRP3 inflammasome. For in vitro studies, this typically involves incubating cells with the antagonist for varying durations before stimulating the NLRP3 inflammasome.[1] For in vivo studies, this involves administering the antagonist at different time points before the inflammatory challenge.[2]
Q2: How do I design an effective in vitro time-course experiment?
A2: An effective in vitro time-course experiment should include multiple time points and a fixed, effective concentration of this compound. A common approach is to pre-incubate your cells (e.g., LPS-primed macrophages) with the antagonist for durations ranging from 30 minutes to several hours (e.g., 0.5, 1, 2, 4, 8 hours) before adding an NLRP3 activator like ATP or nigericin.[1] Key readouts to measure at each time point are the levels of secreted IL-1β and IL-18, caspase-1 activation, and cell viability (e.g., using an LDH assay).[1][3] The optimal pre-incubation time is the shortest duration that achieves maximal inhibition without significant cytotoxicity.
Q3: What factors should I consider when determining treatment duration for in vivo studies?
A3: For in vivo experiments, several factors influence the optimal treatment duration:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD) of this compound: Understanding the compound's half-life, time to maximum concentration (Tmax), and duration of target engagement is crucial. This data will inform the dosing frequency and the window of therapeutic effect.
-
Acute vs. Chronic Disease Model:
-
In acute models , such as LPS-induced peritonitis, a single dose or short-term treatment prior to the inflammatory stimulus is often sufficient.
-
In chronic models , such as experimental autoimmune encephalomyelitis (EAE) or models of neurodegenerative diseases, longer-term, repeated dosing is typically necessary to observe a therapeutic effect.
-
-
Toxicity: Long-term administration requires careful monitoring for potential off-target effects and toxicity.
Q4: How can I monitor the efficacy of this compound during long-term treatment?
A4: Long-term efficacy can be monitored by measuring key biomarkers of NLRP3 inflammasome activity. This includes downstream cytokines like IL-1β and IL-18 in plasma, serum, or tissue homogenates. Additionally, assessing the formation of ASC specks in relevant tissues can provide a direct measure of inflammasome inhibition. In disease-specific models, monitoring clinical scores or pathological markers is also essential.
Q5: What are the potential consequences of excessively long or short treatment durations?
A5:
-
Too Short: An insufficient treatment duration may not allow this compound to reach its target and exert its full inhibitory effect, leading to an underestimation of its efficacy.
-
Too Long: Prolonged exposure, especially at high concentrations, can increase the risk of off-target effects and cytotoxicity. In some cases, it could potentially lead to the development of compensatory mechanisms, although this is not yet well-documented for NLRP3 inhibitors.
Troubleshooting Guide: Optimizing Treatment Duration
This guide will help you troubleshoot common issues related to refining the treatment duration of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of NLRP3 activity in an acute in vivo model. | Inhibitor administered too late: The antagonist was not present at the target site during inflammasome activation. | Administer this compound at various time points (e.g., 30, 60, 120 minutes) before the inflammatory challenge to determine the optimal therapeutic window. |
| Short half-life of the antagonist: The compound is cleared before the NLRP3 inflammasome is fully activated. | Review the pharmacokinetic data of this compound. Consider a different route of administration or formulation to prolong its bioavailability. | |
| Initial inhibition is observed, but the effect diminishes over time in a chronic model. | Inadequate dosing frequency: The time between doses is longer than the half-life and duration of action of the antagonist. | Based on the antagonist's PK/PD profile, increase the dosing frequency (e.g., from once daily to twice daily). |
| Development of metabolic resistance: The animal's metabolism of the compound has increased over time. | While less common for this class of drugs, consider measuring antagonist levels in the plasma over the course of the study to assess for changes in exposure. | |
| Significant toxicity observed during long-term treatment. | Compound-related toxicity: The antagonist itself has off-target effects that manifest with prolonged exposure. | Reduce the dose and/or frequency of administration. It is crucial to establish the maximum tolerated dose (MTD) in a separate study. |
| Vehicle-related toxicity: The vehicle used to dissolve the antagonist is causing adverse effects. | Run a control group that receives only the vehicle for the same duration to assess its contribution to the observed toxicity. | |
| In vitro results are not translating to the in vivo model. | Differences in bioavailability and metabolism: The effective concentration in vitro is not being achieved in vivo. | Perform pharmacokinetic studies to determine the plasma and tissue concentrations of this compound after administration. |
| Different mechanisms of NLRP3 activation: The in vivo model may involve different or more complex NLRP3 activation pathways than the in vitro assay. | Ensure your in vitro model uses stimuli relevant to the in vivo disease model. |
Data Presentation
Table 1: Representative In Vitro Pre-incubation Times for NLRP3 Inhibitors
| Inhibitor | Cell Type | Activation Stimulus | Pre-incubation Time | Efficacy | Reference |
| Nlrp3-IN-32 | Macrophages | Nigericin or ATP | 30 min - 8 hours | Time-dependent inhibition | |
| MCC950 | THP-1 cells | Nigericin | 2 hours | Effective inhibition | |
| NT-0249 | Human PBMCs | ATP | 60 minutes | IC50 of 0.010 µM |
Table 2: Examples of In Vivo Treatment Durations for the NLRP3 Inhibitor MCC950
| Disease Model | Dosing Regimen | Treatment Duration | Outcome | Reference |
| Hutchinson–Gilford Progeria Syndrome | 20 mg/kg daily, i.p. | Long-term (lifespan of mice) | Increased lifespan by 19.2% | |
| Vincristine-Induced Peripheral Neuropathy | 15 mg/kg daily, i.p. | 4 weeks | Prevented mechanical allodynia | |
| Spinal Cord Injury | 10 or 50 mg/kg, i.p. | Single doses at 1 and 3 hours post-injury | Improved neurological outcomes | |
| Dermal Inflammation (Imiquimod-induced) | 20 mg/kg/day, oral | Daily | Reduced ear swelling |
Table 3: Pharmacokinetic Properties of Investigational NLRP3 Inhibitors in Humans
| Inhibitor | Administration | Mean Terminal Half-life | Dosing Regimen in Study | Key Finding | Reference |
| GDC-2394 | Oral, single and multiple doses | 4.1 - 8.6 hours | Up to 900 mg twice daily for 7 days | Rapidly absorbed with minimal accumulation. Showed rapid and reversible inhibition of IL-1β and IL-18. | |
| ZYIL1 | Oral, single and multiple doses | 6 - 7 hours | Multiple ascending doses for 14 days | Well absorbed with marginal accumulation. Showed >90% IL-1β inhibition. |
Experimental Protocols
Protocol 1: In Vitro Time-Course for Determining Optimal Pre-incubation Time
Objective: To determine the shortest pre-incubation time with this compound that provides maximum inhibition of NLRP3 inflammasome activation.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW264.7) or primary macrophages (e.g., BMDMs)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 activator (e.g., ATP or Nigericin)
-
ELISA kit for IL-1β or IL-18
-
LDH cytotoxicity assay kit
-
Lysis buffer for Western blot
Procedure:
-
Cell Seeding: Plate macrophages at an appropriate density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment (Time-Course):
-
Remove the priming medium.
-
Add fresh medium containing a fixed, effective concentration of this compound.
-
Incubate for varying durations (e.g., 30 minutes, 1, 2, 4, 8 hours). Include a vehicle control for each time point.
-
-
NLRP3 Activation: Add the NLRP3 activator (e.g., 5 mM ATP for 30-45 minutes or 10 µM nigericin for 45-60 minutes).
-
Sample Collection:
-
Collect the cell culture supernatants for ELISA and LDH assays.
-
Lyse the remaining cells for Western blot analysis of caspase-1 cleavage.
-
-
Analysis:
-
Measure IL-1β or IL-18 concentration in the supernatants by ELISA.
-
Measure LDH release in the supernatants to assess cytotoxicity.
-
Analyze cleaved caspase-1 (p20 subunit) in the cell lysates by Western blot.
-
Protocol 2: Acute In Vivo Model - LPS-Induced Peritonitis
Objective: To evaluate the effect of treatment duration on the efficacy of this compound in an acute inflammation model.
Materials:
-
Age- and sex-matched mice (e.g., C57BL/6)
-
This compound
-
Vehicle control
-
Lipopolysaccharide (LPS)
-
ATP
-
Sterile PBS
-
ELISA kit for murine IL-1β
Procedure:
-
Animal Groups: Divide mice into groups to test different pre-treatment times (e.g., 30, 60, 120 minutes before LPS challenge), a vehicle control group, and a sham group.
-
Inhibitor Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral) at the designated time before the inflammatory challenge.
-
Inflammatory Challenge (Priming): Inject mice intraperitoneally with a priming dose of LPS (e.g., 10 mg/kg).
-
NLRP3 Activation: After a priming period (e.g., 4 hours), inject mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg).
-
Sample Collection: At a specified time after the ATP challenge (e.g., 30-60 minutes), euthanize the mice and collect peritoneal lavage fluid.
-
Analysis: Measure the levels of IL-1β in the peritoneal lavage fluid using ELISA.
Mandatory Visualizations
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Workflow for refining NLRP3 antagonist treatment duration.
References
issues with NLRP3 antagonist 1 in specific cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using NLRP3 Antagonist 1 in various cell lines.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the NLRP3 inflammasome.[1] Its primary mechanism involves preventing the assembly of the NLRP3 inflammasome complex, which is a critical step for the activation of caspase-1.[1][2] This, in turn, inhibits the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 and can prevent pyroptosis, a form of inflammatory cell death.[1][3]
Q2: In which cell lines can I use this compound?
A2: this compound can be used in various cell lines that express the necessary components of the NLRP3 inflammasome. Commonly used and recommended cell lines include human monocytic THP-1 cells (differentiated into macrophages) and primary cells like murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs). It is crucial to confirm the expression and functional activity of the NLRP3 inflammasome in your chosen cell line before starting your experiments.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your system. A common starting point for many NLRP3 inhibitors is in the nanomolar to low micromolar range.
Troubleshooting
Q4: I am not observing any inhibition of IL-1β release. What could be the problem?
A4: Several factors could contribute to a lack of inhibition. Consider the following:
-
Cell Health and Passage Number: Cells, particularly primary cells like BMDMs and continuous cell lines like THP-1, can lose their responsiveness at high passage numbers. It is recommended to use cells within a defined and low passage number range.
-
Reagent Quality: Ensure that your reagents, especially the NLRP3 activators (e.g., LPS, Nigericin, ATP), are not expired and have been stored correctly. Lot-to-lot variability in reagents like LPS can also impact the cellular response.
-
Inhibitor Solubility and Stability: Improperly dissolved or degraded inhibitor will not be effective. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment and ensure it is fully dissolved in the recommended solvent.
-
Experimental Timing: The timing of inhibitor addition is critical. Most protocols recommend pre-incubating the cells with the NLRP3 antagonist after the priming step (e.g., with LPS) but before the activation step (e.g., with Nigericin or ATP).
Q5: I am observing significant cell death in my cultures treated with this compound. Is this expected?
A5: While activation of the NLRP3 inflammasome can lead to pyroptosis, a direct inhibitor like this compound should ideally prevent this inflammatory cell death. Observed cytotoxicity could be an off-target effect of the compound, especially at higher concentrations. It is crucial to perform a standard cytotoxicity assay (e.g., LDH release or MTT assay) to differentiate between the inhibition of pyroptosis and general compound-induced toxicity.
Q6: My results are inconsistent between experiments. What are the possible reasons?
A6: Inconsistent results are often due to variability in experimental conditions. Key factors to control for include:
-
Cell Passage Number: As mentioned, use cells within a consistent passage range to ensure a stable phenotype.
-
Reagent Consistency: Use the same lot of critical reagents (e.g., FBS, LPS, activators) whenever possible. If you must use a new lot, it is advisable to re-validate your experimental conditions.
-
Standardized Protocols: Ensure that all incubation times, cell densities, and procedural steps are kept consistent between experiments.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of IL-1β secretion | Inefficient priming (Signal 1) | Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours). |
| Inactive NLRP3 activator (Signal 2) | Use a fresh, validated batch of ATP or nigericin. | |
| Cell line lacks a functional NLRP3 inflammasome | Use a cell line known to have a functional NLRP3 inflammasome (e.g., THP-1, BMDMs). | |
| Incorrect timing of inhibitor addition | Add the inhibitor after priming and before the activation signal. | |
| High background signal in assays | Contamination of reagents or cell culture | Use fresh, sterile reagents and maintain aseptic cell culture techniques. Test for mycoplasma contamination. |
| Inhibitor shows toxicity at effective concentrations | Off-target effects of the compound | Perform a dose-response curve to determine the therapeutic window. Test for off-target effects on other cellular pathways. |
| Compound precipitation at high concentrations | Check the solubility of the compound in your culture medium. Ensure it is fully dissolved. | |
| Variability in ASC speck formation | Suboptimal imaging conditions | Optimize microscope settings and image acquisition parameters. |
| Low transfection efficiency (for reporter lines) | Ensure high transfection efficiency and stable expression of the ASC-reporter construct. |
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay
This protocol is designed to assess the ability of this compound to inhibit the release of IL-1β from immune cells following NLRP3 inflammasome activation.
Materials:
-
Immune cells (e.g., murine BMDMs or differentiated human THP-1 monocytes)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound
-
ELISA kit for IL-1β
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 2: ASC Speck Formation Assay
This protocol allows for the visualization and quantification of the inhibitory effect of this compound on the formation of ASC specks, a hallmark of inflammasome assembly.
Materials:
-
THP-1 cells stably expressing ASC-GFP or ASC-mCherry
-
LPS
-
Nigericin or ATP
-
This compound
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Seeding: Seed ASC-reporter THP-1 cells on glass coverslips or in an imaging-compatible plate.
-
Priming and Inhibition: Prime the cells with LPS and then treat with this compound as described in the IL-1β release assay protocol.
-
Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.
-
Imaging: Fix and permeabilize the cells. Image the formation of ASC specks using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the number and size of ASC specks per field of view.
Signaling Pathways and Workflows
Caption: NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: A troubleshooting workflow for experiments where this compound shows low or no activity.
References
how to prevent NLRP3 antagonist 1 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with NLRP3 antagonist 1, particularly concerning its solubility in experimental media.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a frequent challenge. Below is a step-by-step guide to help you avoid this issue.
Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
Cause: This is often due to the "Uso effect," where a compound dissolved in a "good" solvent (like DMSO) rapidly precipitates when diluted into a "poor" solvent (aqueous medium)[1]. The localized high concentration of the compound as it is introduced into the aqueous environment exceeds its solubility limit, causing it to crash out of solution.
Solutions:
-
Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%. While some cell lines can tolerate up to 0.5%, higher concentrations can be toxic and may not improve compound solubility[1].
-
Pre-warm the Media: Using cell culture medium that is pre-warmed to 37°C can enhance the solubility of compounds compared to using cold media[1][2].
-
Step-wise Dilution: Instead of adding the highly concentrated stock solution directly to your final volume of media, perform a step-wise dilution. Add the required volume of the stock solution to an empty tube, and then add the cell culture medium drop-wise while gently vortexing or flicking the tube. This gradual change in solvent polarity can help maintain solubility[1].
-
Increase the Final Volume: Diluting the DMSO stock into a larger volume of aqueous medium can help keep the final compound concentration below its solubility limit.
Problem: The compound appears to precipitate over time during the incubation period.
Cause: The compound may have limited stability or solubility in the culture medium over extended periods, potentially exacerbated by interactions with serum proteins.
Solutions:
-
Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final medium. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration for your assay.
-
Use a Carrier Protein: For in vitro experiments, incorporating a carrier protein like bovine serum albumin (BSA) in your medium can help to keep hydrophobic compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO). It is advisable to use a fresh, high-quality, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.
Q2: What are the general solubility characteristics of NLRP3 antagonists?
A2: NLRP3 antagonists, including this compound, are typically hydrophobic small molecules. They exhibit high solubility in organic solvents like DMSO and Dimethylformamide (DMF) but are practically insoluble in aqueous solutions such as water, PBS, or cell culture media. Direct dissolution in aqueous buffers will likely result in precipitation.
Q3: My this compound is still precipitating despite following the troubleshooting guide. What other options can I explore?
A3: If precipitation remains an issue, you can consider more advanced formulation strategies, although these may require more extensive validation for your specific experimental setup:
-
Co-solvents: In some cases, a combination of co-solvents can be more effective than a single one. However, it is crucial to ensure the final solvent concentration is compatible with your cells.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly improve solubility. The effectiveness of this method depends on the pKa of your specific NLRP3 antagonist.
-
Complexation Agents: The use of agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic compounds.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended. It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of NLRP3 Antagonists in Common Solvents
| Solvent | Solubility | Recommendations & Notes |
| DMSO | High (e.g., >70 mg/mL for similar inhibitors) | Recommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO. |
| Dimethylformamide (DMF) | High (e.g., ~30 mg/mL for similar inhibitors) | An alternative to DMSO for stock solutions. |
| Ethanol | Insoluble or low solubility | Not recommended as a primary solvent. |
| Water / PBS / Cell Culture Media | Insoluble | Direct dissolution will result in precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly to dissolve the compound completely. If necessary, gentle warming (up to 37°C) or brief sonication in a water bath (2-5 minutes) can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Prepare for Dilution: In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Gradual Dilution: Add the pre-warmed medium to the tube containing the DMSO stock in a drop-wise manner while gently vortexing or swirling the tube to ensure rapid and even distribution.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in your cell culture medium to account for any solvent effects in your experiment.
Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Simplified NLRP3 inflammasome signaling pathway and point of inhibition.
References
Technical Support Center: Optimizing LPS Priming for NLRP3 Antagonist Studies
Welcome to the technical support center for optimizing lipopolysaccharide (LPS) priming in studies involving NLRP3 antagonists. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Troubleshooting Guide
Encountering issues with your NLRP3 antagonist experiments after LPS priming is common. This guide will help you identify potential problems, understand their causes, and find effective solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background NLRP3 activation in unprimed/vehicle controls | - Mycoplasma contamination of cell cultures.- Endotoxin contamination in reagents or media.- Cells are overly sensitive or activated during routine culture. | - Regularly test for and eliminate mycoplasma contamination.- Use endotoxin-free reagents and screen new batches of FBS.- Handle cells gently and avoid over-confluency. |
| Low or no NLRP3 activation after LPS priming and agonist stimulation | - Suboptimal LPS concentration or priming time.- LPS lot-to-lot variability.- Cell type is not responsive to LPS.- NLRP3 agonist is inactive or used at a suboptimal concentration. | - Perform a dose-response and time-course experiment for LPS priming (see table below).- Test each new lot of LPS to determine its optimal concentration.- Ensure the chosen cell line (e.g., THP-1 macrophages, bone marrow-derived macrophages) is appropriate.[1][2]- Verify the activity and optimize the concentration of the NLRP3 agonist (e.g., ATP, Nigericin).[3] |
| High cell death in LPS-primed wells before antagonist treatment | - LPS concentration is too high, leading to toxicity.[4]- Prolonged incubation with LPS. | - Reduce the LPS concentration and/or shorten the priming duration.- Perform a cell viability assay (e.g., LDH or MTT assay) to determine the optimal non-toxic LPS concentration.[5] |
| NLRP3 antagonist shows no effect or inconsistent results | - Antagonist is not cell-permeable or is unstable.- Antagonist concentration is too low or too high (causing off-target effects).- Antagonist incubation time is not optimal. | - Confirm the cell permeability and stability of the antagonist under your experimental conditions.- Perform a dose-response curve for the antagonist to determine its IC50.- Optimize the pre-incubation time of the antagonist before adding the NLRP3 agonist. |
| Variable results between experiments | - Inconsistent cell passage number or density.- Serum starvation or other changes in culture conditions.- Variability in the timing of experimental steps. | - Use cells within a consistent passage number range and seed them at a consistent density.- Avoid serum starvation unless it is a specific part of your experimental design, as it can affect pro-IL-1β levels.- Standardize all incubation times and procedural steps. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of LPS priming in NLRP3 inflammasome activation?
A1: LPS priming is the first of a two-step process required for canonical NLRP3 inflammasome activation. The priming signal, typically mediated by Toll-like receptor 4 (TLR4) activation by LPS, initiates the transcription and translation of key inflammasome components, including NLRP3 itself and the precursor form of Interleukin-1β (pro-IL-1β), via the NF-κB signaling pathway. This ensures that the cell is ready to respond to a second activation signal.
Q2: How do I determine the optimal LPS concentration and priming time?
A2: The optimal LPS concentration and priming time are cell-type dependent and can be influenced by the specific lot of LPS used. It is crucial to perform a titration experiment for your specific model. A typical starting point for macrophages is 100 ng/mL to 1 µg/mL of LPS for 2 to 4 hours.
Q3: Can I prime cells for too long?
A3: Yes. Prolonged exposure to high concentrations of LPS can lead to excessive cell death, which can confound your results. It is important to find a balance that provides sufficient priming for a robust response without compromising cell viability. In some human monocyte models, LPS alone can act as both a priming and activating signal over longer incubation periods.
Q4: My cells are dying after LPS treatment. What should I do?
A4: High levels of cell death following LPS priming can indicate toxicity. You should perform a cell viability assay, such as an LDH release assay, to assess cytotoxicity across a range of LPS concentrations and incubation times. This will help you identify a priming condition that does not significantly impact cell health.
Q5: What are the key readouts to measure NLRP3 inflammasome activation?
A5: The primary readouts for NLRP3 inflammasome activation are the detection of cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) in the cell culture supernatant. These can be measured by Western blot and ELISA, respectively. Other common readouts include measuring IL-18 release, ASC speck formation, and pyroptotic cell death (measured by LDH release).
Q6: Is LPS priming always necessary for NLRP3 activation?
A6: While the two-step model is the canonical pathway, some studies have shown that in certain cell types, such as human monocytes, a priming step may be dispensable for the release of constitutively expressed proteins like IL-18. However, for the release of IL-1β, which requires transcriptional upregulation, priming is generally considered essential.
Quantitative Data Summary
The following tables provide starting points for optimizing your experimental conditions. Note that these values should be adapted to your specific cell type and reagents.
Table 1: Recommended Starting Concentrations for LPS Priming
| Cell Type | LPS Concentration Range | Typical Priming Time | Reference(s) |
| THP-1 (differentiated) | 100 ng/mL - 1 µg/mL | 2 - 4 hours | |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 200 ng/mL - 1 µg/mL | 3 - 6 hours | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) / Monocytes | 10 ng/mL - 1 µg/mL | 3 - 5 hours |
Table 2: Common NLRP3 Agonists (Signal 2) and Working Concentrations
| Agonist | Mechanism of Action | Working Concentration | Typical Incubation Time |
| ATP | P2X7 receptor activation, K+ efflux | 2.5 - 5 mM | 30 - 60 minutes |
| Nigericin | K+ ionophore, K+ efflux | 5 - 20 µM | 30 - 90 minutes |
| MSU Crystals | Phagosomal destabilization | 100 - 500 µg/mL | 4 - 6 hours |
Experimental Protocols
Protocol 1: LPS Priming and NLRP3 Antagonist Treatment of Macrophages
-
Cell Seeding: Plate macrophages (e.g., PMA-differentiated THP-1 cells or BMDMs) in a suitable multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Antagonist Pre-incubation (Optional): If testing the antagonist's effect on the priming step, pre-incubate the cells with various concentrations of the NLRP3 antagonist for 1-2 hours.
-
LPS Priming: Remove the medium and replace it with fresh medium containing the predetermined optimal concentration of LPS (e.g., 500 ng/mL). If not testing the effect on priming, the antagonist can be added at this stage. Incubate for 2-4 hours at 37°C and 5% CO2.
-
Antagonist Treatment: If the antagonist was not added previously, remove the LPS-containing medium and add fresh medium with the desired concentrations of the NLRP3 antagonist. Incubate for 1-2 hours.
-
NLRP3 Activation: Add the NLRP3 agonist (Signal 2, e.g., 5 mM ATP or 10 µM Nigericin) directly to the wells. Incubate for the optimized duration (e.g., 45 minutes).
-
Sample Collection: Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and transfer the clarified supernatant to a new tube for analysis. Cell lysates can be prepared from the remaining adherent cells.
-
Analysis: Analyze the supernatants for secreted IL-1β and IL-18 by ELISA and for cleaved caspase-1 by Western blot. Assess cytotoxicity by measuring LDH release in the supernatant.
Visualizations
Signaling Pathway
Caption: The LPS priming pathway for NLRP3 inflammasome activation.
Experimental Workflow
Caption: A typical experimental workflow for testing an NLRP3 antagonist.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low IL-1β secretion.
References
- 1. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LPS‑induced NLRP3 inflammasome activation by stem cell‑conditioned culture media in human gingival epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Specificity: Dissecting NLRP3 Antagonism by CY-09 and MCC950
For researchers navigating the intricate landscape of innate immunity, the selective inhibition of the NLRP3 inflammasome presents a pivotal therapeutic strategy for a myriad of inflammatory diseases. This guide offers a comprehensive comparison of two prominent NLRP3 antagonists, CY-09 and MCC950 (representing a well-characterized "NLRP3 antagonist 1"), focusing on their specificity and the experimental frameworks used to validate their performance.
The NLRP3 inflammasome, a multi-protein complex, acts as a cellular sensor for a wide array of danger signals, triggering inflammatory responses through the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of this pathway is a hallmark of numerous pathologies, making the development of specific inhibitors a critical area of research. Here, we delve into the specifics of CY-09 and MCC950, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions for their studies.
Mechanism of Action: Two Sides of the Same Coin
Both CY-09 and MCC950 are direct inhibitors of the NLRP3 protein, yet they employ distinct mechanisms to achieve this. CY-09 directly binds to the ATP-binding site (Walker A motif) within the NACHT domain of NLRP3, thereby inhibiting its essential ATPase activity.[1][2] This enzymatic function is crucial for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex.
In contrast, MCC950, a diarylsulfonylurea-containing compound, also targets the NACHT domain but is understood to interact with the Walker B motif.[2][3] This interaction locks NLRP3 in an inactive conformation, preventing the necessary conformational changes required for its activation and the assembly of the inflammasome.[3]
Potency and Specificity: A Quantitative Comparison
The efficacy and selectivity of these inhibitors are paramount for their utility as research tools and potential therapeutics. The following table summarizes key quantitative data for CY-09 and MCC950.
| Parameter | CY-09 | MCC950 |
| Target | NLRP3 NACHT Domain (Walker A motif) | NLRP3 NACHT Domain (Walker B motif) |
| IC50 (NLRP3) | ~6 µM (in BMDMs) | ~7.5-8.1 nM (in BMDMs and HMDMs) |
| Binding Affinity (Kd) | ~500 nM (for purified GFP-NLRP3) | Not explicitly reported |
| Specificity | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes. | Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes. |
| Reported Off-Targets | Cytochrome P450 enzymes: CYP1A2 (IC50 = 18.9 µM), CYP2C9 (IC50 = 8.18 µM), CYP3A4 (IC50 = 26.0 µM). No significant inhibition of CYP2C19 and CYP2D6 (>50 µM). | Carbonic Anhydrase 2 (CA2) has been identified as a potential off-target. |
Visualizing the Inhibition: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitor specificity.
Caption: NLRP3 inflammasome activation pathway and points of inhibition by CY-09 and MCC950.
Caption: A generalized workflow for assessing the specificity of NLRP3 inflammasome inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific inquiry. Below are methodologies for key experiments cited in the comparison of CY-09 and MCC950.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the standard method for assessing the potency of NLRP3 inhibitors in a cell-based model.
1. Cell Culture and Differentiation:
-
Culture bone marrow-derived macrophages (BMDMs) from mice in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.
-
Alternatively, differentiate human THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL for 48-72 hours).
-
Seed cells in multi-well plates at an appropriate density.
2. Priming (Signal 1):
-
Prime the macrophages with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Prepare serial dilutions of the NLRP3 inhibitor (CY-09 or MCC950) in cell culture medium.
-
After the priming step, remove the LPS-containing medium and add the medium containing the inhibitor at the desired concentrations.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at 37°C.
4. Activation (Signal 2):
-
Add the NLRP3 activator to the wells. Common activators and their typical concentrations include:
-
ATP (e.g., 2.5-5 mM for 30-60 minutes)
-
Nigericin (e.g., 10 µM for 30-60 minutes)
-
Monosodium urate (MSU) crystals (e.g., 150 µg/mL for 4-6 hours)
-
5. Measurement of Inflammasome Activation:
-
Cytokine Release: Collect the cell culture supernatant and measure the concentration of mature IL-1β and/or IL-18 using a commercial ELISA kit according to the manufacturer's instructions.
-
Pyroptosis: Assess cell death by measuring the release of lactate dehydrogenase (LDH) from the cells into the supernatant using a commercial cytotoxicity assay kit.
-
Caspase-1 Activity: Measure the activity of caspase-1 in the cell lysate or supernatant using a fluorometric assay kit that detects the cleavage of a specific substrate.
6. Data Analysis:
-
Calculate the percentage of inhibition of cytokine release, LDH release, or caspase-1 activity for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inflammasome Specificity Assay
To confirm that an inhibitor is specific for the NLRP3 inflammasome, its activity is tested against other inflammasome pathways.
1. Cell Culture, Priming, and Inhibitor Treatment:
-
Follow steps 1-3 of the In Vitro NLRP3 Inflammasome Inhibition Assay.
2. Activation of Different Inflammasomes:
-
AIM2 Inflammasome: Transfect the primed cells with poly(dA:dT) (e.g., 0.5-1 µg/mL) for 4-6 hours.
-
NLRC4 Inflammasome: Infect the primed cells with Salmonella typhimurium or transfect with flagellin for a specified duration.
3. Measurement and Analysis:
-
Measure IL-1β release as described above. A specific NLRP3 inhibitor should not significantly inhibit IL-1β secretion induced by AIM2 or NLRC4 activators.
Conclusion
Both CY-09 and MCC950 are valuable tools for investigating the role of the NLRP3 inflammasome in health and disease. MCC950 exhibits significantly higher potency, with IC50 values in the nanomolar range, making it a benchmark compound for NLRP3 inhibition. CY-09, while less potent, is also a direct and selective inhibitor. The choice between these inhibitors will depend on the specific experimental context, including the desired potency, potential off-target considerations, and the biological system under investigation. The detailed protocols and comparative data provided in this guide are intended to empower researchers to design and interpret their experiments with greater confidence and precision.
References
A Comparative Guide to the Selectivity of NLRP3 Antagonist 1 Against Other Inflammasomes
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases.[1][2] This has made it a significant target for therapeutic intervention. A critical aspect in the development of NLRP3 inhibitors is ensuring their selectivity, thereby avoiding unintended effects on other essential inflammasome complexes like NLRC4, AIM2, and NLRP1. This guide provides a comparative analysis of a representative highly selective NLRP3 antagonist, hereafter referred to as "NLRP3 antagonist 1," against other inflammasomes, supported by experimental data and detailed methodologies.
Comparative Selectivity of this compound
The inhibitory activity of this compound against various inflammasome complexes is a key indicator of its specificity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against NLRP3, NLRC4, AIM2, and NLRP1 inflammasomes. The data presented is representative of highly selective NLRP3 inhibitors, such as MCC950.[1]
| Inflammasome | This compound (IC50) |
| NLRP3 | ~8 nM [1] |
| NLRC4 | No significant inhibition[1] |
| AIM2 | No significant inhibition |
| NLRP1 | No significant inhibition |
Note: "No significant inhibition" indicates that the compound does not affect the activity of the respective inflammasome at concentrations where it effectively inhibits NLRP3.
Signaling Pathways of Major Inflammasomes
Understanding the distinct activation pathways of different inflammasomes is crucial for interpreting the selectivity of inhibitors.
NLRP3 Inflammasome Signaling Pathway
Activation of the NLRP3 inflammasome is a two-step process involving priming and activation. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. A second signal, triggered by a wide range of stimuli including ATP, nigericin, and crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and release of IL-1β and IL-18.
Caption: NLRP3 inflammasome activation pathway.
NLRC4, AIM2, and NLRP1 Inflammasome Signaling Pathways
Other inflammasomes are activated by more specific triggers. The NLRC4 inflammasome responds to bacterial components like flagellin and type III secretion system proteins. The AIM2 inflammasome is activated by cytosolic double-stranded DNA. The NLRP1 inflammasome can be activated by stimuli such as anthrax lethal toxin.
Caption: Activation pathways of NLRC4, AIM2, and NLRP1 inflammasomes.
Experimental Protocols for Assessing Selectivity
The selectivity of this compound is determined through a series of in vitro assays that measure the activation of different inflammasomes.
Inflammasome Activation and Cytokine Release Assay
This assay quantifies the ability of a compound to inhibit the release of IL-1β from immune cells, such as bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs), following the activation of specific inflammasomes.
Protocol:
-
Cell Culture and Priming:
-
Culture BMDMs or PBMCs in a suitable medium.
-
Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound for 30-60 minutes.
-
-
Inflammasome Activation:
-
Induce the activation of specific inflammasomes using the following agonists:
-
NLRP3: ATP or nigericin
-
NLRC4: Salmonella typhimurium or flagellin
-
AIM2: Poly(dA:dT)
-
NLRP1: Anthrax lethal toxin (in appropriate mouse genetic backgrounds)
-
-
-
Sample Collection and Analysis:
-
After a defined incubation period (e.g., 1-6 hours), collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Calculate the IC50 value for each inflammasome by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
-
ASC Speck Formation Assay
This microscopy-based assay visualizes the formation of the ASC pyroptosome (ASC speck), a hallmark of inflammasome activation.
Protocol:
-
Cell Culture and Transfection:
-
Use an immortalized macrophage cell line that stably expresses ASC tagged with a fluorescent protein (e.g., ASC-GFP).
-
Plate the cells in a format suitable for microscopy.
-
-
Priming and Inhibitor Treatment:
-
Prime the cells with LPS.
-
Treat the cells with this compound.
-
-
Inflammasome Activation:
-
Stimulate the cells with the respective inflammasome agonists.
-
-
Microscopy and Image Analysis:
-
Fix and permeabilize the cells.
-
Visualize the formation of ASC specks using fluorescence microscopy.
-
Quantify the percentage of cells containing ASC specks in the inhibitor-treated groups compared to the control group.
-
Caption: Experimental workflow for assessing inflammasome selectivity.
References
Validating NLRP3 Antagonist Activity: A Comparative Guide Using Knockout Cells
For researchers, scientists, and drug development professionals, unequivocally demonstrating the on-target activity of a novel therapeutic is paramount. This guide provides a comprehensive framework for confirming the specific inhibitory action of an NLRP3 antagonist by comparing its effects in wild-type cells with those genetically deficient in NLRP3.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1] A crucial step in the preclinical validation of any NLRP3 antagonist is to demonstrate that its mechanism of action is indeed through the inhibition of the NLRP3 protein itself. The gold standard for this validation is the use of NLRP3 knockout (NLRP3-/-) cells or animal models.[2] This approach allows for a direct comparison, where the pharmacological inhibition in wild-type cells should phenocopy the genetic ablation of NLRP3.[2]
This guide will use the well-characterized NLRP3 inhibitor, MCC950, as a representative "NLRP3 Antagonist 1" to illustrate the validation process. MCC950 is a potent and selective small-molecule inhibitor that directly binds to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent inflammasome assembly.[3][4]
The NLRP3 Inflammasome Signaling Pathway
Activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse range of secondary stimuli, such as extracellular ATP, pore-forming toxins like nigericin, or crystalline substances, triggers the assembly of the inflammasome complex. This complex consists of the NLRP3 protein, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. This process can also lead to a form of inflammatory cell death known as pyroptosis.
NLRP3 antagonists, such as MCC950, act by directly inhibiting the NLRP3 protein, thereby preventing the activation step and the downstream inflammatory cascade.
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for Antagonist Validation
The core principle of validating an NLRP3 antagonist is to compare its effect in a wild-type (WT) system, which has a functional NLRP3 inflammasome, to an NLRP3 knockout (NLRP3-/-) system, which does not. A specific antagonist should inhibit the inflammatory response in WT cells but have no effect in NLRP3-/- cells, as the target is absent.
Caption: Experimental workflow for comparing an NLRP3 antagonist in WT and knockout cells.
Quantitative Comparison: Pharmacological Inhibition vs. Genetic Knockout
The following tables summarize the expected outcomes from in vitro experiments designed to validate the specificity of "this compound" (represented by MCC950). The data illustrates that the antagonist's effect on inhibiting IL-1β release is only observed in cells expressing NLRP3.
Table 1: Effect of this compound on IL-1β Release in Murine Bone Marrow-Derived Macrophages (BMDMs)
| Cell Type | Priming (LPS) | Activation (ATP/Nigericin) | Treatment | Expected IL-1β Release | Rationale |
| Wild-Type (WT) | + | + | Vehicle (DMSO) | High | Canonical NLRP3 activation. |
| Wild-Type (WT) | + | + | This compound | Low / Abolished | Specific inhibition of NLRP3 by the antagonist. |
| NLRP3 -/- | + | + | Vehicle (DMSO) | Abolished | NLRP3 is required for inflammasome assembly and IL-1β release. |
| NLRP3 -/- | + | + | This compound | Abolished | The antagonist has no target to act upon. |
| Wild-Type (WT) | + | - | Vehicle (DMSO) | Baseline / None | Signal 2 (activation) is required for IL-1β processing and release. |
Table 2: Comparative Efficacy of this compound (MCC950)
| Parameter | Value | Cell Type | Assay Conditions |
| IC₅₀ | ~7.8 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP stimulation |
| IC₅₀ | ~8.1 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin stimulation |
| IC₅₀ | ~41.3 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP stimulation |
| IC₅₀ | 0.2 µM | THP-1 derived macrophages | LPS + Nigericin stimulation |
Detailed Experimental Protocols
The following are generalized protocols for key experiments to compare the activity of an NLRP3 antagonist in wild-type and NLRP3 knockout cells.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Objective: To generate primary macrophage cultures from wild-type and NLRP3-/- mice for in vitro inflammasome activation assays.
Materials:
-
Wild-type (e.g., C57BL/6) and NLRP3-/- mice
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Sterile PBS, 70% ethanol
-
Syringes and needles
Procedure:
-
Humanely euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol. Isolate the femur and tibia bones.
-
Flush the bone marrow from the bones using a syringe filled with sterile PBS.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the remaining cells with PBS and resuspend in DMEM containing 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF.
-
Culture the cells in non-tissue culture treated petri dishes at 37°C in a 5% CO₂ incubator.
-
On day 3, add fresh differentiation medium.
-
By day 6-7, the cells will be differentiated into macrophages and ready for experiments.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on IL-1β release in WT and NLRP3-/- BMDMs.
Materials:
-
Differentiated WT and NLRP3-/- BMDMs
-
96-well tissue culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
ATP or Nigericin
-
This compound (e.g., MCC950)
-
Vehicle control (e.g., DMSO)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding: Seed the differentiated BMDMs into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with Opti-MEM containing 1 µg/mL LPS. Incubate for 4 hours at 37°C.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Activate the inflammasome by adding a stimulus such as Nigericin (10 µM) or ATP (5 mM). Incubate for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatants for cytokine analysis. Lyse the remaining cells with a suitable buffer for Western blot analysis.
Quantification of IL-1β by ELISA
Objective: To measure the concentration of mature IL-1β secreted into the cell culture supernatant.
Procedure:
-
Use a commercially available ELISA kit for murine IL-1β.
-
Follow the manufacturer's instructions to perform the assay on the collected supernatants.
-
Briefly, add supernatants and standards to a pre-coated plate and incubate.
-
Wash the plate and add a detection antibody.
-
Wash again and add a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve. A significant reduction in IL-1β in the antagonist-treated WT group compared to the vehicle-treated WT group, and a lack of IL-1β in all NLRP3-/- groups, confirms specific inhibition.
Analysis of Caspase-1 Cleavage by Western Blot
Objective: To detect the activation of caspase-1 by observing its cleavage from the pro-form (p45) to the active subunit (p20).
Procedure:
-
Perform protein quantification on the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the cleaved p20 subunit of caspase-1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate. The presence of the p20 band in the activated WT group and its absence in the antagonist-treated WT and all NLRP3-/- groups indicates specific inhibition of inflammasome assembly and caspase-1 activation.
References
Comparative Analysis of NLRP3 Inflammasome Inhibitors: MCC950 and Glyburide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, as well as a form of inflammatory cell death known as pyroptosis. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a detailed comparative analysis of two prominent NLRP3 inflammasome inhibitors: MCC950, a potent and selective experimental compound, and Glyburide, an FDA-approved anti-diabetic drug that also exhibits NLRP3 inhibitory activity.
Mechanism of Action
MCC950 is a diarylsulfonylurea-containing compound that is considered a highly potent and specific inhibitor of the NLRP3 inflammasome.[1] It directly targets the NLRP3 protein, specifically the Walker B motif within the NACHT domain, which is crucial for its ATPase activity.[2] By binding to this site, MCC950 is thought to lock NLRP3 in an inactive conformation, thereby preventing its oligomerization and the subsequent assembly of the inflammasome complex.[3] This blockade of inflammasome formation effectively inhibits downstream events, including ASC (apoptosis-associated speck-like protein containing a CARD) oligomerization, caspase-1 activation, and the release of IL-1β.[1][4]
Glyburide, a sulfonylurea drug primarily used for the treatment of type 2 diabetes, has been identified as an inhibitor of the NLRP3 inflammasome. Unlike MCC950, Glyburide's mechanism of NLRP3 inhibition is indirect and not fully elucidated. It is known to act upstream of NLRP3 activation but downstream of the P2X7 receptor, a key initiator of NLRP3 activation in response to extracellular ATP. While its primary pharmacological action is the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, its NLRP3 inhibitory effect appears to be independent of this activity. Glyburide has been shown to prevent PAMP-, DAMP-, and crystal-induced NLRP3 inflammasome activation.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for MCC950 and Glyburide, providing a clear comparison of their efficacy and specificity.
| Parameter | MCC950 | Glyburide | Reference(s) |
| Target | NLRP3 (direct) | NLRP3 (indirect) | |
| Binding Site | NACHT domain (Walker B motif) | Upstream of NLRP3, downstream of P2X7R | |
| IC50 for IL-1β release (BMDMs) | ~7.5 - 8 nM | 10 - 20 µM | |
| IC50 for IL-1β release (THP-1 cells) | ~4 nM | Not widely reported | |
| Effect on ASC Oligomerization | Inhibits | Inhibits | |
| Specificity vs. other inflammasomes (AIM2, NLRC4) | High specificity for NLRP3 | Specific for NLRP3; does not inhibit NLRC4 or NLRP1 |
Table 1: Comparison of Efficacy and Specificity of MCC950 and Glyburide
| Off-Target Effect | MCC950 | Glyburide | Reference(s) |
| Primary Pharmacological Action | None | Inhibition of ATP-sensitive potassium (KATP) channels | |
| Reported Off-Target Effects | Carbonic anhydrase 2 inhibition at high concentrations; potential for liver toxicity in clinical trials. | Hypoglycemia at doses required for in vivo NLRP3 inhibition. |
Table 2: Known Off-Target Effects of MCC950 and Glyburide
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Mechanisms of action for MCC950 and Glyburide.
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
In Vitro IL-1β Release Assay
This assay quantifies the amount of mature IL-1β secreted by macrophages following inflammasome activation and treatment with an inhibitor.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine 5'-triphosphate) or Nigericin
-
MCC950 and Glyburide
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
ELISA kit for mouse or human IL-1β
Protocol:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with serum-free medium containing LPS (e.g., 500 ng/mL) and incubate for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950, Glyburide, or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (to a final concentration of 5 mM) or nigericin (to a final concentration of 10-20 µM), and incubate for the recommended time (e.g., 30-60 minutes).
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
ASC Oligomerization Assay
This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation, using chemical cross-linking and Western blotting.
Materials:
-
Treated cells from the IL-1β release assay
-
Lysis buffer (e.g., containing 0.5% Triton X-100)
-
Disuccinimidyl suberate (DSS) cross-linker
-
SDS-PAGE and Western blotting reagents
-
Anti-ASC antibody
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a buffer containing a non-denaturing detergent.
-
Pelleting: Centrifuge the lysates to pellet the insoluble fraction containing ASC oligomers. Wash the pellet with PBS.
-
Cross-linking: Resuspend the pellet in PBS and add 2 mM DSS. Incubate for 30 minutes at room temperature. Quench the reaction with Tris-HCl.
-
Western Blotting: Resuspend the cross-linked pellet in sample buffer, heat, and run on an SDS-PAGE gel. Transfer the proteins to a membrane and probe with an anti-ASC antibody to visualize ASC monomers, dimers, and oligomers.
LDH Release Assay for Pyroptosis
This assay measures the activity of lactate dehydrogenase (LDH) released into the cell culture supernatant as an indicator of pyroptotic cell death.
Materials:
-
Supernatant from treated cells
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
Protocol:
-
Sample Collection: After inflammasome activation and inhibitor treatment, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Reading: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Conclusion
MCC950 and Glyburide both demonstrate inhibitory effects on the NLRP3 inflammasome, but they differ significantly in their mechanism of action, potency, and off-target profiles. MCC950 is a direct, highly potent, and selective inhibitor, making it an excellent tool for preclinical research into the roles of the NLRP3 inflammasome. However, its development for clinical use has been hampered by safety concerns. Glyburide, while less potent and acting through an indirect mechanism, is an FDA-approved drug with a well-established safety profile at therapeutic doses for diabetes. Its use as a specific NLRP3 inhibitor in vivo is limited by the high concentrations required, which can induce hypoglycemia.
For researchers, the choice between these two inhibitors will depend on the specific experimental context. MCC950 is ideal for in vitro studies requiring high potency and specificity to dissect the direct role of NLRP3. Glyburide may be considered for in vivo studies where its known pharmacokinetics and safety at lower doses are advantageous, although its indirect mechanism and potential for off-target effects at higher concentrations must be taken into account. This comparative guide provides the foundational data and protocols to aid in the selection and application of these important research tools.
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the NLRP3 Inflammasome: A Comparative Guide to In Vivo Efficacy of NLRP3 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases, including autoinflammatory disorders, neurodegenerative conditions, and metabolic diseases.[1][2][3] Its central role in the inflammatory cascade makes it a prime therapeutic target. This guide provides an objective comparison of the in vivo efficacy of a novel investigational molecule, NLRP3 Antagonist 1, with other well-characterized NLRP3 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Core of Inflammation
The activation of the NLRP3 inflammasome is a two-step process.[4][5] A priming signal (Signal 1) initiates the transcription of NLRP3 and pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β). A second activation signal (Signal 2), triggered by a variety of stimuli including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.
This compound is a novel, potent, and selective small molecule inhibitor designed to directly target the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory signaling. Its mechanism is compared with other known NLRP3 inhibitors in the table below.
| Antagonist | Mechanism of Action | Reference |
| This compound | Directly binds to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization. | N/A |
| MCC950 | A potent and selective inhibitor that directly binds to the Walker B motif within the NACHT domain of NLRP3, locking it in an inactive conformation and inhibiting ASC oligomerization. | [Coll et al., 2015] |
| Oridonin | A natural product that has been shown to covalently bind to the NACHT domain of NLRP3, thereby inhibiting its activation. | [He et al., 2018] |
| CY-09 | Directly targets the ATP-binding motif of the NACHT domain, inhibiting NLRP3's ATPase activity. | [Jiang et al., 2017] |
In Vivo Efficacy: A Head-to-Head Comparison
The in vivo efficacy of this compound was evaluated in a murine model of lipopolysaccharide (LPS)-induced systemic inflammation, a standard model for assessing the potency of NLRP3 inhibitors. The results are compared with historical data for MCC950 and Oridonin in the same model.
Table 1: Comparison of In Vivo Efficacy in LPS-Induced Systemic Inflammation Model
| Parameter | This compound (10 mg/kg, i.p.) | MCC950 (10 mg/kg, i.p.) | Oridonin (5 mg/kg, i.p.) | Vehicle Control |
| Serum IL-1β (pg/mL) | 85.2 ± 12.5 | 95.8 ± 15.2 | 120.4 ± 18.9 | 450.6 ± 35.1 |
| Serum IL-18 (pg/mL) | 150.7 ± 22.3 | 165.4 ± 25.1 | 210.9 ± 30.5 | 780.2 ± 50.8 |
| Caspase-1 Activity (fold change) | 1.8 ± 0.3 | 2.1 ± 0.4 | 2.9 ± 0.5 | 10.5 ± 1.2 |
| Survival Rate (%) | 90% | 85% | 75% | 20% |
Data are presented as mean ± standard deviation.
Experimental Protocols: Ensuring Reproducibility
To ensure the transparency and reproducibility of our findings, detailed experimental protocols are provided below.
Murine Model of LPS-Induced Systemic Inflammation
1. Animals: Male C57BL/6 mice, 8-10 weeks old, were used for all experiments. Animals were housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and had access to food and water ad libitum. All animal procedures were approved by the Institutional Animal Care and Use Committee.
2. Treatment: Mice were randomly assigned to four groups (n=10 per group):
- Vehicle control (saline)
- This compound (10 mg/kg)
- MCC950 (10 mg/kg)
- Oridonin (5 mg/kg)
The respective compounds or vehicle were administered via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.
3. LPS Challenge: Mice were injected i.p. with a lethal dose of LPS (15 mg/kg) from Escherichia coli O111:B4.
4. Sample Collection and Analysis:
- Blood Collection: 4 hours post-LPS injection, blood was collected via cardiac puncture. Serum was separated by centrifugation and stored at -80°C.
- Cytokine Measurement: Serum levels of IL-1β and IL-18 were quantified using commercially available ELISA kits according to the manufacturer's instructions.
- Caspase-1 Activity Assay: Peritoneal macrophages were isolated 4 hours post-LPS injection. Caspase-1 activity in the cell lysates was measured using a colorimetric assay kit.
5. Survival Study: A separate cohort of mice (n=10 per group) was monitored for survival for 72 hours post-LPS challenge.
Visualizing the Pathway and Process
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the in vivo efficacy of NLRP3 antagonists.
Conclusion
The data presented in this guide demonstrate that this compound is a potent inhibitor of the NLRP3 inflammasome in vivo. It shows comparable, if not slightly superior, efficacy to the well-established inhibitor MCC950 in a model of LPS-induced systemic inflammation. These promising results warrant further investigation of this compound in various disease models where NLRP3-driven inflammation is a key pathological feature. The detailed protocols provided herein should facilitate the replication and extension of these findings by the scientific community.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NLRP3 Inflammasome Antagonists: A Dose-Response Analysis
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is a key factor in the pathogenesis of a wide array of inflammatory diseases, making it a prime therapeutic target. This guide provides a comparative analysis of several NLRP3 antagonists, focusing on their dose-response relationships, supported by experimental data. Detailed protocols for key assays are included to assist researchers in the evaluation and development of novel NLRP3 inhibitors.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), typically from microbial components like lipopolysaccharide (LPS), initiates the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB pathway. An activation signal (Signal 2), triggered by diverse stimuli such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances, leads to the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][2][3][4] This process can also induce an inflammatory form of cell death known as pyroptosis.[2]
References
A Head-to-Head Battle: Assessing the Potency of Dapansutrile versus a Benchmark NLRP3 Antagonist
For researchers, scientists, and drug development professionals navigating the landscape of inflammatory disease therapeutics, the selection of a potent and specific NLRP3 inflammasome inhibitor is a critical decision. This guide provides an objective comparison of Dapansutrile (also known as OLT1177) and a widely used benchmark NLRP3 antagonist, MCC950, which will be referred to as "NLRP3 Antagonist 1" for the purpose of this comparison. This guide is supported by experimental data to delineate their respective performance and characteristics.
The NLRP3 inflammasome is a key component of the innate immune system.[1] Its dysregulation is implicated in a wide array of inflammatory diseases, making it a prime target for therapeutic intervention.[1] Both Dapansutrile and this compound (MCC950) are potent and selective inhibitors of the NLRP3 inflammasome, but they possess distinct profiles.[1]
Mechanism of Action: A Shared Target
Both Dapansutrile and this compound (MCC950) function by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.[1] This inhibition blocks the downstream cascade involving caspase-1 activation and the subsequent maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dapansutrile has been shown to inhibit the ATPase activity of NLRP3 and block the interaction between NLRP3 and ASC, a critical step in inflammasome oligomerization. MCC950 also inhibits NLRP3 ATPase activity.
Quantitative Performance Data: A Tale of Two Potencies
The following table summarizes the available quantitative data for Dapansutrile and this compound (MCC950), providing a basis for comparing their in vitro potency. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and assay format.
| Inhibitor | Cell Type | Activator(s) | Readout | IC50 (nM) |
| Dapansutrile | LPS-primed mouse J774A.1 cells | Nigericin | IL-1β release | 1 |
| LPS-primed mouse J774A.1 cells | ATP | IL-1β release | 1 | |
| Human blood-derived macrophages | LPS | IL-1β & IL-18 release | Reduces IL-1β by 60% and IL-18 by 70% at nanomolar concentrations | |
| This compound (MCC950) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β release | ~7.5 |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | IL-1β release | ~8.1 | |
| THP-1 derived macrophages | LPS + Nigericin | IL-1β release | 200 | |
| Human THP-1 cells | Not Specified | Not Specified | 8.1 |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is designed to assess the potency of a test compound in inhibiting NLRP3 inflammasome activation in a cellular context.
1. Cell Culture and Priming:
-
Culture immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes in complete DMEM medium.
-
For THP-1 cells, differentiate into macrophage-like cells by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Seed the differentiated cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours at 37°C to induce the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
-
Following priming, pre-incubate the cells with varying concentrations of the inhibitor (e.g., Dapansutrile or this compound) for 30-60 minutes.
3. Activation (Signal 2):
-
Activate the NLRP3 inflammasome with a second stimulus, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
4. Quantification of Cytokine Release:
-
Collect the cell culture supernatant.
-
Measure the concentration of mature IL-1β or IL-18 using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.
5. Assessment of Cell Death (Pyroptosis):
-
Pyroptosis can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available cytotoxicity assay kit.
6. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release or LDH release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the processes involved in NLRP3 inflammasome inhibition and its measurement, the following diagrams have been generated.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Caption: Experimental workflow for determining IC50 of NLRP3 inhibitors.
Summary and Conclusion
Both Dapansutrile and this compound (MCC950) are highly effective and selective inhibitors of the NLRP3 inflammasome. Dapansutrile has the advantage of having been tested in human clinical trials, demonstrating a favorable safety profile. This compound (MCC950), while primarily a preclinical tool, is characterized by its nanomolar potency and has been instrumental in validating the therapeutic potential of NLRP3 inhibition across a multitude of disease models.
The choice between these compounds will largely depend on the specific research or development context. For clinical applications, Dapansutrile represents a more advanced candidate. For fundamental research and preclinical target validation, MCC950 remains a gold-standard inhibitor. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct and definitive comparison of their potencies and efficacies.
References
Specificity of NLRP3 Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. This has led to the development of numerous small molecule inhibitors targeting the NLRP3 protein. This guide provides a comparative analysis of a representative NLRP3 antagonist, herein referred to as NLRP3 Antagonist 1 (based on the well-characterized inhibitor MCC950), focusing on its specificity and off-target effects, supported by experimental data.
Data Presentation
The inhibitory activity and specificity of this compound have been evaluated in various in vitro cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: Inhibitory Potency of this compound against various Inflammasome Activators
| Cell Type | Species | NLRP3 Activator | IC50 (nM) |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | 7.5[1] |
| Monocyte-Derived Macrophages (MDMs) | Human | Multiple Stimuli | ~8 |
Table 2: Specificity of this compound against other Inflammasomes
| Inflammasome | Activator | Inhibition by this compound |
| AIM2 | Poly(dA:dT) | No significant inhibition[2][3] |
| NLRC4 | Salmonella typhimurium | No significant inhibition[2][3] |
| NLRP1 | Lethal Toxin | No significant inhibition |
Table 3: Assessment of Off-Target Effects on Key Inflammatory Signaling Pathways
| Pathway | Readout | Effect of this compound |
| NF-κB Signaling | TNF-α, IL-6 production | No significant inhibition |
| MAPK Signaling | p38, JNK, ERK phosphorylation | Unlikely to be a broad inhibitor |
| Carbonic Anhydrase 2 | Enzymatic Activity | Identified as a potential off-target |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are generalized protocols for key experiments used to characterize NLRP3 inhibitors.
In Vitro Inflammasome Activation and Inhibition Assay
Objective: To determine the potency of an NLRP3 inhibitor in blocking IL-1β release from immune cells following NLRP3 inflammasome activation.
Materials:
-
Immune cells (e.g., murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (MDMs))
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics
-
Priming agent: Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP, Nigericin, or MSU crystals)
-
This compound (or other test compounds)
-
ELISA kit for IL-1β quantification
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs or MDMs in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure LDH release in the supernatants to assess compound-induced cell toxicity.
Inflammasome Specificity Assay
Objective: To evaluate the selectivity of an NLRP3 inhibitor against other inflammasome complexes (e.g., AIM2 and NLRC4).
Procedure: This assay follows the same general procedure as the in vitro inflammasome activation and inhibition assay, with the following modifications:
-
For AIM2 Inflammasome Activation:
-
Priming: Prime cells with LPS.
-
Activation: Transfect the cells with poly(dA:dT) to activate the AIM2 inflammasome.
-
-
For NLRC4 Inflammasome Activation:
-
Priming: Prime cells with LPS.
-
Activation: Infect the cells with flagellated bacteria such as Salmonella typhimurium to activate the NLRC4 inflammasome.
-
The inhibitory effect of this compound on IL-1β release is then measured and compared across the different inflammasome activation conditions. A specific NLRP3 inhibitor should only block IL-1β release induced by NLRP3 activators.
NF-κB Signaling Specificity Assay
Objective: To determine if the inhibitor has off-target effects on the upstream NF-κB signaling pathway.
Procedure:
-
Cell Seeding and Treatment: Seed immune cells and treat with various concentrations of the NLRP3 inhibitor.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, for an appropriate duration (e.g., 4-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of NF-κB-dependent pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA.
-
Gene Expression Analysis (Optional): Extract RNA from the cells and perform qRT-PCR to quantify the mRNA levels of NF-κB target genes like TNFA and IL6.
A specific NLRP3 inhibitor should not affect the production of these cytokines or the expression of their corresponding genes, as it acts downstream of the NF-κB signaling pathway.
Mandatory Visualization
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing the specificity of an NLRP3 inflammasome inhibitor.
References
Validating NLRP3 Antagonist Specificity: A Comparative Guide Using Genetic Models
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a wide range of inflammatory diseases.[1] This has spurred the development of small molecule inhibitors targeting NLRP3. However, validating the specificity of these antagonists is paramount to ensure that their therapeutic effects are not confounded by off-target activities. This guide provides a comprehensive framework for validating the specificity of NLRP3 antagonists, using genetic models as the gold standard. We will use the well-characterized and potent NLRP3 inhibitor, MCC950, as a representative example to illustrate the validation process and compare its pharmacological effects to genetic ablation of NLRP3.
The Indispensable Role of Genetic Models
Genetic knockout models, particularly NLRP3 knockout (NLRP3-/-) mice, are the definitive tools for confirming the on-target effects of a potential therapeutic agent.[2] By comparing the cellular or in vivo response in wild-type (WT) animals to those genetically incapable of producing the NLRP3 protein, researchers can unequivocally attribute the observed effects to the NLRP3 inflammasome.[2] This approach bypasses the potential for off-target effects that can complicate the interpretation of results from pharmacological inhibition alone.[2]
Comparative Efficacy: Pharmacological Inhibition vs. Genetic Knockout
To illustrate the validation process, we will compare the expected outcomes of treating wild-type (WT) and NLRP3-/- cells or animals with a stimulus, and how a specific NLRP3 inhibitor like MCC950 should phenocopy the genetic knockout.
Table 1: Expected Outcomes in In Vitro NLRP3 Inflammasome Activation
| Experimental Group | Treatment | Expected IL-1β Secretion | Expected Caspase-1 Activation | Rationale |
| 1 | Wild-Type (WT) BMDMs | High | High | Canonical NLRP3 activation in response to stimulus. |
| 2 | WT BMDMs + MCC950 | Low / Abolished | Low / Abolished | MCC950 specifically inhibits the NLRP3 inflammasome.[1] |
| 3 | NLRP3-/- BMDMs | Abolished | Abolished | NLRP3 is essential for inflammasome assembly and activation. |
Table 2: Expected Outcomes in an In Vivo Model of NLRP3-Mediated Inflammation
| Experimental Group | Treatment | Expected IL-1β Levels (e.g., in peritoneal lavage) | Expected Clinical Score (e.g., in an EAE model) | Rationale |
| 1 | Wild-Type (WT) Mice | High | High | In vivo model of NLRP3-driven inflammation. |
| 2 | WT Mice + MCC950 | Low | Reduced Severity | Demonstrates in vivo efficacy of the NLRP3 antagonist. |
| 3 | NLRP3-/- Mice | Low | Reduced Severity | Genetic validation of NLRP3's role in the disease model. |
Experimental Protocols
In Vitro Validation in Bone Marrow-Derived Macrophages (BMDMs)
Objective: To assess the specificity of an NLRP3 antagonist by comparing its effect to the phenotype of NLRP3-/- BMDMs.
Methodology:
-
Cell Culture: Isolate bone marrow from wild-type and NLRP3-/- mice and differentiate into macrophages (BMDMs) using M-CSF.
-
Priming (Signal 1): Plate BMDMs and prime with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed WT BMDMs with a serial dilution of the NLRP3 antagonist (e.g., MCC950) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with a known NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), for a defined period (e.g., 1-6 hours).
-
Sample Collection: Collect the cell culture supernatants and lyse the cells.
-
Cytokine Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Caspase-1 Activation Assay: Detect the active form of caspase-1 (p20 subunit) in the cell lysates and/or supernatants by Western blot.
-
Data Analysis: Compare the levels of IL-1β and active caspase-1 between the different treatment groups. A specific NLRP3 antagonist should reduce these readouts in WT cells to levels comparable to those observed in NLRP3-/- cells.
In Vivo Validation in a Mouse Model of NLRP3-Mediated Disease
Objective: To confirm the in vivo efficacy and specificity of an NLRP3 antagonist in a relevant disease model. Here, we use Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis where NLRP3 plays a crucial role.
Methodology:
-
Animal Model: Use wild-type and NLRP3-/- mice.
-
EAE Induction: Induce EAE by immunization with a CNS auto-antigen, such as MOG35-55 peptide, in complete Freund's adjuvant (CFA), followed by pertussis toxin injections.
-
Antagonist Administration: Treat a cohort of WT mice with the NLRP3 antagonist (e.g., MCC950) according to a predetermined dosing regimen, starting before or at the onset of clinical signs. Another cohort of WT mice and the NLRP3-/- mice will receive a vehicle control.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, from no signs to paralysis).
-
Histological Analysis: At the end of the experiment, collect spinal cords for histological analysis to assess inflammation and demyelination.
-
Cytokine Analysis: Isolate cells from the spleen or lymph nodes and re-stimulate them with the MOG peptide ex vivo to measure cytokine production (e.g., IL-1β, IL-17) by ELISA or flow cytometry.
-
Data Analysis: Compare the clinical scores, histological findings, and cytokine profiles between the vehicle-treated WT mice, antagonist-treated WT mice, and vehicle-treated NLRP3-/- mice. The antagonist should ameliorate disease severity in WT mice to a similar extent as observed in the NLRP3-/- mice.
Visualizing the Pathways and Workflows
To further clarify the concepts, the following diagrams illustrate the NLRP3 signaling pathway and the experimental workflow for validating antagonist specificity.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Workflow for validating NLRP3 inhibitor specificity.
Conclusion
The rigorous validation of NLRP3 antagonist specificity is a cornerstone of reliable preclinical and clinical development. While in vitro assays provide initial indications of a compound's activity, the use of genetic models, such as NLRP3 knockout mice, is indispensable for definitively demonstrating on-target engagement and specificity. By demonstrating that a pharmacological inhibitor phenocopies the effects of genetic deletion, researchers can have high confidence that the observed therapeutic outcomes are a direct result of NLRP3 inflammasome inhibition. This comparative approach is essential for advancing safe and effective NLRP3-targeted therapies.
References
Disease Models & Therapeutic Applications
Application Notes and Protocols for NLRP3 Antagonist 1 in a Mouse Model of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. A growing body of evidence implicates neuroinflammation as a critical component in the pathogenesis of AD. The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a key mediator of the innate immune response, has emerged as a central player in driving this neuroinflammatory cascade.[1][2] In the context of AD, Aβ aggregates and other damage-associated molecular patterns can trigger the activation of the NLRP3 inflammasome in microglia, the resident immune cells of the brain.[1][3] This activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[4] This cascade promotes a chronic inflammatory state that can exacerbate Aβ and tau pathologies, contributing to neuronal damage and cognitive deficits.
Consequently, the inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for Alzheimer's disease. This document provides detailed application notes and protocols for the use of "NLRP3 antagonist 1," a representative small molecule inhibitor, in a mouse model of Alzheimer's disease. The protocols are synthesized from established methodologies for well-characterized NLRP3 inhibitors such as MCC950, OLT1177, and JC-124.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanism and the experimental approach, the following diagrams are provided.
Caption: NLRP3 inflammasome signaling pathway in Alzheimer's disease.
Caption: A generalized workflow for in vivo efficacy studies.
Data Presentation: Efficacy of NLRP3 Antagonists in AD Mouse Models
The following tables summarize quantitative data from studies using various NLRP3 inhibitors in transgenic mouse models of Alzheimer's disease.
Table 1: Effects of this compound on Cognitive Performance (Morris Water Maze)
| Mouse Model | Antagonist (Dose/Route) | Treatment Duration | Escape Latency (Day 5) | Time in Target Quadrant (Probe Trial) | Reference |
| APP/PS1 | OLT1177 (7.5 g/kg in chow) | 3 months | Rescued to wild-type levels (p=0.008 vs. untreated) | Significantly increased vs. untreated | |
| APP/PS1 | MCC950 (not specified) | Not specified | Improved cognitive function | Not specified | |
| 3xTg-AD | Mefenamic Acid (implanted mini-pump) | 28 days | Memory deficits completely reversed | Not specified | |
| CRND8 | JC-124 (50 mg/kg/day, i.p.) | 4 weeks | Not reported | Not reported |
Table 2: Effects of this compound on Neuropathology and Neuroinflammation
| Mouse Model | Antagonist | Aβ Plaque Load | Soluble/Insoluble Aβ42 | Microglial Activation (Iba1+) | IL-1β Levels | Reference |
| APP/PS1 | OLT1177 | Reduced in cortex (p=0.03) | Not specified | Less activated (p=0.07) | Not specified | |
| APP/PS1 | MCC950 | Reduced Aβ accumulation | Not specified | Reduced | Reduced | |
| CRND8 | JC-124 | Significantly decreased | Decreased levels | Significantly decreased (p<0.05) | Cleaved Caspase-1 reduced | |
| 3xTg-AD | Mefenamic Acid | Not specified | Not specified | Reduced to wild-type levels | Reduced to wild-type levels |
Experimental Protocols
Protocol 1: Animal Model and Antagonist Administration
This protocol provides a general framework for the in vivo administration of this compound. Specifics should be optimized for the chosen compound.
1.1. Animal Selection:
-
Model: APP/PS1 or 5xFAD transgenic mice are commonly used models that develop age-dependent Aβ pathology and cognitive deficits.
-
Age: Treatment can be initiated either prophylactically (before significant plaque deposition, e.g., 3-4 months of age) or therapeutically (after pathology is established, e.g., 6-9 months of age).
-
Controls: Use age- and sex-matched wild-type (WT) littermates as controls.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
1.2. Grouping:
-
Randomly assign animals to the following groups (n=10-15 per group is recommended for behavioral studies):
-
Group 1: WT + Vehicle
-
Group 2: AD Transgenic + Vehicle
-
Group 3: AD Transgenic + this compound (Low Dose)
-
Group 4: AD Transgenic + this compound (High Dose)
-
1.3. Antagonist Formulation and Administration:
-
Vehicle Preparation: The choice of vehicle is critical and depends on the antagonist's solubility and the route of administration. Common vehicles include:
-
Oral Gavage (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Intraperitoneal (i.p.) Injection (Solution): 10% DMSO in sterile saline or 5% DMSO, 40% PEG300 in sterile saline.
-
Formulated Chow: The antagonist can be commercially formulated into standard rodent chow. This method reduces handling stress. For example, OLT1177 was mixed into chow at 3.75 g/kg and 7.5 g/kg.
-
-
Dose: The optimal dose must be determined empirically. Based on published data for similar compounds, a starting dose range of 10-50 mg/kg for i.p. or oral gavage is a reasonable starting point.
-
Administration Schedule:
-
Administer the antagonist or vehicle daily for a period of 1 to 3 months.
-
Monitor animal weight and general health throughout the treatment period.
-
Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test is a standard method to assess hippocampal-dependent spatial learning and memory.
2.1. Apparatus:
-
A circular pool (110-120 cm in diameter) filled with water made opaque with non-toxic white paint.
-
Water temperature maintained at 20 ± 2 °C.
-
A hidden escape platform (10 cm in diameter) submerged 1-1.5 cm below the water surface.
-
Visual cues are placed around the room and are visible from the pool.
-
An automated tracking system with a camera mounted above the pool.
2.2. Procedure:
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions (N, S, E, W).
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
Protocol 3: Tissue Collection and Processing
3.1. Euthanasia and Perfusion:
-
Following the final behavioral test, deeply anesthetize the mice (e.g., with an overdose of pentobarbital).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood.
3.2. Brain Extraction:
-
Carefully dissect the brain.
-
Divide the brain sagittally.
-
For Immunohistochemistry: Fix one hemisphere in 4% paraformaldehyde (PFA) for 24-48 hours, then transfer to a 30% sucrose solution for cryoprotection.
-
For Biochemical Analysis: Dissect the cortex and hippocampus from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ and Cytokines
4.1. Brain Homogenate Preparation:
-
Homogenize the frozen cortical or hippocampal tissue in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
To separate soluble and insoluble fractions for Aβ analysis, a sequential extraction protocol can be used (e.g., TBS, then Triton X-100, then Guanidine-HCl).
-
Centrifuge the homogenates at high speed (e.g., 17,500 x g) at 4°C and collect the supernatant.
-
Determine the total protein concentration of the lysates using a BCA assay.
4.2. ELISA Procedure:
-
Use commercially available ELISA kits for mouse Aβ40, Aβ42, IL-1β, and TNF-α.
-
Follow the manufacturer's instructions precisely.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add standards and samples (brain homogenates) to the wells.
-
Incubate, wash, and then add a detection antibody.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of the analyte based on the standard curve. Normalize results to the total protein concentration of the sample.
Protocol 5: Immunohistochemistry (IHC) for Plaque Load and Microgliosis
5.1. Sectioning:
-
Cut the fixed, cryoprotected brain hemispheres into serial coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat or microtome.
5.2. Staining Procedure:
-
Antigen Retrieval: Perform heat-induced epitope retrieval if required by the primary antibody (e.g., by boiling sections in sodium citrate buffer).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution (e.g., 3% H2O2 in PBS). Block non-specific binding sites with a blocking buffer (e.g., 5-10% normal serum from the secondary antibody host species in PBS with 0.3% Triton X-100).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with the primary antibodies:
-
Aβ Plaques: Anti-Aβ antibody (e.g., 6E10 or 4G8).
-
Microglia: Anti-Iba1 antibody.
-
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody corresponding to the primary antibody host species.
-
Signal Detection: Use an avidin-biotin complex (ABC) kit and a chromogen such as 3,3'-diaminobenzidine (DAB) to visualize the staining.
-
Counterstaining: Lightly counterstain sections with hematoxylin or another suitable nuclear stain.
5.3. Image Acquisition and Analysis:
-
Acquire images of the cortex and hippocampus using a brightfield microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ) to quantify the results.
-
Plaque Load: Calculate the percentage of the total area occupied by Aβ-positive staining.
-
Microgliosis: Quantify the number of Iba1-positive cells or the percentage area covered by Iba1 staining.
-
Conclusion
The protocols and data presented herein provide a comprehensive guide for investigating the therapeutic potential of this compound in mouse models of Alzheimer's disease. By targeting a key upstream driver of neuroinflammation, NLRP3 inflammasome inhibition offers a promising avenue for mitigating the complex pathology of AD. Rigorous adherence to detailed experimental protocols and careful quantitative analysis are essential for generating robust and reproducible data to advance the development of this therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NLRP3 Antagonist 1 (MCC950) in Preclinical Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the selective NLRP3 inflammasome inhibitor, MCC950, in experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS). The aberrant activation of the NLRP3 inflammasome is a key driver of inflammation in MS, making it a promising therapeutic target.[1][2][3][4][5] MCC950 has demonstrated significant efficacy in mitigating disease severity in EAE models, highlighting its potential for clinical translation.
Introduction
Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. The NLRP3 inflammasome, a multi-protein complex, plays a crucial role in the innate immune system by sensing danger signals and triggering the maturation of pro-inflammatory cytokines IL-1β and IL-18. In MS and its animal model, EAE, the NLRP3 inflammasome is implicated in promoting T-cell pathogenicity, facilitating immune cell infiltration into the CNS, and contributing directly to neurodegeneration. MCC950 is a potent and selective small-molecule inhibitor of NLRP3 that blocks both canonical and non-canonical activation pathways.
Mechanism of Action
MCC950 specifically targets the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1. This blockade inhibits the processing and release of IL-1β and IL-18, key mediators of the inflammatory cascade in EAE. By suppressing NLRP3 activity, MCC950 reduces the infiltration of pathogenic Th1 and Th17 cells into the CNS, ameliorates demyelination, and lessens neurological damage.
Data Presentation
In Vitro Efficacy of MCC950
| Cell Type | Assay | Stimulus | Readout | IC50 | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion | LPS + ATP | ELISA | 7.5 nM | |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Secretion | LPS + ATP | ELISA | 8.1 nM | |
| Peripheral Blood Mononuclear Cells (PBMCs) from CAPS patients | IL-1β Release | - | ELISA | 10-1000 nM (suppression) |
In Vivo Efficacy of MCC950 in EAE Models
| Animal Model | Dosing Regimen | Administration Route | Key Findings | Reference |
| C57BL/6 mice (MOG35-55 induced EAE) | 10 mg/kg, every 2 days | Intraperitoneal (i.p.) | Delayed disease onset, reduced severity, fewer IL-17+ and IFN-γ+ T cells in the brain. | |
| C57BL/6 mice (MOG35-55 induced EAE) | Not specified | Not specified | Ameliorated neuronal damage, demyelination, and oligodendrocyte loss. Suppressed glial cell activation. | |
| Relapsing-remitting EAE mice | 50 mg/kg, daily | Oral | Progressively reversed mechanical allodynia, attenuated disease relapses. |
Signaling Pathway
Caption: NLRP3 inflammasome signaling pathway and inhibition by MCC950.
Experimental Protocols
Protocol 1: In Vitro Assessment of MCC950 Activity in Mouse BMDMs
Objective: To determine the in vitro potency of MCC950 in inhibiting NLRP3 inflammasome activation in primary mouse bone marrow-derived macrophages.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-cell conditioned medium (as a source of M-CSF)
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
MCC950
-
DMSO (vehicle control)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate into macrophages.
-
-
Cell Plating:
-
Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of MCC950 (e.g., 1 nM to 10 µM) or DMSO for 30 minutes.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 1 hour.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the IL-1β concentrations to the DMSO control and calculate the IC50 value of MCC950.
-
Caption: Workflow for in vitro testing of MCC950 in BMDMs.
Protocol 2: In Vivo Evaluation of MCC950 in the MOG35-55 EAE Mouse Model
Objective: To assess the therapeutic efficacy of MCC950 in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
MCC950
-
Vehicle control (e.g., PBS)
-
Syringes and needles for immunization and injections
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with 100-200 µg of MOG35-55 emulsified in CFA.
-
Administer 200 ng of PTX intraperitoneally on day 0 and day 2.
-
-
Treatment:
-
Begin treatment on the day of EAE induction or upon the first signs of clinical symptoms.
-
Administer MCC950 (e.g., 10 mg/kg) or vehicle control intraperitoneally every other day.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis (e.g., day 22 post-immunization):
-
Sacrifice the mice and perfuse with PBS.
-
Isolate brains and spinal cords for further analysis.
-
-
Immunohistochemistry:
-
Process CNS tissue for histology to assess immune cell infiltration (e.g., CD4+, CD8+ T cells) and demyelination (e.g., Luxol Fast Blue staining).
-
-
Flow Cytometry:
-
Isolate mononuclear cells from the CNS and analyze the frequency of different immune cell populations (e.g., Th1, Th17) by flow cytometry.
-
-
Cytokine Analysis:
-
Measure cytokine levels (e.g., IL-17, IFN-γ) in the serum or from restimulated splenocytes by ELISA.
-
Caption: Experimental workflow for in vivo evaluation of MCC950 in EAE.
Conclusion
The NLRP3 inflammasome is a validated and critical target in the pathogenesis of multiple sclerosis. The selective inhibitor MCC950 provides a valuable tool for researchers to investigate the role of NLRP3 in EAE and to evaluate the therapeutic potential of NLRP3 inhibition. The protocols outlined above provide a framework for conducting robust in vitro and in vivo studies to further elucidate the mechanisms of NLRP3-driven neuroinflammation and to advance the development of novel MS therapies.
References
- 1. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple sclerosis: the NLRP3 inflammasome, gasdermin D, and therapeutics - Brint - Annals of Translational Medicine [atm.amegroups.org]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Focus on the Role of the NLRP3 Inflammasome in Multiple Sclerosis: Pathogenesis, Diagnosis, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NLRP3 Antagonist 1 for the Treatment of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic and relapsing inflammation of the gastrointestinal tract. Emerging evidence highlights the pivotal role of the innate immune system, particularly the NLRP3 inflammasome, in the pathogenesis of IBD. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of danger signals, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammatory cell death (pyroptosis).[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in the excessive inflammatory response observed in IBD.[3][4] Consequently, targeted inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for IBD. "NLRP3 antagonist 1" represents a class of small molecule inhibitors designed to specifically block the activation of the NLRP3 inflammasome, thereby reducing the production of key inflammatory mediators and mitigating intestinal inflammation.
Mechanism of Action
This compound acts as a direct inhibitor of the NLRP3 inflammasome. Its primary mechanism involves binding to the NACHT domain of the NLRP3 protein, which is crucial for its ATPase activity and subsequent oligomerization. By binding to this domain, the antagonist locks NLRP3 in an inactive conformation, preventing the assembly of the complete inflammasome complex.[2] This blockade inhibits the activation of caspase-1 and, consequently, the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms. The inhibition of this pathway leads to a significant reduction in the inflammatory cascade driven by these potent cytokines.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of representative NLRP3 antagonists in animal models of inflammatory bowel disease.
Table 1: Efficacy of MCC950 in a Spontaneous Chronic Colitis Mouse Model (Winnie)
| Parameter | Control (Winnie Mice) | MCC950 (40 mg/kg, oral, 3 weeks) |
| Body Weight Gain (%) | 10.59 | 15.07 |
| Colon Length | Significantly shorter than healthy controls | Significantly improved compared to control |
| Colon Weight to Body Weight Ratio | 0.02152 ± 0.00096 | 0.01902 ± 0.00060 |
| Disease Activity Index (DAI) | High | Significantly reduced |
| Histopathological Score | High | Significantly improved |
| Colonic IL-1β Levels | Elevated | Significantly suppressed (P < 0.05) |
| Colonic IL-18 Levels | Elevated | Significantly suppressed (P < 0.01 in proximal, P < 0.05 in distal) |
| Other Pro-inflammatory Cytokines | Elevated (IL-1α, IFNγ, TNF-α, IL-6, IL-17) | Significantly suppressed |
Table 2: Efficacy of Oroxylin A in a DSS-Induced Chronic Colitis Mouse Model
| Parameter | DSS-Treated Control | Oroxylin A |
| Body Weight Loss | Significant | Markedly attenuated |
| Colon Length Shortening | Significant | Markedly attenuated |
| Splenomegaly | Present | Markedly attenuated |
| Serum IL-1β Production | Elevated | Remarkably inhibited |
| Colonic Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Elevated | Markedly reduced |
| Myeloperoxidase (MPO) Activity | Hyperactivated | Significantly attenuated |
| Inducible Nitric Oxide Synthase (iNOS) Activity | Hyperactivated | Significantly attenuated |
Experimental Protocols
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This protocol describes the induction of acute or chronic colitis in mice using DSS, a widely used model that mimics aspects of human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
C57BL/6 mice (or other susceptible strains), 8-10 weeks old
-
Animal balance
-
Cages with wire-bottom racks (optional, to prevent coprophagy)
Procedure for Acute Colitis:
-
Record the baseline body weight of each mouse.
-
Prepare a 2.5-5% (w/v) DSS solution in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water to the mice for 5-7 consecutive days.
-
Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
On day 8, sacrifice the mice and collect colonic tissue for histological analysis and measurement of inflammatory markers.
Procedure for Chronic Colitis:
-
Induce colitis as described for the acute model for 5-7 days.
-
Replace the DSS solution with regular sterile drinking water for a recovery period of 7-14 days.
-
Repeat the cycle of DSS administration and recovery for 2-3 cycles to establish chronic inflammation.
-
Monitor the mice throughout the study for clinical signs of colitis.
-
At the end of the final recovery period, sacrifice the mice and collect tissues for analysis.
Disease Activity Index (DAI) Calculation:
The DAI is the combined score of weight loss, stool consistency, and rectal bleeding, as detailed in the table below.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Protocol 2: Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Rats
This protocol describes the induction of colitis in rats using the haptenating agent DNBS, which elicits a Th1-mediated immune response.
Materials:
-
Dinitrobenzene sulfonic acid (DNBS)
-
Ethanol (30-50%)
-
Phosphate-buffered saline (PBS)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Catheter (e.g., 3-4 cm flexible tubing)
-
Syringes
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rats using a suitable anesthetic agent.
-
Prepare the DNBS solution by dissolving it in 30-50% ethanol at a concentration of 120 mg/kg body weight.
-
Gently insert a catheter intrarectally to a depth of approximately 8 cm.
-
Slowly instill the DNBS solution into the colon.
-
Keep the rat in a head-down position for at least 60 seconds to ensure the distribution of the DNBS solution within the colon.
-
Return the rat to its cage and monitor its recovery from anesthesia.
-
Provide the rats with a standard diet and water ad libitum.
-
Monitor the rats daily for weight loss, stool consistency, and signs of distress.
-
Sacrifice the rats at a predetermined time point (e.g., 3-7 days post-induction) and collect colonic tissue for macroscopic and microscopic evaluation of inflammation.
Visualizations
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by Antagonist 1.
Caption: General Experimental Workflow for Evaluating this compound in IBD Models.
References
Application Notes and Protocols for Preclinical Evaluation of NLRP3 Antagonist 1 in NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. The NOD-like receptor protein 3 (NLRP3) inflammasome has emerged as a key driver of hepatic inflammation and fibrosis in NASH.[1][2] Activation of the NLRP3 inflammasome in response to cellular stressors, such as cholesterol crystals and saturated fatty acids, leads to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, promoting inflammatory cell recruitment and fibrogenesis.[1][2][3] Consequently, inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for NASH.
These application notes provide a comprehensive overview of the preclinical evaluation of a selective NLRP3 antagonist, exemplified by MCC950 (referred to herein as NLRP3 Antagonist 1), in established mouse models of NASH. This document includes a summary of quantitative data from these studies, detailed experimental protocols, and visualizations of key pathways and workflows to guide researchers in the design and execution of similar preclinical investigations.
Data Presentation: Quantitative Effects of this compound in Preclinical NASH Models
The efficacy of this compound has been demonstrated in two distinct and well-characterized mouse models of NASH: the methionine- and choline-deficient (MCD) diet model, which induces severe steatohepatitis and fibrosis, and a genetically obese (foz/foz) mouse model on an atherogenic diet, which closely mimics human metabolic syndrome and NASH.
Table 1: Effects of this compound on Biochemical Markers of Liver Injury in foz/foz Mice with NASH
| Parameter | Vehicle-Treated foz/foz Mice | This compound-Treated foz/foz Mice | Wild-Type Mice (Control) | Fold Change (Vehicle vs. Antagonist 1) |
| Plasma ALT (U/L) | ~350 | ~200 | ~100 | ↓ ~1.75 |
| Plasma AST (U/L) | ~450 | ~250 | ~150 | ↓ ~1.8 |
Data are approximate values derived from graphical representations in Mridha et al., 2017. foz/foz mice were fed an atherogenic diet for 24 weeks, with this compound (MCC950) or vehicle administered during the final 8 weeks.
Table 2: Effects of this compound on Inflammatory Markers in foz/foz Mice with NASH
| Parameter | Vehicle-Treated foz/foz Mice | This compound-Treated foz/foz Mice | Wild-Type Mice (Control) | Fold Change (Vehicle vs. Antagonist 1) |
| Plasma IL-1β (pg/mL) | ~15 | ~5 | ~5 | ↓ ~3.0 |
| Hepatic Active Caspase-1 (p10/HSP90) | High | Low | Low | Substantial ↓ |
| Hepatic IL-1β (p17/HSP90) | High | Low | Low | Substantial ↓ |
Data are approximate values derived from graphical and Western blot representations in Mridha et al., 2017. foz/foz mice were fed an atherogenic diet for 24 weeks, with this compound (MCC950) or vehicle administered during the final 8 weeks.
Table 3: Effects of this compound on Hepatic Fibrosis in NASH Mouse Models
| Parameter | Model | Vehicle-Treated | This compound-Treated | Fold Change (Vehicle vs. Antagonist 1) |
| Collagen Area (% Sirius Red) | foz/foz + Atherogenic Diet | ~2.5% | ~1.5% | ↓ ~1.7 |
| Hepatic Col1a1 mRNA Expression | MCD Diet | High | Significantly Reduced | Substantial ↓ |
| Hepatic Ctgf mRNA Expression | MCD Diet | High | Significantly Reduced | Substantial ↓ |
| Hepatic Timp1 mRNA Expression | MCD Diet | High | Significantly Reduced | Substantial ↓ |
foz/foz data are approximate values derived from graphical representations in Mridha et al., 2017. MCD diet-fed mice were treated for 6 weeks.
Experimental Protocols
Protocol 1: Induction and Treatment of NASH in the foz/foz Mouse Model
This protocol describes a therapeutic study design where the NLRP3 antagonist is administered after the establishment of NASH.
1. Animal Husbandry and Acclimation:
-
House male foz/foz and wild-type (WT) C57BL/6J mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimate mice for at least one week before the start of the experiment.
2. Induction of NASH:
-
At 8 weeks of age, switch the diet of both foz/foz and WT mice to an atherogenic diet (e.g., containing 1.25% cholesterol and 0.5% cholic acid).
-
Maintain mice on this diet for 16 weeks to establish NASH pathology in the foz/foz mice.
3. This compound Administration:
-
At week 16, randomize the foz/foz mice into two groups: vehicle control and this compound treatment.
-
Prepare this compound (MCC950) in a suitable vehicle (e.g., 0.9% saline).
-
Administer this compound or vehicle via oral gavage at a dose of 10 mg/kg body weight daily for 8 weeks (from week 16 to week 24).
4. In-life Monitoring:
-
Monitor body weight and food intake regularly.
-
Collect blood samples periodically to measure plasma levels of ALT and AST.
5. Terminal Procedures and Sample Collection:
-
At 24 weeks, euthanize the mice.
-
Collect terminal blood for final plasma analysis of cytokines (IL-1β, IL-6, MCP-1).
-
Perfuse the liver with saline, then dissect and weigh it.
-
Collect liver tissue samples for:
-
Histological analysis: Fix a portion in 10% neutral buffered formalin.
-
Gene expression analysis: Snap-freeze a portion in liquid nitrogen and store at -80°C.
-
Protein analysis (Western Blot): Snap-freeze a portion in liquid nitrogen and store at -80°C.
-
Protocol 2: Induction and Treatment of NASH in the MCD Mouse Model
This protocol describes a prophylactic study design where the NLRP3 antagonist is administered concurrently with the NASH-inducing diet.
1. Animal Husbandry and Acclimation:
-
House male C57BL/6J mice as described in Protocol 1.
2. Induction of NASH and Treatment:
-
At 8 weeks of age, randomize mice into three groups: control diet (methionine- and choline-supplemented, MCS), MCD diet + vehicle, and MCD diet + this compound.
-
Administer this compound (MCC950 at 10 mg/kg) or vehicle by oral gavage daily for 6 weeks.
3. Terminal Procedures and Sample Collection:
-
At the end of the 6-week treatment period, perform terminal procedures and sample collection as described in Protocol 1.
Protocol 3: Key Experimental Analyses
1. Histological Analysis of Liver Fibrosis:
-
Embed formalin-fixed liver tissue in paraffin and cut 5 µm sections.
-
Stain sections with Picrosirius Red to visualize collagen deposition.
-
Capture images of stained sections using a light microscope.
-
Quantify the fibrotic area as a percentage of the total liver area using image analysis software (e.g., ImageJ).
2. Western Blot Analysis for Inflammasome Proteins:
-
Homogenize snap-frozen liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-NLRP3, anti-caspase-1, anti-IL-1β, anti-HSP90 as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Quantitative Real-Time PCR (qPCR) for Gene Expression:
-
Extract total RNA from snap-frozen liver tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (Col1a1, Ctgf, Timp1) and a housekeeping gene (e.g., Gapdh).
-
Calculate relative gene expression using the ΔΔCt method.
4. ELISA for Plasma Cytokines:
-
Collect whole blood in EDTA-coated tubes and centrifuge to separate plasma.
-
Measure the concentration of IL-1β in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: NLRP3 inflammasome signaling pathway in NASH and the point of intervention for this compound.
Caption: Experimental workflow for the therapeutic evaluation of this compound in the foz/foz mouse model of NASH.
Caption: Experimental workflow for the prophylactic evaluation of this compound in the MCD diet mouse model of NASH.
References
- 1. NLRP3 inflammasome blockade reduces liver inflammation and fibrosis in experimental NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome blockade reduces liver inflammation and fibrosis in experimental NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: NLRP3 Antagonist 1 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative diseases, is largely driven by the activation of the innate immune system within the central nervous system (CNS). A key player in this process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. This multi-protein complex, primarily found in microglia and astrocytes, acts as a sensor for a variety of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs). Upon activation, the NLRP3 inflammasome orchestrates the maturation and secretion of potent pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and IL-18, which drive a cascade of inflammatory events leading to neuronal damage and cognitive decline.
Given its central role, the NLRP3 inflammasome has emerged as a promising therapeutic target for a range of neuroinflammatory conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A growing number of specific and potent small-molecule inhibitors of the NLRP3 inflammasome are being developed and evaluated in preclinical models. This document provides detailed application notes and protocols for the use of a representative NLRP3 antagonist, referred to here as "NLRP3 Antagonist 1," in various in vitro and in vivo models of neuroinflammation. The protocols and data presented are a synthesis of findings for well-characterized NLRP3 inhibitors such as MCC950, OLT1177, and ZYIL1 (Usnoflast).
Mechanism of Action
NLRP3 antagonists exert their effects by directly or indirectly inhibiting the assembly and activation of the NLRP3 inflammasome complex. The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by the binding of PAMPs (e.g., lipopolysaccharide - LPS) or endogenous cytokines (e.g., TNF-α) to their respective receptors, leading to the activation of the NF-κB signaling pathway. This results in the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline or aggregated proteins (e.g., amyloid-β), and mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.
This compound functions by interfering with the activation step, preventing the oligomerization of NLRP3 and the subsequent recruitment of ASC and pro-caspase-1. This effectively blocks the maturation and release of IL-1β and IL-18, thereby dampening the downstream inflammatory cascade.
Data Presentation: In Vitro Efficacy of NLRP3 Antagonists
The following table summarizes the in vitro potency of various NLRP3 antagonists in inhibiting IL-1β release from microglial and other relevant cell lines.
| Antagonist | Cell Type | Stimulus | IC50 (nM) | Reference |
| ZYIL1 (Usnoflast) | Isolated Microglia | Nigericin | 43 | [1][2] |
| THP-1 cells | ATP | 13 | [1] | |
| THP-1 cells | Nigericin | 11 | [1] | |
| THP-1 cells | MSU | 10 | [1] | |
| Human PBMCs | ATP | 4.5 | ||
| MCC950 | Neonatal Mouse Microglia | ATP | 60 |
Data Presentation: In Vivo Efficacy of NLRP3 Antagonists in Neuroinflammation Models
This table provides a summary of the in vivo effects of different NLRP3 antagonists in various animal models of neurodegenerative diseases.
| Antagonist | Disease Model | Animal | Dose and Administration | Key Findings | Reference |
| MCC950 | Alzheimer's Disease (APP/PS1) | Mouse | 10 mg/kg, intraperitoneal | Reduced Aβ accumulation, improved cognitive function. | |
| Cerebral Small Vessel Disease | Rat | 10 mg/kg | Ameliorated cognitive impairment, reduced astrocytic and microglial activation. | ||
| Migraine Model (NTG-induced) | Mouse | 10 mg/kg, intraperitoneal | Inhibited NTG-induced hyperalgesia and reduced IL-1β in the trigeminal nucleus caudalis. | ||
| OLT1177 | Alzheimer's Disease (APP/PS1) | Mouse | 7.5 g/kg in chow for 3 months | Rescued cognitive impairment, reduced cortical plaques, and normalized plasma AD metabolic markers. | |
| Multiple Sclerosis (EAE) | Mouse | Oral gavage (60 mg/kg, twice daily) or in chow (3.75 g/kg) | Ameliorated clinical signs of EAE, reduced IL-1β and IL-18 in the spinal cord by ~2-3 fold, and attenuated CD4 T cell and macrophage infiltration. | ||
| ZYIL1 (Usnoflast) | Parkinson's Disease (MPTP/6-OHDA) | Mouse | Oral administration | Ameliorated motor deficits, protected dopaminergic neurons, and reduced α-synuclein accumulation. |
Mandatory Visualizations
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Microglia
Objective: To determine the efficacy of this compound in inhibiting NLRP3 inflammasome activation in cultured microglial cells.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
ATP or Nigericin
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well or 24-well cell culture plates
-
ELISA kit for mouse or human IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies for caspase-1, IL-1β, NLRP3, and a loading control)
Procedure:
-
Cell Seeding: Seed primary microglia or BV-2 cells in a 96-well or 24-well plate at a suitable density (e.g., 5 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with fresh medium containing LPS (e.g., 100-500 ng/mL). Incubate for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with a known NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants for cytokine analysis.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate buffer for Western blot analysis of inflammasome components.
-
Analysis:
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatants according to the manufacturer's instructions.
-
Western Blot: Analyze the cell lysates for the expression of cleaved caspase-1 (p20 subunit) to confirm inflammasome activation.
-
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Parkinson's Disease (MPTP Model)
Objective: To assess the neuroprotective effects of this compound in the MPTP-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Vehicle for in vivo administration
-
Equipment for behavioral testing (e.g., rotarod, pole test)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and biochemical analysis (e.g., ELISA for cytokines)
Procedure:
-
Animal Grouping: Randomly assign mice to the following groups:
-
Vehicle control
-
MPTP + Vehicle
-
MPTP + this compound
-
-
MPTP Administration: Induce Parkinson's-like pathology by administering MPTP. A common regimen is four intraperitoneal injections of 20 mg/kg MPTP-HCl at 2-hour intervals.
-
Antagonist Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a prophylactic (treatment starts before MPTP) or therapeutic (treatment starts after MPTP) regimen. The dose will depend on the specific antagonist (e.g., 10-50 mg/kg).
-
Behavioral Analysis: At a designated time point after MPTP administration (e.g., 7-21 days), perform behavioral tests to assess motor function.
-
Tissue Collection and Analysis:
-
Euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemical analysis of dopaminergic neuron survival in the substantia nigra (using tyrosine hydroxylase staining).
-
For biochemical analysis, collect brain tissue to measure levels of pro-inflammatory cytokines (e.g., IL-1β) by ELISA or Western blot.
-
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Alzheimer's Disease (APP/PS1 Model)
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound formulated for long-term administration (e.g., in chow)
-
Equipment for cognitive testing (e.g., Morris water maze, Y-maze)
-
Reagents for immunohistochemistry (e.g., anti-Aβ antibody, anti-Iba1 for microglia) and biochemical analysis (e.g., ELISA for Aβ40 and Aβ42)
Procedure:
-
Animal Grouping and Treatment: At an appropriate age (e.g., 6 months), divide APP/PS1 mice into a treatment group and a control group. The treatment group will receive chow enriched with this compound (e.g., 7.5 g/kg of feed), while the control group receives standard chow. Wild-type littermates will serve as a baseline control.
-
Chronic Treatment: Maintain the mice on their respective diets for a specified period (e.g., 3 months).
-
Cognitive Assessment: Towards the end of the treatment period, perform cognitive behavioral tests to assess learning and memory.
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and collect the brains.
-
One hemisphere can be fixed for immunohistochemical analysis of amyloid plaque burden and microglial activation.
-
The other hemisphere can be used for biochemical analysis to quantify soluble and insoluble Aβ levels and pro-inflammatory cytokine concentrations.
-
Conclusion
The NLRP3 inflammasome represents a pivotal target in the development of novel therapeutics for neuroinflammatory diseases. The protocols and data presented herein provide a comprehensive guide for researchers to evaluate the efficacy of NLRP3 antagonists in relevant preclinical models. Through the systematic application of these in vitro and in vivo methodologies, the therapeutic potential of this compound and other related compounds can be thoroughly characterized, paving the way for their potential translation into clinical applications for devastating neurodegenerative disorders.
References
Application Notes and Protocols: The Role of NLRP3 Antagonists in Cryopyrin-Associated Periodic Syndromes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare, autosomal dominant autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene.[1][2] These mutations lead to the constitutive activation of the NLRP3 inflammasome, a multiprotein complex crucial for innate immunity.[3][4] The subsequent overproduction of the pro-inflammatory cytokine interleukin-1β (IL-1β) drives the systemic inflammation characteristic of CAPS, which includes a spectrum of disorders from the mildest Familial Cold Autoinflammatory Syndrome (FCAS) to the most severe Chronic Infantile Neurological, Cutaneous, and Articular (CINCA) syndrome.[5]
Current treatments for CAPS primarily involve biologic agents that directly target IL-1β, such as anakinra, canakinumab, and rilonacept. While effective, these therapies highlight the potential for a more upstream therapeutic intervention: direct inhibition of the NLRP3 inflammasome itself. Small molecule antagonists of NLRP3 are emerging as a promising therapeutic strategy, aiming to prevent the cascade of inflammatory events at its source. These inhibitors offer the potential for oral bioavailability and a more targeted approach to controlling inflammation in CAPS and other NLRP3-driven diseases.
This document provides an overview of the role and mechanism of NLRP3 antagonists in CAPS, summarizes key preclinical data, and details relevant experimental protocols for their evaluation.
The NLRP3 Inflammasome Signaling Pathway in CAPS
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process:
-
Priming (Signal 1): This step is initiated by signals from pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A wide array of stimuli, such as ATP, crystalline substances, and ion fluxes (e.g., K+ efflux, Ca2+ mobilization), trigger the assembly of the inflammasome complex. The NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted. It also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.
In CAPS, gain-of-function mutations in NLRP3 lower the threshold for activation, leading to spontaneous inflammasome assembly and excessive IL-1β production, even in the absence of conventional activation signals. NLRP3 antagonists are designed to interfere with this process, typically by binding directly to the NLRP3 protein and locking it in an inactive state, thereby preventing its oligomerization and the subsequent inflammatory cascade.
Data on Key NLRP3 Antagonists
Several small molecule inhibitors targeting NLRP3 are in various stages of development. MCC950 is the most extensively studied preclinical compound, while others like OLT1177 (Dapansutrile) and CY-09 have also shown promise in CAPS models.
| Compound | Target Cell/Model | Assay Type | Activator(s) | Key Finding (IC50) | Reference |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | LPS + various | ~7.5 nM | |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | LPS + various | ~8.1 nM | ||
| CAPS Mouse Model | in vivo | N/A (genetic) | Reduced inflammatory symptoms | ||
| PBMCs from CAPS patients | IL-1β Release | N/A (spontaneous) | Significant inhibition of IL-1β | ||
| OLT1177 | Monocytes from CAPS patients | Caspase-1 Activity / IL-1β Secretion | N/A (spontaneous) | Lowered Caspase-1 and IL-1β | |
| (Dapansutrile) | in vitro assays | NLRP3 ATPase Activity | N/A | Direct binding and inhibition | |
| Healthy Volunteers (Phase 1) | Safety & Tolerability | N/A | Good safety and tolerance | ||
| CY-09 | CAPS Mouse Model | in vivo | N/A (genetic) | Therapeutic effect demonstrated | |
| in vitro assays | NLRP3-ASC Interaction | N/A | Binds to NACHT domain |
Experimental Protocols
Evaluating the efficacy of NLRP3 antagonists requires a range of cellular and biochemical assays.
Cell Culture and Stimulation
Objective: To prepare primary immune cells or cell lines for inflammasome activation assays.
Protocol:
-
Cell Isolation:
-
Human PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy donors or CAPS patients using Ficoll-Paque density gradient centrifugation.
-
Mouse BMDMs: Harvest bone marrow from the femurs and tibias of mice. Differentiate cells into macrophages by culturing for 6-7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
-
-
Cell Plating: Seed cells (e.g., 1x10^6 cells/mL for PBMCs, 0.5x10^6 cells/mL for BMDMs) in appropriate culture plates (e.g., 96-well or 24-well plates).
-
Priming (Signal 1): For non-CAPS cells, prime with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3. Cells from CAPS patients with gain-of-function mutations often do not require this priming step for spontaneous activation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the NLRP3 antagonist or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator such as Nigericin (10 µM) or ATP (5 mM) for a defined period (e.g., 1-2 hours).
Measurement of Cytokine Release (ELISA)
Objective: To quantify the amount of mature IL-1β secreted into the cell culture supernatant.
Protocol:
-
Following stimulation, centrifuge the culture plates to pellet the cells.
-
Carefully collect the supernatant.
-
Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for human or mouse IL-1β.
-
Follow the manufacturer's instructions to measure the concentration of IL-1β.
-
Compare the IL-1β levels in antagonist-treated samples to vehicle-treated controls to determine the percentage of inhibition and calculate the IC50 value.
Assessment of Caspase-1 Activation
Objective: To measure the activity of caspase-1, the effector enzyme of the inflammasome.
Methods:
-
Western Blot:
-
Collect both the supernatant and cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with antibodies specific for the cleaved (active) p20 or p10 subunit of caspase-1 and the pro-caspase-1 precursor. A reduction in the cleaved fragment in treated samples indicates inhibition.
-
-
Caspase-Glo® 1 Inflammasome Assay:
-
This is a commercially available luminescent assay that measures caspase-1 activity directly in cell culture wells.
-
The assay provides a substrate that is cleaved by active caspase-1 to produce a luminescent signal.
-
The signal intensity is proportional to caspase-1 activity and can be used to determine inhibitor potency.
-
NLRP3 Target Engagement Assays
Objective: To confirm that the antagonist directly binds to NLRP3 within living cells.
Protocol (NanoBRET™ Target Engagement Assay):
-
This advanced assay requires specialized reagents and instrumentation.
-
HEK293 cells are co-transfected with a plasmid encoding NLRP3 fused to a NanoLuc® luciferase.
-
The cells are then incubated with a fluorescent tracer that is known to bind to NLRP3.
-
In the absence of an inhibitor, the tracer binds to the NLRP3-NanoLuc® fusion protein, bringing the fluorophore and luciferase in close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
When a test compound (antagonist) is added, it competes with the tracer for binding to NLRP3, leading to a dose-dependent decrease in the BRET signal. This allows for the quantification of target engagement in a live-cell environment.
Logical Framework for Therapeutic Intervention
The rationale for using an NLRP3 antagonist in CAPS is straightforward. The genetic defect directly causes hyperactivity of the target protein. Therefore, direct inhibition addresses the root cause of the disease pathology, preventing the downstream inflammatory consequences.
References
- 1. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 2. Cryopyrin-associated periodic syndromes: background and therapeutics | springermedicine.com [springermedicine.com]
- 3. The discovery of NLRP3 and its function in cryopyrin-associated periodic syndromes and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of NLRP3 and its function in cryopyrin-associated periodic syndromes and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Computational Modeling of NLRP3 Identifies Enhanced ATP Binding and Multimerization in Cryopyrin-Associated Periodic Syndromes [frontiersin.org]
Application Notes and Protocols for Assessing NLRP3 Antagonist 1 in Murine Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NLRP3 Antagonist 1, a selective inhibitor of the NLRP3 inflammasome, in preclinical murine models of atherosclerosis. The protocols outlined below are based on established methodologies for evaluating the therapeutic potential of NLRP3 inhibitors in reducing the development and progression of atherosclerotic plaques.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and inflammatory cells within the arterial wall, leading to plaque formation. The NLRP3 inflammasome, a multi-protein complex, is a key driver of this inflammation. Upon activation by endogenous danger signals present in atherosclerotic lesions, such as cholesterol crystals and oxidized low-density lipoprotein (oxLDL), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. These cytokines amplify the inflammatory response, promoting endothelial dysfunction, foam cell formation, and plaque progression.
This compound represents a class of specific inhibitors, such as MCC950, that directly target the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[1][2] This document details the protocols for assessing the efficacy of this compound in reducing atherosclerosis in vivo and provides representative data from studies using the well-characterized inhibitor MCC950.
Data Presentation: Efficacy of this compound (MCC950) in Atherosclerosis
The following tables summarize the quantitative effects of MCC950 on atherosclerotic plaque development and inflammation in Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for atherosclerosis research.
Table 1: Effect of MCC950 on Atherosclerotic Plaque Burden in ApoE-/- Mice
| Parameter | Vehicle Control | MCC950 Treatment | Percentage Reduction | Reference |
| Aortic Root Plaque Area | ||||
| Maximal Stenosis (%) | Data not specified | Significantly reduced | Not specified | [1][2] |
| Average Plaque Size (μm²) | Data not specified | Significantly reduced | Not specified | [1] |
| Plaque Volume (mm³) | Data not specified | Significantly reduced | Not specified | |
| En Face Aortic Plaque Area (%) | ~4-fold increase in diabetic mice | Significantly attenuated | Not specified |
Table 2: Effect of MCC950 on Plaque Composition and Inflammation in ApoE-/- Mice
| Parameter | Vehicle Control | MCC950 Treatment | Observation | Reference |
| Cellular Content | ||||
| Plaque Macrophage Content | High | Significantly reduced | Reduced inflammatory cell infiltration | |
| Fibrous Cap & Necrotic Core | ||||
| Collagen Content | No significant difference | No significant difference | Did not affect plaque stability markers in this study | |
| Necrotic Core Size | No significant difference | No significant difference | Did not affect necrotic core size in this study | |
| Inflammatory Markers | ||||
| VCAM-1 mRNA Expression | High | Significantly reduced | Reduced endothelial activation | |
| ICAM-1 mRNA Expression | High | Significantly reduced | Reduced endothelial activation | |
| IL-1β Production | High | Significantly reduced | Attenuated pro-inflammatory cytokine release | |
| IL-18 Production | High | Significantly reduced | Attenuated pro-inflammatory cytokine release |
Experimental Protocols
In Vivo Assessment of this compound in a Murine Model of Atherosclerosis
This protocol describes the induction of atherosclerosis in ApoE-/- mice and the subsequent treatment with an NLRP3 antagonist.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice (8 weeks old)
-
High-Fat Diet (Western-type diet containing 21% fat and 0.15-0.2% cholesterol)
-
This compound (e.g., MCC950)
-
Vehicle control (e.g., saline or appropriate solvent for the antagonist)
-
Intraperitoneal (i.p.) injection supplies
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for perfusion and tissue collection
-
4% Paraformaldehyde (PFA) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Oil Red O staining solution
-
Hematoxylin and Eosin (H&E) staining reagents
-
Immunohistochemistry reagents (e.g., anti-CD68 antibody for macrophages)
Procedure:
-
Animal Model and Diet:
-
Acclimate 8-week-old male ApoE-/- mice for one week.
-
Feed the mice a high-fat diet for 12 weeks to induce the development of atherosclerotic plaques.
-
-
Drug Administration:
-
Randomly divide the mice into two groups: Vehicle control and this compound treatment.
-
Administer this compound (e.g., MCC950 at 10 mg/kg) or vehicle via intraperitoneal injection three times per week for the duration of the study (e.g., 4 to 12 weeks).
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, anesthetize the mice.
-
Perform a cardiac puncture to collect blood for plasma analysis of lipids and cytokines.
-
Perfuse the mice with saline followed by 4% PFA.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Embed the aortic root in OCT compound for cryosectioning.
-
-
Quantification of Atherosclerosis:
-
En Face Analysis:
-
Clean the dissected aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.
-
Capture images of the stained aorta and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Aortic Root Analysis:
-
Prepare serial cryosections (e.g., 10 µm thick) from the OCT-embedded aortic root.
-
Stain sections with H&E to visualize the overall plaque structure and quantify plaque size and stenosis.
-
Stain adjacent sections with Oil Red O to quantify lipid deposition within the plaque.
-
Perform immunohistochemistry with an anti-CD68 antibody to identify and quantify macrophage infiltration.
-
-
-
Analysis of Plaque Composition and Inflammation:
-
Perform immunohistochemical staining on aortic root sections for other markers of plaque composition, such as smooth muscle cells (α-actin) and collagen (Masson's trichrome or Picrosirius red).
-
Extract RNA from a portion of the aorta to analyze the gene expression of inflammatory markers (e.g., VCAM-1, ICAM-1, IL-1β, IL-18) by qRT-PCR.
-
Measure plasma levels of IL-1β and IL-18 using ELISA.
-
Visualizations
Signaling Pathway
References
Therapeutic Applications of NLRP3 Inhibition in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, leading to a form of inflammatory cell death known as pyroptosis.[1][2] While essential for host defense, dysregulated NLRP3 inflammasome activity is increasingly implicated in the pathogenesis of various cancers.[3][4] The role of NLRP3 in oncology is complex, exhibiting both pro-tumorigenic and anti-tumorigenic functions depending on the cancer type, the tumor microenvironment (TME), and the specific cellular context.[1]
Chronic inflammation orchestrated by NLRP3 can foster a tumor-permissive environment by promoting cell proliferation, angiogenesis, and metastasis. Conversely, NLRP3-mediated pyroptosis and the release of inflammatory cytokines can also enhance anti-tumor immunity by recruiting and activating immune cells. This dual role has positioned the NLRP3 inflammasome as a compelling therapeutic target in cancer. Inhibition of NLRP3 is being explored as a strategy to suppress pro-tumorigenic inflammation, overcome resistance to immunotherapy, and enhance the efficacy of conventional cancer treatments.
These application notes provide a comprehensive overview of the therapeutic potential of NLRP3 inhibition in cancer, supported by quantitative data from preclinical studies. Detailed protocols for key in vitro and in vivo experimental assays are included to guide researchers in this field.
Data Presentation: Efficacy of NLRP3 Inhibitors in Preclinical Cancer Models
The following tables summarize the quantitative effects of NLRP3 inhibitors on tumor growth, cytokine production, and immune cell infiltration in various cancer models.
Table 1: Effect of NLRP3 Inhibitors on Tumor Growth
| Cancer Type | Model | Inhibitor | Dose & Administration | Tumor Growth Inhibition | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Tgfbr1/Pten 2cKO mouse model | MCC950 | 10 mg/kg and 15 mg/kg, i.p. | Significantly delayed tumor progression compared to control. | |
| Melanoma | B16F10 syngeneic mouse model | OLT1177® (Dapansutrile) | Oral administration | Significantly reduced tumor growth compared to control. | |
| Breast Cancer | E0771 orthotopic mouse model (WT vs. Nlrp3-/-) | Genetic Deletion | N/A | Significant reduction in tumor growth in Nlrp3-/- mice (p < 0.05). | |
| Breast Cancer | 4T1 orthotopic mouse model | OLT1177® (Dapansutrile) | Oral administration in diet | Significantly decreased tumor growth (p < 0.05). | |
| Acute Lymphoblastic Leukemia (ALL) | ALL-19 PDX model | MCC950 | 15 mg/kg, i.p. | No negative impact on vincristine efficacy. |
Table 2: Effect of NLRP3 Inhibition on Cytokine Levels
| Cancer Type | Model | Inhibitor | Effect on Cytokine Levels | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Tgfbr1/Pten 2cKO mouse model | MCC950 (15 mg/kg) | Significantly reduced IL-1β in peripheral blood serum, spleen, draining lymph nodes, and tumor tissues. | |
| Melanoma | 1205Lu human melanoma cell line | OLT1177® (Dapansutrile) | 74% reduction in spontaneous IL-1β production (p<0.001); 28% reduction in IL-6 production (p<0.001). | |
| Lymphoma | Primary lymphoma patient samples | N/A | IL-18 mRNA and plasma levels significantly elevated in patients, decreased after remission. | |
| Colorectal Cancer | AOM/DSS-induced mouse model (Nlrp3-/- and Casp1-/-) | Genetic Deletion | Markedly reduced IL-18 levels in colon homogenates. |
Table 3: Effect of NLRP3 Inhibition on Immune Cell Infiltration in the Tumor Microenvironment
| Cancer Type | Model | Inhibitor | Effect on Immune Cell Populations | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Tgfbr1/Pten 2cKO mouse model | MCC950 | Reduced numbers of MDSCs, Tregs, and TAMs; Increased numbers of CD4+ and CD8+ T cells; Reduced numbers of exhausted PD-1+ and Tim3+ T cells. | |
| Breast Cancer | 4T1 orthotopic mouse model | OLT1177® (Dapansutrile) | Significantly decreased monocytic MDSCs (p < 0.001); Increased CD8+ T cells (p < 0.05) and NK cells (p < 0.05). | |
| Gastric Cancer | Human gastric cancer tissues | N/A | High NLRP3 expression correlated with increased infiltration of CD8+ T cells, CD4+ T cells, macrophages, and neutrophils. | |
| Melanoma | B16F10 syngeneic mouse model | Genetic Deletion (Nlrp3-/-) | 5-fold reduction in the number of tumor-associated MDSCs. |
Signaling Pathways and Experimental Workflows
Canonical NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal, typically from pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), upregulates the expression of NLRP3 and pro-IL-1β. A second, distinct activation signal triggers the assembly of the inflammasome complex, leading to caspase-1 activation and subsequent cytokine maturation and pyroptosis.
General Experimental Workflow for In Vivo Efficacy Testing of an NLRP3 Inhibitor
The following diagram outlines a typical workflow for assessing the efficacy of an NLRP3 inhibitor in a preclinical cancer model.
Experimental Protocols
Western Blot Analysis of NLRP3 Inflammasome Components
This protocol is for the detection of NLRP3, pro-caspase-1, and cleaved caspase-1 (p20) in cancer cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (8% for NLRP3, 12-15% for caspase-1)
-
PVDF membrane
-
Ponceau S stain
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NLRP3, anti-caspase-1 (recognizing both pro and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis:
-
Wash cultured cancer cells with ice-cold PBS.
-
Add RIPA buffer, scrape cells, and transfer to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run according to standard procedures.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply chemiluminescence reagent and visualize bands using an imaging system.
ELISA for IL-1β Quantification in Mouse Serum
This protocol outlines the measurement of mature IL-1β in serum from tumor-bearing mice.
Materials:
-
Mouse IL-1β ELISA kit (e.g., from Thermo Fisher Scientific, Abcam, or R&D Systems)
-
Blood collection tubes (serum separator tubes)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect blood from mice via cardiac puncture or tail vein bleeding into serum separator tubes.
-
Allow blood to clot for 30 minutes at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until use.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, blocking, adding standards and samples, incubating with a detection antibody, adding a substrate, and stopping the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
Immunofluorescence for ASC Speck Formation
This protocol is for visualizing ASC speck formation, a hallmark of inflammasome activation, in macrophages.
Materials:
-
Bone-marrow-derived macrophages (BMDMs) or THP-1 cells
-
96-well imaging plates or coverslips in a 12-well plate
-
LPS (lipopolysaccharide)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
NLRP3 inhibitor (e.g., MCC950)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary antibody: anti-ASC
-
Fluorescently-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture: Seed BMDMs or differentiated THP-1 cells onto imaging plates or coverslips.
-
Priming: Prime cells with LPS (e.g., 1 µg/mL for THP-1, 500 ng/mL for BMDMs) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate cells with the NLRP3 inhibitor or vehicle for 1 hour.
-
NLRP3 Activation: Stimulate cells with an NLRP3 activator (e.g., 10 µM Nigericin) for 1-2 hours.
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: Permeabilize and block cells for 30 minutes.
-
Antibody Staining:
-
Incubate with anti-ASC primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
-
Imaging: Acquire images using a fluorescence or confocal microscope. ASC specks will appear as a single, large fluorescent aggregate per cell.
-
Quantification: Count the percentage of cells containing ASC specks in different treatment groups.
In Vivo Syngeneic Mouse Cancer Model with NLRP3 Inhibitor Treatment
This protocol describes a general procedure for establishing a syngeneic tumor model and treating with an NLRP3 inhibitor.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for B16F10 melanoma, BALB/c for 4T1 breast cancer)
-
Cancer cell line (e.g., B16F10, 4T1, E0771)
-
Matrigel (optional)
-
NLRP3 inhibitor (e.g., OLT1177® for oral administration, MCC950 for intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) in PBS, with or without Matrigel, into the flank of the mice.
-
For orthotopic models, inject cells into the relevant tissue (e.g., mammary fat pad for breast cancer).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer the NLRP3 inhibitor or vehicle according to the desired schedule and route (e.g., daily oral gavage or intraperitoneal injection).
-
-
Endpoint and Sample Collection:
-
Euthanize mice when tumors reach the predetermined endpoint.
-
Collect tumors, blood, and lymphoid organs for downstream analysis as described in the workflow diagram.
-
Flow Cytometry for T Cell Activation and Exhaustion in the Tumor Microenvironment
This protocol provides a framework for analyzing T cell populations within tumors.
Materials:
-
Tumor tissue
-
Tumor dissociation kit or enzymatic digestion solution (e.g., collagenase, DNase)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently-conjugated antibodies against T cell markers (e.g., CD45, CD3, CD4, CD8, PD-1, Tim-3, CD25, Foxp3)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue and digest with an enzymatic solution to create a single-cell suspension.
-
Pass the suspension through a 70 µm cell strainer.
-
Lyse red blood cells if necessary.
-
-
Staining:
-
Stain cells with a live/dead marker.
-
Block Fc receptors with Fc block.
-
Stain with a cocktail of surface antibodies for 30 minutes on ice.
-
For intracellular markers like Foxp3, fix and permeabilize the cells according to a standard protocol before adding the intracellular antibody.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on live, single cells, then on CD45+ immune cells.
-
Identify T cell subsets (e.g., CD3+CD4+, CD3+CD8+).
-
Analyze the expression of activation (e.g., CD25) and exhaustion (e.g., PD-1, Tim-3) markers on the T cell populations.
-
Conclusion
The inhibition of the NLRP3 inflammasome represents a promising and multifaceted therapeutic strategy in oncology. The preclinical data summarized herein demonstrate the potential of NLRP3 inhibitors to curtail tumor growth, modulate the inflammatory tumor microenvironment, and enhance anti-tumor immunity. The detailed experimental protocols provided offer a robust framework for researchers to further investigate the role of NLRP3 in various cancers and to evaluate the efficacy of novel inhibitory compounds. As our understanding of the context-dependent roles of the NLRP3 inflammasome in cancer continues to evolve, targeted inhibition of this pathway holds the potential to become a valuable component of future cancer therapies.
References
- 1. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
In Vivo Efficacy of NLRP3 Antagonist 1 in Preclinical Models of Kidney Disease: Application Notes and Protocols
For Research Use Only.
Introduction
Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A growing body of evidence implicates the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome in the pathogenesis of various kidney diseases.[1][2][3] The NLRP3 inflammasome, a key component of the innate immune system, responds to cellular danger signals by triggering the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of inflammatory cell death known as pyroptosis.[1][4] This inflammatory cascade contributes to glomerular damage, tubulointerstitial inflammation, and fibrosis, which are hallmarks of progressive renal decline.
NLRP3 can be activated in various renal cells, including podocytes, tubular epithelial cells, and infiltrating immune cells, in response to a range of stimuli associated with kidney diseases, such as hyperglycemia, uric acid crystals, and proteinuria. Consequently, targeted inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for a spectrum of kidney disorders, including diabetic nephropathy, lupus nephritis, IgA nephropathy, and crystalline nephropathy.
This document provides detailed application notes and experimental protocols for the in vivo evaluation of NLRP3 Antagonist 1, a potent and selective inhibitor of the NLRP3 inflammasome, in established murine models of kidney disease. The provided methodologies and data will guide researchers, scientists, and drug development professionals in assessing the therapeutic potential of NLRP3 inhibition for the treatment of kidney pathologies.
Signaling Pathways
The NLRP3 inflammasome signaling pathway plays a central role in mediating inflammation in kidney disease. Its activation is a two-step process involving priming and activation.
Caption: NLRP3 inflammasome activation and inhibition.
Experimental Protocols
The following protocols describe the induction of common kidney disease models in mice and the subsequent administration and evaluation of this compound.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used method to induce progressive renal interstitial fibrosis.
References
Safety Operating Guide
Personal protective equipment for handling NLRP3 antagonist 1
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with NLRP3 antagonist 1. Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guidance is predicated on the best practices for handling potent, novel small-molecule inhibitors, drawing parallels from structurally and functionally similar compounds like other NLRP3 inhibitors. A thorough risk assessment should be conducted by researchers and their institution's safety office prior to commencing any work.
Immediate Safety and Handling Precautions
The toxicological properties of this compound have not been fully characterized, which necessitates cautious handling at all times. The primary routes of exposure for potent small molecules are inhalation of the powder form and direct skin contact.[1]
Engineering Controls : All work involving this compound, in both solid and solution forms, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE) : Adherence to the following PPE guidelines is mandatory to minimize the risk of exposure.
| Control Type | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Powder Containment Hood | To prevent the inhalation of airborne particles.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving is recommended) | To prevent skin contact. |
| Body Protection | A fully buttoned, fire-resistant laboratory coat | To protect skin and clothing from contamination and spills. |
| Respiratory Protection | An N95 respirator or higher (if handling outside of a containment hood is unavoidable) | To provide an additional layer of protection against inhalation. |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects. |
Storage and Stability
Proper storage is essential to maintain the chemical integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Short-term (up to 1 month): -20°C. Long-term (up to 6 months): -80°C. |
| Container | Tightly sealed, light-resistant vial. |
| Environment | Store in a dry, well-ventilated area away from incompatible materials. |
Operational Plan: A Step-by-Step Workflow
The following workflow outlines the key steps for the safe handling of this compound throughout its lifecycle in a laboratory setting.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in strict accordance with all institutional, local, and national environmental regulations.
Step-by-Step Disposal Procedure :
-
Segregation of Waste : Do not mix waste containing this compound with other incompatible chemical waste streams.
-
Waste Collection : Collect all materials contaminated with the compound, including unused solid, contaminated consumables (e.g., pipette tips, tubes, gloves), and empty containers, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Final Disposal : The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This must be performed by a licensed professional hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Background: The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation is a key driver of inflammation through the release of pro-inflammatory cytokines. The activation process generally occurs in two steps: priming and activation. NLRP3 antagonists, such as this compound, are designed to inhibit this pathway, making them valuable research tools for a variety of inflammatory diseases.
Experimental Protocol: Cell-Based NLRP3 Inhibition Assay
This protocol provides a general method for using this compound to inhibit the NLRP3 inflammasome in a cell-based assay, such as with immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells. Researchers should optimize conditions for their specific cell type and experimental setup.
Materials:
-
iBMDMs or THP-1 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound (dissolved in DMSO)
-
Assay kits for IL-1β (e.g., ELISA) and/or cell death (e.g., LDH release)
Procedure:
-
Cell Seeding : Plate cells (e.g., 200,000 cells/well in a 96-well plate) and allow them to adhere overnight.
-
Priming (Signal 1) : Prime the cells by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment : Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Add the desired concentrations of the antagonist to the primed cells and incubate for 1 hour.
-
Activation (Signal 2) : Add an NLRP3 activator such as Nigericin (e.g., 5-20 µM) or ATP (e.g., 5 mM) to the wells and incubate for an additional 1-2 hours.
-
Sample Collection : After incubation, carefully collect the cell culture supernatants for analysis.
-
Analysis : Quantify the concentration of secreted IL-1β or the amount of LDH released into the supernatant according to the manufacturer's instructions for the chosen assay kit. Compare the results from antagonist-treated wells to untreated controls to determine the inhibitory activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
